Envudeucitinib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2417135-66-9 |
|---|---|
分子式 |
C22H24N6O3 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-[4-[2-methoxy-3-[1-(trideuteriomethyl)-1,2,4-triazol-3-yl]anilino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30)/i1D3,2D3 |
InChI 键 |
FKCATCQHVCOBCX-WFGJKAKNSA-N |
产品来源 |
United States |
Foundational & Exploratory
Introduction: The Role of Tyrosine Kinase 2 (TYK2) in Autoimmunity
An In-depth Technical Guide to the Mechanism of Action of Envudeucitinib in Autoimmune Disease
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical transducers of cytokine signaling. Upon cytokine binding to its receptor, JAKs associated with the receptor's intracellular domain become activated, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3][4]
TYK2 is essential for signaling pathways initiated by key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[4] These cytokines are central to the pathogenesis of numerous autoimmune diseases.[1][4] For instance, the IL-23/IL-17 axis, which is mediated by TYK2, is a cornerstone of the inflammatory process in plaque psoriasis.[5] Given its central role, inhibiting TYK2 presents a highly attractive therapeutic strategy for correcting immune dysregulation in these conditions.[1]
This compound (ESK-001): A Next-Generation Oral TYK2 Inhibitor
This compound (formerly known as ESK-001) is an orally administered, small-molecule inhibitor designed for high selectivity for TYK2.[1][6] It is currently under investigation for the treatment of moderate-to-severe plaque psoriasis and systemic lupus erythematosus (SLE).[7][8] The core innovation of this compound lies in its unique mechanism of action, which differentiates it from first-generation pan-JAK inhibitors and other kinase inhibitors.
Core Mechanism of Action: Allosteric Inhibition of the JH2 Pseudokinase Domain
Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within the kinase domain (JH1), this compound is a highly selective, allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] The JH2 domain, while catalytically inactive, plays a crucial regulatory role by controlling the activity of the adjacent JH1 kinase domain.[9][10]
By binding exclusively to the JH2 domain, this compound locks the TYK2 enzyme in an inactive conformation.[9] This allosteric inhibition prevents the conformational changes necessary for catalytic activity, thereby blocking downstream signaling.[9] This mechanism is the foundation of this compound's high selectivity, as the JH2 domain is structurally distinct among the JAK family members, unlike the highly homologous ATP-binding pocket in the JH1 domains.[10]
Biochemical and Cellular Activity
Preclinical studies have quantitatively confirmed the high selectivity and functional consequences of this compound's mechanism.
Biochemical Selectivity
This compound's allosteric binding to the JH2 domain translates to exceptional selectivity for TYK2 over other JAK family kinases. In human whole blood assays, this compound showed potent inhibition of TYK2-mediated pathways while having no meaningful effect on pathways mediated by JAK1, JAK2, or JAK3.[1][2]
| Kinase Target | Assay System | IC₅₀ (nM) | Selectivity vs. TYK2 |
| TYK2 | Human Whole Blood (IFNα- or IL-12-mediated) | 104 - 149 | - |
| JAK1/JAK3 | Human Whole Blood (IL-2-mediated) | >30,000 | >200x |
| JAK2 | Human Whole Blood (TPO-mediated) | >30,000 | >200x |
Inhibition of Cytokine-Induced Signaling
Consistent with its mechanism, this compound potently blocks the downstream signaling of TYK2-dependent cytokines. In preclinical studies, it demonstrated concentration-dependent inhibition of STAT phosphorylation and subsequent IFNγ production following stimulation with IL-12, IL-23, and IFNα in human whole blood and peripheral blood mononuclear cells.[1][2] Phase 1 studies in healthy volunteers confirmed this, showing dose-dependent inhibition of Type I IFN-induced genes.[1][2] Maximal inhibition of the TYK2 pathway was achieved within 2-4 hours and was sustained at higher doses.[1]
Clinical Efficacy in Plaque Psoriasis
The therapeutic relevance of this compound's mechanism has been demonstrated in clinical trials for moderate-to-severe plaque psoriasis. The Phase 2 STRIDE study (NCT05600036) and its ongoing open-label extension (OLE) have shown significant, dose-dependent improvements in skin clearance.[12][13][14]
| Endpoint | Placebo (Week 12) | This compound 40 mg BID (Week 12) | This compound 40 mg BID (Week 52 OLE) |
| PASI-75 ¹ | 0% | 64.1% | 78% |
| PASI-90 ² | N/A | 38.5% | 61% |
| PASI-100 ³ | N/A | 15.4% | 39% |
| sPGA 0/1 ⁴ | N/A | 59.0% | 61% |
Safety and Tolerability
Across Phase 1 and 2 studies, this compound has been generally well-tolerated.[1][14] The safety profile is consistent with its selective mechanism, notably lacking adverse events typically associated with broader JAK inhibition.[6][7] In the 52-week OLE study, the discontinuation rate due to adverse events was low at 3.7%.[15][16] The most common treatment-emergent adverse events were mild to moderate and included nasopharyngitis, upper respiratory tract infections, and headache.[14] No clinically significant laboratory or ECG findings have been observed.[6][15]
Appendix: Experimental Methodologies
In Vitro Kinase Selectivity Assay
-
Principle: To determine the relative potency of this compound against TYK2 versus other JAK family kinases (JAK1, JAK2, JAK3). This is typically done using a luminescence-based kinase assay that measures ATP consumption.
-
Methodology (Example: ADP-Glo™ Assay):
-
Recombinant human kinase domains (TYK2, JAK1, JAK2, JAK3) are incubated with a specific substrate peptide.
-
Serial dilutions of this compound (or vehicle control) are added to the reaction wells.
-
The kinase reaction is initiated by the addition of ATP (at a concentration near the Kₘ for each enzyme).
-
After incubation (e.g., 60 minutes at room temperature), an ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added, which converts the ADP generated by the kinase reaction back into ATP. This new ATP is used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal, which is directly proportional to kinase activity, is measured by a plate reader.
-
Data are normalized to controls, and IC₅₀ values are calculated from the dose-response curves.[3][17]
-
Allosteric Binding (JH2 Domain) Assay
-
Principle: To confirm that this compound binds to the JH2 pseudokinase domain and to determine its binding affinity. A common method is a fluorescence polarization (FP) competition assay.
-
Methodology (Example: FP Assay):
-
A fluorescently labeled probe molecule, known to bind to the TYK2 JH2 domain, is used.
-
The probe is incubated with purified, recombinant TYK2 JH2 protein. In this state, the large complex tumbles slowly in solution, emitting highly polarized light.
-
Serial dilutions of this compound are added to the mixture.
-
If this compound binds to the JH2 domain, it displaces the fluorescent probe. The now-free probe tumbles rapidly, emitting depolarized light.
-
The change in fluorescence polarization is measured. The concentration of this compound required to displace 50% of the probe is used to calculate binding affinity (e.g., Kᵢ or IC₅₀).[10][18]
-
Phase 2 STRIDE Clinical Trial Design (NCT05600036)
-
Objective: To assess the clinical efficacy, safety, and pharmacokinetics of various doses of this compound compared to placebo in patients with moderate-to-severe plaque psoriasis.[12]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[12][19]
-
Population: Adult patients (18-75 years) with moderate-to-severe plaque psoriasis (defined by PASI ≥12, sPGA ≥3, and Body Surface Area ≥10%).[7]
-
Intervention: 228 patients were randomized to one of six treatment arms for a 12-week period:[12][19]
-
Placebo
-
This compound 10 mg once daily (QD)
-
This compound 20 mg QD
-
This compound 40 mg QD
-
This compound 20 mg twice daily (BID)
-
This compound 40 mg BID
-
-
Primary Endpoint: Proportion of patients achieving PASI-75 at Week 12 compared to placebo.[19]
-
Key Secondary Endpoints: Safety and tolerability, PASI-90, PASI-100, and proportion of patients achieving an sPGA score of 0 or 1.[19]
-
Follow-up: After the 12-week treatment period, patients could enroll in a long-term open-label extension study (OLE; NCT05739435).[6][19]
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. alumis.com [alumis.com]
- 8. Alumis Completes Enrollment of Pivotal Phase 3 ONWARD Clinical Program of Lead Candidate ESK-001, a Highly Selective, Next-Generation Oral TYK2 Inhibitor for the Treatment of Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. alumis.com [alumis.com]
- 12. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Benefit and safety of TYK2 inhibitor ESK-001 for psoriasis in phase 2 - Medical Conferences [conferences.medicom-publishers.com]
- 15. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alumis.com [alumis.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Alumis Presents Positive Data from Phase 2 Clinical Trial of ESK-001, an Oral Allosteric TYK2 Inhibitor for the Treatment of Plaque Psoriasis, at AAD Annual Meeting | Alumis Inc. [investors.alumis.com]
An In-depth Technical Guide to TYK2 Signaling and its Inhibition, Featuring Deucravacitinib
A Note on Terminology: Initial research into "Envudeucitinib" suggests a potential amalgamation of two distinct therapeutic agents: Envafolimab , a PD-L1 inhibitor, and Deucravacitinib , a TYK2 inhibitor. This guide will focus on the TYK2 signaling pathway and its inhibition by Deucravacitinib, a well-documented therapeutic in this class. For clarity, a brief overview of Envafolimab is also provided.
Envafolimab (KN035) is a subcutaneously administered single-domain antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, Envafolimab enhances the body's anti-tumor immune response.[1][3][4] It has been approved for the treatment of adult patients with unresectable or metastatic solid tumors that are microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR).[2]
The TYK2 Signaling Pathway and its Therapeutic Inhibition by Deucravacitinib
This technical guide provides a comprehensive overview of the Tyrosine Kinase 2 (TYK2) signaling pathway, a critical mediator of immune responses, and the mechanism of its selective inhibition by Deucravacitinib.
The Role of TYK2 in Immune Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[5][6] These kinases are essential for transducing signals from various cytokines and growth factors, thereby playing a pivotal role in immunity, inflammation, and hematopoiesis.
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the primary signaling cascade initiated by cytokine receptor activation.[7] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases.[7][8]
TYK2 is specifically involved in the signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[5][9][10] These cytokines are central to the pathogenesis of various autoimmune disorders, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[8][9]
The TYK2 Signaling Cascade
The signaling process mediated by TYK2 can be summarized as follows:
-
Cytokine Binding: An extracellular cytokine (e.g., IL-23, IL-12, or Type I IFN) binds to its specific receptor on the cell surface.[5]
-
Receptor Dimerization and Kinase Activation: This binding induces a conformational change in the receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated TYK2 and another JAK family member (JAK1 or JAK2).[7][11]
-
Trans-phosphorylation: The activated JAKs phosphorylate each other and specific tyrosine residues on the intracellular domain of the cytokine receptor.[7]
-
STAT Recruitment and Phosphorylation: The newly phosphorylated sites on the receptor act as docking sites for STAT proteins. The recruited STATs are then phosphorylated by the activated JAKs.[7]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers and translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that regulate inflammatory and immune responses.
Below is a diagram illustrating the core TYK2-mediated signaling pathways.
Deucravacitinib: A Selective Allosteric TYK2 Inhibitor
Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2.[6] Its mechanism of action is distinct from other JAK inhibitors, which typically bind to the highly conserved ATP-binding site within the catalytic domain (JH1) of the kinases.
Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. This allosteric binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation. This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[9]
The diagram below illustrates the mechanism of action of Deucravacitinib.
References
- 1. What is Envafolimab used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. revvity.com [revvity.com]
- 8. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 10. immunologypathways.com [immunologypathways.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
Preclinical Profile of Envudeucitinib (ESK-001): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2][3][4] TYK2 is a key mediator of signaling pathways for several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][4] These cytokines are implicated in the pathogenesis of numerous immune-mediated inflammatory diseases. By targeting TYK2, this compound aims to modulate the downstream signaling cascade that leads to inflammation. This document provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, selectivity, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Allosteric Inhibition of TYK2
This compound employs a distinct mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain.[2][4] This allosteric inhibition stabilizes the inhibitory conformation of the JH2 domain, which in turn blocks the catalytic function of the JH1 domain.[2] This mode of action is designed to confer high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially avoiding off-target effects associated with broader JAK inhibition.[2][4]
The inhibition of TYK2 by this compound effectively dampens the signaling of key cytokines involved in autoimmune and inflammatory processes. Specifically, it has been shown to inhibit the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as pSTAT1, and the production of inflammatory mediators like IFNγ following stimulation with IL-12, IL-23, and IFNα.[2]
Quantitative Preclinical Data
This compound has demonstrated high selectivity for TYK2 with minimal to no activity against other JAK family kinases in preclinical assays. The following table summarizes the key quantitative data from in vitro studies.
| Assay Type | Target Pathway/Kinase | Cell Type/System | Parameter | Value (nM) | Reference(s) |
| Cellular Activity | |||||
| Whole Blood Assay | IFNα-induced signaling | Human Whole Blood | IC50 | 104 | [4] |
| Whole Blood Assay | IL-12-induced signaling | Human Whole Blood | IC50 | 149 | [4] |
| Kinase Selectivity | |||||
| Cellular Assay | JAK1/JAK3 (IL-2) | Human Whole Blood | IC50 | >30,000 | [2][4] |
| Cellular Assay | JAK2 (TPO) | Human Whole Blood | IC50 | >30,000 | [2][4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the information disclosed in publications and presentations, the following sections outline the principles and general methodologies of the key assays performed.
TYK2 JH2 Domain Binding Assay (Representative Protocol)
To determine the binding affinity of allosteric inhibitors to the TYK2 JH2 domain, a fluorescence polarization (FP)-based inhibitor screening assay is a common method. While the specific protocol used for this compound has not been published, a representative protocol for such an assay is described below, based on commercially available kits.
Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound. When the fluorescent probe is bound to the larger JH2 protein, it tumbles slowly in solution, resulting in a high FP signal. If a test compound binds to the JH2 domain and displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP signal.
General Methodology:
-
Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled probe that binds to the JH2 domain, assay buffer, and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The TYK2 JH2 protein and the fluorescent probe are incubated together in a microplate to allow for binding.
-
The test compound dilutions are added to the wells containing the protein-probe complex.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The decrease in FP signal is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 or Ki value can be calculated.
Cellular pSTAT1 Inhibition Assay
Principle: This assay assesses the ability of this compound to inhibit the intracellular signaling downstream of TYK2 activation. Cytokine stimulation (e.g., with IFNα) leads to the TYK2-mediated phosphorylation of STAT1. The level of phosphorylated STAT1 (pSTAT1) can be quantified to determine the inhibitory activity of the compound.
General Methodology:
-
Cell System: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.[2]
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a cytokine, such as IFNα, to activate the TYK2 pathway.
-
Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining.
-
The cells are stained with a fluorescently labeled antibody specific for pSTAT1.
-
The level of pSTAT1 is quantified using flow cytometry.
-
-
Data Analysis: The reduction in the pSTAT1 signal in the presence of this compound, compared to the vehicle control, is used to determine the compound's potency (IC50).
Whole Blood Assay for Cytokine Production
Principle: This assay measures the functional consequence of TYK2 inhibition by quantifying the production of downstream inflammatory cytokines. For example, stimulation of whole blood with IL-12 and IL-18 induces the production of IFNγ, a process dependent on TYK2 signaling.
General Methodology:
-
System: Freshly drawn human whole blood.
-
Procedure:
-
Whole blood samples are pre-incubated with different concentrations of this compound.
-
The blood is then stimulated with a combination of cytokines (e.g., IL-12 and IL-18) to induce IFNγ production.
-
The samples are incubated for a specified period to allow for cytokine secretion.
-
Plasma is collected by centrifugation.
-
The concentration of IFNγ in the plasma is measured using a sensitive immunoassay, such as an ELISA or a multiplex bead-based assay.
-
-
Data Analysis: The inhibition of IFNγ production by this compound is calculated relative to the vehicle-treated control to determine the IC50 value.
In Vivo Preclinical Studies
While detailed in vivo preclinical data for this compound (ESK-001) in disease models such as psoriasis are not extensively available in the public literature, Alumis has reported preclinical data for a related brain-penetrant TYK2 inhibitor, A-005, in a mouse model of neuroinflammation, experimental autoimmune encephalomyelitis (EAE). These studies demonstrated that A-005 was effective in reducing clinical scores when administered both prophylactically and therapeutically, indicating the potential of TYK2 inhibition in vivo. This suggests that similar in vivo studies were likely conducted for this compound to support its clinical development.
Summary and Conclusion
The preclinical data for this compound (ESK-001) characterize it as a potent and highly selective allosteric inhibitor of TYK2. Its mechanism of action, targeting the JH2 regulatory domain, confers a high degree of selectivity over other JAK family members, which is a key differentiating feature. In vitro cellular assays have demonstrated its ability to effectively inhibit the signaling of key pro-inflammatory cytokines. While detailed protocols and in vivo data for this compound in relevant disease models are not yet fully published, the available information provides a strong rationale for its development in a range of immune-mediated diseases. Further publication of preclinical data will provide a more complete understanding of the pharmacological profile of this promising therapeutic candidate.
References
Envudeucitinib: A Technical Guide to the Selective Inhibition of IL-23 Mediated Inflammation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of Envudeucitinib (formerly ESK-001), a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its role in disrupting the IL-23 signaling pathway central to the pathogenesis of various autoimmune diseases.
Executive Summary
Interleukin-23 (IL-23) is a master cytokine that drives the differentiation and maintenance of pathogenic T helper 17 (Th17) cells, key mediators of chronic inflammation in diseases like psoriasis and systemic lupus erythematosus (SLE). The IL-23 receptor signals through the Janus kinase (JAK) family, specifically requiring both JAK2 and Tyrosine Kinase 2 (TYK2) for downstream signal transduction. This compound is a next-generation, oral, small-molecule inhibitor designed to selectively target TYK2. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity, effectively blocking the IL-23 signaling cascade.[1][2] This targeted approach prevents the phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes and cytokines, including IL-17. Clinical data from studies in moderate-to-severe plaque psoriasis have demonstrated that this mechanism translates to significant and durable clinical efficacy, positioning this compound as a promising therapeutic agent.[3]
The IL-23/Th17 Axis and the Role of TYK2
The IL-23/Th17 pathway is a cornerstone of autoimmune pathology. IL-23, composed of p19 and p40 subunits, binds to its heterodimeric receptor (IL-23R/IL-12Rβ1) on the surface of T cells and other immune cells.[4][5] This binding event triggers the activation of the receptor-associated kinases, JAK2 and TYK2.
Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT4.[3][6] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This signaling cascade is essential for the stabilization of the Th17 phenotype and the production of effector cytokines like IL-17A, IL-17F, and IL-22, which drive tissue inflammation.[5][7]
TYK2 is a distinct member of the JAK family and plays a crucial, non-redundant role in signaling for IL-23, IL-12, and Type I interferons.[1][8] Its selective inhibition offers a therapeutic strategy to disrupt this pathway while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors that also target JAK1, JAK2, or JAK3.[9]
This compound: Mechanism of Selective TYK2 Inhibition
This compound is a highly selective, oral allosteric inhibitor of TYK2.[1] Unlike ATP-competitive inhibitors that target the highly conserved active site (the JH1 domain) of kinases, this compound binds to the regulatory pseudokinase domain (JH2). The JH2 domain lacks catalytic activity but plays a critical role in regulating the function of the adjacent JH1 kinase domain.
By binding to this allosteric site, this compound stabilizes the TYK2 protein in an inactive conformation. This prevents the conformational changes necessary for its activation and subsequent signal transduction, effectively blocking downstream signaling without interfering with the ATP-binding site. This allosteric mechanism is the basis for its high selectivity for TYK2 over other JAK family members, thereby minimizing off-target effects.[1][9]
Preclinical & Clinical Data
This compound has been evaluated in Phase 1 and Phase 2 clinical trials, demonstrating a clear dose-dependent effect and a favorable safety profile. The Phase 2 STRIDE study (NCT05600036) and its open-label extension (OLE) provided robust evidence of its efficacy in patients with moderate-to-severe plaque psoriasis.[7][10]
Quantitative Efficacy in Plaque Psoriasis
The following tables summarize the key efficacy endpoints from the STRIDE trial and its OLE, focusing on the 40 mg twice-daily (BID) dose, which was identified as the most robust regimen.[9]
Table 1: Efficacy Results at Week 12 (Phase 2 STRIDE Study) [10]
| Endpoint | This compound 40 mg BID | Placebo |
|---|---|---|
| PASI ≤1 (%) | > 60% | < 10% |
| PASI ≥90 (%) | ~ 88% | - |
PASI: Psoriasis Area and Severity Index; PASI ≤1 indicates minimal disease activity; PASI ≥90 indicates at least a 90% reduction from baseline.
Table 2: Efficacy Results at Week 52 (Open-Label Extension) [3]
| Endpoint | This compound 40 mg BID |
|---|---|
| PASI-75 (%) | 78% |
| PASI-90 (%) | 61% |
| PASI-100 (%) | 39% |
| sPGA 0 (clear) (%) | 39% |
| DLQI 0/1 (%) | 61% |
sPGA: static Physician's Global Assessment; DLQI: Dermatology Life Quality Index, a score of 0 or 1 indicates no impact on quality of life.
Pharmacodynamic & Biomarker Analysis
Analyses of patient samples from the STRIDE study confirmed the mechanism of action.[11]
-
Transcriptomic Analysis (RNA-seq): Skin biopsies from patients treated with this compound showed a dose-dependent return of key psoriasis-related gene expression biomarkers to non-lesional levels. This included significant modulation of genes downstream of the IL-23/IL-17 pathway.[4][11]
-
Proteomic Analysis (SIMOA): Plasma samples demonstrated a significant impact on biomarkers downstream of the IL-23/IL-17 pathway.[11]
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize a selective TYK2 inhibitor like this compound.
Representative Protocol: TYK2 Pseudokinase (JH2) Domain Binding Assay
This protocol is based on a fluorescence polarization (FP) assay designed to screen for compounds that bind to the TYK2 JH2 domain.[12]
-
Objective: To quantify the binding affinity of a test compound (e.g., this compound) to the isolated TYK2 JH2 domain by measuring the displacement of a fluorescently labeled probe.
-
Materials:
-
Recombinant human TYK2 JH2 protein.
-
Fluorescently labeled JH2 probe (tracer).
-
Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]
-
Test compound serial dilutions.
-
384-well microplate (black, low-volume).
-
Fluorescent microplate reader capable of measuring fluorescence polarization.
-
-
Method:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate. Include wells for "no inhibitor" (buffer only) and "high displacement" (known potent inhibitor) controls.
-
Prepare a solution of TYK2 JH2 protein and the fluorescent probe in Assay Buffer at 2x the final desired concentration.
-
Add 10 µL of the protein/probe mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (FP) signal in millipolarization units (mP).
-
Data Analysis: The decrease in mP signal is proportional to the displacement of the probe by the test compound. Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Representative Protocol: IL-23-Induced STAT3 Phosphorylation Assay in a Cellular Context
This protocol describes a method to measure the inhibitory effect of a compound on IL-23 signaling in a cell-based model using Western Blot.[13]
-
Objective: To determine the potency of this compound in inhibiting IL-23-mediated phosphorylation of STAT3 in a responsive cell line.
-
Materials:
-
Ba/F3 cells stably expressing the human IL-23R and IL-12Rβ1.[13]
-
Recombinant human IL-23.
-
Test compound (this compound) serial dilutions.
-
Cell culture medium and starvation medium (serum-free).
-
Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Method:
-
Culture the Ba/F3-IL23R cells to sufficient density.
-
Wash the cells and starve them in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-incubate the starved cells with serial dilutions of this compound (or vehicle control) for 1-2 hours at 37°C.
-
Stimulate the cells with a pre-determined concentration of recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.
-
Immediately terminate the stimulation by placing the cells on ice and pelleting them via centrifugation.
-
Lyse the cell pellets using ice-cold Lysis Buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE using equal amounts of protein per lane, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3.
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3 levels against the inhibitor concentration to calculate the IC50.
-
Safety and Tolerability
Across Phase 1 and Phase 2 studies, this compound has been generally well-tolerated.[14] In the 52-week OLE study, the safety profile remained consistent, with no new safety signals emerging. The overall rate of study drug discontinuation due to adverse events was low (3.7%).[3] The observed adverse events were primarily mild to moderate and aligned with the known safety profile of TYK2 inhibitors.[10] The selective, allosteric mechanism is designed to avoid JAK-related safety events associated with less selective JAK inhibitors.[14]
Conclusion
This compound represents a targeted, precision approach to inhibiting the IL-23 inflammatory axis. Its mechanism as a highly selective, allosteric inhibitor of the TYK2 pseudokinase domain allows for potent disruption of pathogenic cytokine signaling while minimizing off-target activity. The robust and durable efficacy demonstrated in clinical trials for plaque psoriasis, supported by pharmacodynamic data confirming its mechanism of action, underscores its potential as a best-in-class oral therapy for a range of immune-mediated diseases driven by TYK2-dependent pathways.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alumis.com [alumis.com]
- 5. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. alumis.com [alumis.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. alumis.com [alumis.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alumis Presents Positive Data from Phase 2 Clinical Trial of ESK-001, an Oral Allosteric TYK2 Inhibitor for the Treatment of Plaque Psoriasis, at AAD Annual Meeting - BioSpace [biospace.com]
Envudeucitinib's Impact on Type I Interferon Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly known as ESK-001) is an orally administered, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a key intracellular enzyme that mediates the signaling of critical pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-23 (IL-23), and IL-12.[3][4] Dysregulation of the type I interferon pathway is a central pathogenic driver in a number of autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[5] By selectively targeting TYK2, this compound aims to correct this immune dysregulation while minimizing off-target effects associated with broader Janus kinase (JAK) inhibition.[3][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on type I interferon signaling, and the experimental protocols utilized to elucidate these effects.
Mechanism of Action: Allosteric Inhibition of TYK2
This compound employs a distinct mechanism of allosteric inhibition, binding to the regulatory pseudokinase (JH2) domain of TYK2. This contrasts with many other JAK inhibitors that compete with ATP at the highly conserved active site in the kinase (JH1) domain. This allosteric binding locks TYK2 in an inactive conformation, thereby preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The high selectivity for the TYK2 JH2 domain minimizes the potential for off-target inhibition of other JAK family members (JAK1, JAK2, and JAK3), which is a concern with less selective JAK inhibitors.[3]
Quantitative Impact on Type I Interferon Signaling
Preclinical and early clinical studies have demonstrated this compound's potent and dose-dependent inhibition of the type I interferon signaling pathway.
Table 1: In Vitro Inhibition of Cytokine Signaling Pathways
| Pathway | Assay | Matrix | IC50 (nM) | Selectivity vs. TYK2 |
| IFNα (TYK2-dependent) | pSTAT1 Inhibition | Human Whole Blood | 104 | - |
| IL-12 (TYK2-dependent) | pSTAT4 Inhibition | Human Whole Blood | 149 | - |
| IL-2 (JAK1/JAK3-dependent) | pSTAT5 Inhibition | Human Whole Blood | >30,000 | >288x |
| TPO (JAK2-dependent) | pSTAT5 Inhibition | Human Whole Blood | >30,000 | >288x |
Data sourced from Alumis corporate presentations and publications.[1][3]
Table 2: Clinical Pharmacodynamic Effects on Type I Interferon Pathway
| Study | Population | Biomarker | Effect | Dose |
| Phase 1 | Healthy Volunteers | Type I IFN-induced genes (Transcriptomics) | Dose-dependent inhibition | Ascending doses |
| Phase 1 | Healthy Volunteers | SIGLEC1 (Transcriptomics) | Dose-dependent inhibition | Ascending doses |
| STRIDE (Phase 2) | Plaque Psoriasis | Type I IFN gene expression signatures (Blood RNA-seq) | Dose-dependent suppression, maximal at top dose | 40 mg BID |
| STRIDE (Phase 2) | Plaque Psoriasis | Type I IFN gene expression signatures (Skin RNA-seq) | Suppression to non-lesional baseline levels | 40 mg BID |
Data sourced from clinical trial publications and conference abstracts.[1][5][7]
Signaling Pathways and Experimental Workflows
Type I Interferon Signaling Pathway and this compound's Point of Intervention
Caption: this compound allosterically inhibits TYK2, blocking type I IFN-mediated signaling.
Experimental Workflow: Whole Blood Phospho-STAT Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of IFN-induced STAT phosphorylation.
Experimental Workflow: Transcriptomic Analysis of Clinical Samples
Caption: Workflow for transcriptomic analysis of blood and skin samples from clinical trials.
Detailed Experimental Methodologies
Based on publicly available information, the following methodologies were employed to characterize the impact of this compound on type I interferon signaling.
In Vitro Phospho-STAT Inhibition Assays
-
Objective: To determine the potency (IC50) of this compound in inhibiting type I IFN-induced STAT1 phosphorylation.
-
Matrix: Human whole blood.
-
Protocol Outline:
-
Whole blood from healthy donors was collected.
-
Aliquots of blood were pre-incubated with escalating concentrations of this compound or vehicle control.
-
Cells were stimulated with a recombinant type I interferon (e.g., IFNα) to induce the TYK2-dependent signaling cascade.
-
Following stimulation, red blood cells were lysed, and the remaining leukocytes were fixed and permeabilized to allow for intracellular antibody staining.
-
Cells were stained with a fluorescently-conjugated antibody specific for the phosphorylated form of STAT1 (pSTAT1).
-
The level of pSTAT1 in specific leukocyte populations (e.g., lymphocytes, monocytes) was quantified using flow cytometry.
-
The concentration of this compound required to inhibit 50% of the IFNα-induced pSTAT1 signal (IC50) was calculated from the dose-response curve.
-
Clinical Transcriptomic Analysis (STRIDE Phase 2 Trial)
-
Objective: To assess the in vivo effect of this compound on the expression of type I interferon-regulated genes in patients.
-
Study Design: The STRIDE trial was a randomized, double-blind, placebo-controlled Phase 2 study in adults with moderate-to-severe plaque psoriasis (NCT05600036).[5][8]
-
Protocol Outline:
-
Sample Collection: Whole blood and skin punch biopsies were collected from patients at baseline (before treatment) and at various time points during treatment (e.g., Week 12) with either this compound or placebo.[5]
-
RNA Extraction: Total RNA was extracted from the collected whole blood and skin tissue samples.
-
RNA-Sequencing (RNA-seq): The extracted RNA underwent library preparation followed by high-throughput sequencing to generate a comprehensive profile of gene expression (transcriptome) for each sample.
-
Bioinformatic Analysis:
-
The sequencing data was processed through a bioinformatic pipeline to align reads to the human genome and quantify the expression level of each gene.
-
Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in the this compound-treated groups compared to the placebo group and/or baseline.
-
Gene set enrichment analysis and other pathway analysis tools were used to determine if predefined sets of genes, such as type I interferon gene signatures, were significantly modulated by this compound treatment.[5][7] This analysis confirmed a dose-dependent suppression of these signatures in both blood and skin.[5]
-
-
Conclusion
This compound is a potent and highly selective allosteric inhibitor of TYK2 that effectively downregulates the type I interferon signaling pathway. This has been demonstrated through in vitro assays showing direct inhibition of IFNα-induced STAT1 phosphorylation and confirmed in vivo through transcriptomic analysis of clinical samples from patients treated with this compound. The dose-dependent suppression of type I interferon gene signatures in both blood and skin provides a strong mechanistic rationale for the clinical development of this compound in autoimmune diseases where this pathway is a key driver of pathology.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alumis.com [alumis.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. alumis.com [alumis.com]
- 6. This compound for SLE | Alumis Inc. [alumis.com]
- 7. ESK-001, an Allosteric TYK2 Inhibitor, Maximally Suppresses Type 1 Interferon, a Therapeutic Pathway Central to SLE and CLE - ACR Meeting Abstracts [acrabstracts.org]
- 8. dermatologytimes.com [dermatologytimes.com]
Envudeucitinib: A Technical Deep Dive into the Allosteric Inhibition of Tyrosine Kinase 2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Envudeucitinib (formerly ESK-001) is an orally administered, next-generation, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pathogenic cytokines implicated in a range of immune-mediated diseases.[1][2][3] Unlike traditional Janus Kinase (JAK) inhibitors that compete with ATP at the highly conserved catalytic domain, this compound employs a distinct mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mode of action locks the enzyme in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) and potentially offering a more favorable safety profile.[7][8] Clinical data, particularly from the Phase 2 STRIDE study and its open-label extension, have demonstrated significant and sustained efficacy in patients with moderate-to-severe plaque psoriasis, validating the therapeutic potential of this approach.[9][10] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling, representative experimental protocols for its characterization, and a summary of its clinical efficacy data.
The TYK2 Target and the Allosteric Mechanism of this compound
TYK2 is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[5] Each JAK family member contains a catalytically active kinase domain (Janus Homology 1, JH1) and a regulatory pseudokinase domain (JH2) which, despite its structural similarity to the kinase domain, lacks catalytic activity.[4][7] Under normal physiological conditions, the JH2 domain exerts an auto-inhibitory effect on the JH1 domain, maintaining the enzyme in a basal, inactive state.[7][11]
This compound leverages this natural regulatory mechanism. It is designed to bind with high affinity and selectivity to a specific pocket within the TYK2 JH2 domain.[4][5] This binding event stabilizes the auto-inhibited conformation, effectively locking the JH2 and JH1 domains together and preventing the conformational changes necessary for kinase activation upon cytokine receptor engagement.[4][6][7] This allosteric mechanism is distinct from ATP-competitive inhibitors and is the basis for this compound's high selectivity, as the JH2 domain has significantly more structural diversity across the JAK family than the highly conserved ATP-binding pocket in the JH1 domain.[4][12]
Interruption of Pro-Inflammatory Signaling Pathways
TYK2 is a critical node in the signaling pathways of several key cytokines, including IL-23, IL-12, and Type I interferons (IFNs).[13] These pathways are central to the pathogenesis of psoriasis and other autoimmune diseases.[14][15]
-
The IL-23/IL-17 Axis: IL-23, a cytokine crucial for the maintenance and expansion of Th17 cells, signals through a receptor complex that utilizes TYK2 and JAK2.[14] Upon IL-23 binding, TYK2 is activated and phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3).[15] Activated STAT3 then translocates to the nucleus, promoting the transcription of genes that lead to the production of pro-inflammatory cytokines like IL-17 and IL-22.[14] These cytokines drive keratinocyte hyperproliferation and inflammation, characteristic features of psoriatic plaques.[16]
-
Type I IFN Signaling: Type I interferons signal through receptors that also rely on TYK2 for signal transduction.[13] This pathway is implicated in the innate immune response and contributes to the inflammatory cascade in autoimmune conditions.
By inhibiting TYK2, this compound effectively blocks the phosphorylation and activation of downstream STATs, thereby disrupting these pro-inflammatory signaling cascades at a critical upstream point.[13][16] This leads to a reduction in pathogenic cytokine production and a normalization of immune cell function.
Quantitative Data Profile
While specific preclinical binding and enzymatic inhibition data for this compound are not publicly available, a profile for a highly selective and potent allosteric TYK2 inhibitor can be represented. The following table illustrates the types of quantitative metrics and representative values that characterize such a compound.
Table 1: Representative Preclinical Profile of a Selective Allosteric TYK2 Inhibitor (Note: These are illustrative values as specific data for this compound is not in the public domain.)
| Parameter | Assay Type | Target | Representative Value | Interpretation |
| Binding Affinity (Ki) | TR-FRET Binding Assay | TYK2 (JH2 Domain) | < 1 nM | Demonstrates potent, high-affinity binding to the target regulatory domain. |
| Enzymatic Inhibition (IC50) | ADP-Glo Kinase Assay | TYK2 (Full-Length) | < 10 nM | Shows potent inhibition of the enzyme's catalytic function. |
| Kinase Selectivity (IC50) | Kinase Panel Screen | JAK1, JAK2, JAK3 | > 10,000 nM | Indicates >1000-fold selectivity for TYK2 over other JAK family members, a key feature of allosteric inhibitors. |
| Cellular Potency (EC50) | IL-23 Stimulated pSTAT3 | Human PBMCs | < 50 nM | Confirms potent activity in a relevant cellular environment, blocking downstream signaling. |
| Cellular Potency (EC50) | IFN-α Stimulated pSTAT1 | Human PBMCs | < 50 nM | Demonstrates functional inhibition of the Type I interferon pathway. |
Clinical trials have provided robust quantitative data on the efficacy of this compound in treating moderate-to-severe plaque psoriasis.
Table 2: Clinical Efficacy of this compound (40 mg BID) in Plaque Psoriasis (STRIDE & OLE Studies)
| Efficacy Endpoint | Week 12 Response | Week 52 Response | Source |
| PASI 75 | ~70-80% | 78% | [9][10] |
| PASI 90 | ~50-60% | 61% | [9][10] |
| PASI 100 (Complete Skin Clearance) | Not Reported | 39% | [9] |
| sPGA 0/1 (Clear or Almost Clear) | ~60-70% | 61% | [9][17] |
| sPGA 0 (Clear) | Not Reported | 39% | [9] |
| (PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; BID: twice daily. Data are aggregated from published results of the Phase 2 STRIDE study and its open-label extension.) |
Key Experimental Protocols
Characterizing a selective allosteric inhibitor like this compound involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed representative protocols for these key experiments.
Protocol: Biochemical Binding Affinity to TYK2 JH2 Domain (TR-FRET)
-
Objective: To quantify the binding affinity (Ki) of this compound to the isolated TYK2 pseudokinase (JH2) domain.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium (Tb)-labeled anti-tag antibody binds to a tagged recombinant TYK2-JH2 protein (donor), and a fluorescently labeled tracer molecule binds to the JH2 domain's target pocket (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.
-
Methodology:
-
Reagents: Recombinant His-tagged TYK2 JH2 domain, anti-His-Tb antibody (donor), fluorescently-labeled tracer ligand, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in 100% DMSO, followed by an intermediate dilution in assay buffer.
-
Assay Procedure:
-
In a 384-well low-volume plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a pre-mixed solution containing the TYK2 JH2 protein and the anti-His-Tb antibody. Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Protocol: Enzymatic Activity Inhibition (ADP-Glo™ Kinase Assay)
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the full-length TYK2 enzyme.
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The reaction is stopped, and remaining ATP is depleted. Then, a reagent is added to convert the ADP produced back into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.
-
Methodology:
-
Reagents: Active full-length TYK2 enzyme, substrate peptide (e.g., a generic tyrosine kinase substrate), ATP, kinase reaction buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 4.1.
-
Assay Procedure:
-
Add 2.5 µL of test compound to a 384-well plate.
-
Add 2.5 µL of a TYK2 enzyme and substrate mix. Incubate for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP (at a concentration near the Km for TYK2).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate-based luminometer.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Protocol: Cellular Inhibition of Cytokine Signaling (pSTAT Assay)
-
Objective: To determine the functional potency (EC50) of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation in primary human cells.
-
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor and then stimulated with a cytokine (e.g., IL-23 or IFN-α). The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against a cell surface marker (to identify a specific cell population) and against the phosphorylated form of the target STAT protein (e.g., pSTAT3). The level of pSTAT is quantified on a per-cell basis using flow cytometry.
-
Methodology:
-
Reagents: Fresh human whole blood or isolated PBMCs, this compound, recombinant human IL-23 or IFN-α, fixation/permeabilization buffers, fluorescently-labeled antibodies (e.g., anti-CD4, anti-pSTAT3 (pY705)).
-
Compound Treatment:
-
Aliquot 100 µL of whole blood or PBMCs into 96-well deep-well plates.
-
Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-23 to a final concentration of 10 ng/mL) to the wells. Leave one well unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.
-
Fixation and Staining:
-
Fix the cells immediately by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a mild detergent (e.g., methanol (B129727) or saponin).
-
Add the antibody cocktail (e.g., anti-CD4-FITC and anti-pSTAT3-PE) and incubate for 60 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each sample. Normalize the data and plot the percent inhibition of the cytokine-induced pSTAT3 signal against the log of the inhibitor concentration to calculate the EC50.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel allosteric mechanism of action confers high selectivity for TYK2, distinguishing it from pan-JAK inhibitors.[4][6] This selectivity for the TYK2 pseudokinase domain allows for the precise disruption of key pathogenic cytokine pathways, such as the IL-23/IL-17 axis, which are fundamental to the pathophysiology of diseases like psoriasis.[13][15] The robust and durable clinical efficacy demonstrated in moderate-to-severe plaque psoriasis, coupled with a favorable safety profile observed in clinical trials, underscores the potential of this compound as a differentiated, next-generation oral treatment.[9][10] Further investigation and ongoing Phase 3 trials will continue to define its role across a broader spectrum of TYK2-mediated conditions.[1][2]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Clinical Trials | ESK-001 | Lonigutamab | Alumis Inc. [alumis.com]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deucravacitinib: Laboratory Parameters Across Phase 3 Plaque Psoriasis Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. alumis.com [alumis.com]
In Vitro Pharmacological Profile of Envudeucitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly known as ESK-001) is a next-generation, orally bioavailable, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][2] By selectively targeting TYK2, this compound aims to correct immune dysregulation implicated in a range of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus (SLE), while minimizing off-target effects associated with broader JAK inhibition.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its kinase selectivity, cellular activity, and the experimental methodologies used for its characterization.
Mechanism of Action: Allosteric Inhibition of TYK2
This compound employs a distinct mechanism of allosteric inhibition. Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[4] This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling. This allosteric mode of action is the basis for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1]
Data Presentation: Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative in vitro pharmacological data for this compound and a representative selective allosteric TYK2 inhibitor.
Table 1: In Vitro Potency and Selectivity of this compound Against the JAK Family
| Target Kinase | Assay Type | IC50 (nM) | Selectivity vs. TYK2 |
| TYK2 | Human Whole Blood (IFNα) | 104 | - |
| TYK2 | Human Whole Blood (IL-12) | 149 | - |
| JAK1/JAK3 | Human Whole Blood (IL-2) | >30,000 | >201-288 fold |
| JAK2 | Human Whole Blood (TPO) | >30,000 | >201-288 fold |
Data sourced from Alumis presentation on the Pharmacokinetic and Pharmacodynamic Characteristics of ESK-001.[1]
Table 2: Representative Kinome Selectivity of a Novel Allosteric TYK2 Inhibitor (ATMW-DC)
As comprehensive kinome scan data for this compound is not publicly available, the following data for another potent and selective allosteric TYK2 inhibitor, ATMW-DC, is presented as a representative example of the selectivity profile of this class of compounds.
| Assay Type | Parameter | Value |
| Biochemical Binding | TYK2-JH2 IC50 | 12 pM |
| JAK1-JH2 | >350-fold selectivity | |
| JAK2-JH2 | >350-fold selectivity | |
| JAK3-JH2 | >350-fold selectivity | |
| Kinome Panel | Partition Index (PTYK2-JH2) | 0.98 |
Data sourced from a 2023 publication in Annals of the Rheumatic Diseases.[5] A partition index close to 1.0 indicates a high degree of selectivity for the target kinase over other kinases in the panel.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Biochemical Kinase Inhibition Assay (Representative)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase, such as the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the concentration of this compound required to inhibit 50% of TYK2 binding activity in a biochemical assay.
Materials:
-
Recombinant human TYK2 enzyme
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound (serial dilutions)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a mixture of the TYK2 enzyme and the Eu-anti-tag antibody in kinase buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted this compound or vehicle control.
-
Enzyme/Antibody Addition: Add 5 µL of the TYK2 enzyme/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT1 (pSTAT1) Inhibition Assay in Human Whole Blood
This protocol details a flow cytometry-based assay to measure the functional inhibition of TYK2-mediated signaling in a physiologically relevant matrix.
Objective: To determine the IC50 of this compound for the inhibition of IFNα-induced STAT1 phosphorylation in human whole blood.
Materials:
-
Freshly collected human whole blood (anticoagulated with, for example, EDTA)
-
This compound (serial dilutions in DMSO)
-
Recombinant human Interferon-alpha (IFNα)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Perm™ III)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45 (for leukocyte gating)
-
Anti-CD3 (for T-cell gating)
-
Anti-pSTAT1 (Y701)
-
-
Flow cytometer
Procedure:
-
Inhibitor Pre-incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add serial dilutions of this compound or a vehicle control (DMSO) to the respective tubes and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add IFNα to a final concentration of 100 ng/mL to all tubes except the unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately following stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube to stop the reaction. Incubate for 10 minutes at 37°C.
-
Permeabilization and Red Blood Cell Lysis: Add 1 mL of cold Permeabilization Buffer and vortex gently. Incubate on ice for 30 minutes. This step also lyses red blood cells.
-
Washing: Wash the cells twice with PBS containing 2% Fetal Bovine Serum.
-
Antibody Staining: Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies (anti-CD45, anti-CD3, and anti-pSTAT1) and incubate for 30-60 minutes at room temperature in the dark.
-
Washing and Resuspension: Wash the cells once more and resuspend the final cell pellet in PBS.
-
Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.
-
Data Analysis: Gate on the CD45-positive, CD3-positive T-lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT1 signal for each condition. Calculate the percent inhibition of pSTAT1 phosphorylation relative to the IFNα-stimulated control and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of TYK2 Inhibition by this compound
Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.
Experimental Workflow for Cellular pSTAT1 Inhibition Assay
References
Envudeucitinib's Effect on Cytokine Production by Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Envudeucitinib (formerly ESK-001) is a next-generation, orally administered, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a crucial intracellular enzyme that mediates signaling for key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][3] By potently and selectively inhibiting TYK2, this compound effectively downregulates the inflammatory cascades driven by these cytokines, which are central to the pathogenesis of numerous immune-mediated diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cytokine pathways based on recent clinical trial data, and the experimental protocols used to ascertain these effects.
Core Mechanism of Action: Allosteric Inhibition of TYK2
TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[5] These kinases are critical for transducing signals from cytokine receptors to the nucleus via the JAK-STAT pathway.[6] Upon a cytokine binding to its receptor, associated JAKs become activated, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those for other inflammatory mediators.[6][7]
This compound's high selectivity stems from its unique allosteric mechanism. Unlike pan-JAK inhibitors that compete with ATP in the highly conserved active site of the kinase domain, this compound binds to the regulatory pseudokinase domain of TYK2.[5][8] This binding locks the kinase in an inactive conformation, preventing its activation and subsequent downstream signaling.[8] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members, minimizing off-target effects associated with broader JAK inhibition.[3]
The primary pathways disrupted by this compound are those dependent on TYK2 signaling:
-
The IL-23/Th17 Axis: TYK2 pairs with JAK2 to mediate signaling from the IL-23 receptor.[9] IL-23 is essential for the survival and expansion of T helper 17 (Th17) cells, which are major producers of pro-inflammatory cytokines like IL-17 and IL-22.[9][10]
-
The IL-12/Th1 Axis: TYK2 also pairs with JAK2 for IL-12 receptor signaling, which drives the differentiation of T helper 1 (Th1) cells and the production of Interferon-gamma (IFN-γ).[9][10]
-
Type I Interferon Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFN receptors (IFNAR), which are central to antiviral responses but also contribute to the pathogenesis of autoimmune diseases like SLE.[9][11]
By inhibiting TYK2, this compound effectively dampens the inflammatory responses mediated by Th17, Th1, and Type I IFN pathways.
References
- 1. Alumis Inc. Reports Positive 52-Week Data for ESK-001, a Next-Generation TYK2 Inhibitor for Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for SLE | Alumis Inc. [alumis.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. Interleukin 12/interleukin 23 pathway: Biological basis and therapeutic effect in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alumis.com [alumis.com]
Selectivity of Envudeucitinib for TYK2 versus other JAK kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudelucitinib is an orally administered, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. As a key mediator of cytokine signaling pathways implicated in various immune-mediated inflammatory diseases, selective TYK2 inhibition presents a promising therapeutic strategy. This technical guide explores the selectivity of Envudelucitinib for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), providing a comprehensive overview of its mechanism of action, the experimental methodologies used to determine selectivity, and the signaling pathways it modulates.
While specific quantitative selectivity data for Envudelucitinib is not extensively available in the public domain, its mechanism as a highly selective, allosteric TYK2 inhibitor positions it similarly to the well-characterized compound, Deucravacitinib. Therefore, this guide will leverage data from Deucravacitinib to illustrate the expected selectivity profile and the rigorous experimental approaches employed in its validation.
The Critical Role of Selectivity in JAK Inhibition
The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are crucial for signal transduction downstream of various cytokine and growth factor receptors. However, their functions are not entirely redundant:
-
JAK1: Involved in signaling for a broad range of cytokines, including those for inflammation, immune response, and hematopoiesis.
-
JAK2: Plays a primary role in signaling for hematopoietic growth factors such as erythropoietin and thrombopoietin.
-
JAK3: Primarily associated with the common gamma chain (γc) of cytokine receptors, crucial for lymphocyte development and function.
-
TYK2: Mediates signaling for key cytokines in inflammatory pathways, notably Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).
Non-selective inhibition of JAK kinases can lead to a variety of off-target effects. For instance, inhibition of JAK2 is associated with hematological adverse events like anemia and thrombocytopenia, while broad immunosuppression can result from the inhibition of JAK1 and JAK3. Consequently, the high selectivity of a TYK2 inhibitor like Envudelucitinib is a critical attribute for a favorable therapeutic profile, aiming to specifically target disease-relevant pathways while minimizing mechanism-based side effects.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) for the target kinase versus other kinases. A higher ratio of IC50 or Ki for off-target kinases relative to the on-target kinase indicates greater selectivity.
The following table summarizes the in vitro selectivity of Deucravacitinib, a representative highly selective, allosteric TYK2 inhibitor, against the JAK family kinases. This profile is illustrative of the expected selectivity for Envudelucitinib.
| Kinase | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay | Fold Selectivity vs. TYK2 (Cell-Based) |
| TYK2 | 0.2 | 1.1 | - |
| JAK1 | >10,000 | 1,000 | ~909 |
| JAK2 | >10,000 | >10,000 | >9,090 |
| JAK3 | >10,000 | 2,800 | ~2,545 |
Data presented for Deucravacitinib as a representative highly selective, allosteric TYK2 inhibitor.
This data highlights the remarkable selectivity for TYK2, with significantly weaker inhibition of other JAK family members.
Experimental Protocols for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile involves a multi-tiered approach, progressing from biochemical assays to more physiologically relevant cell-based and whole-blood assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinase proteins.
Objective: To determine the IC50 value of the test compound against the isolated catalytic domains of TYK2, JAK1, JAK2, and JAK3.
Methodology:
-
Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains, a suitable peptide or protein substrate, adenosine (B11128) triphosphate (ATP), and the test compound (Envudelucitinib).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies tagged with fluorescent probes or using proprietary technologies like LanthaScreen™ or HTRF®.
-
Luminescence-based assays: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assays
These assays assess the inhibitor's activity within a cellular context, providing a more accurate reflection of its potency and selectivity by accounting for factors like cell permeability and off-target effects.
Objective: To measure the IC50 of the test compound for the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of specific JAKs.
Methodology:
-
Cell Lines: Specific human cell lines are chosen that endogenously express the relevant cytokine receptors and JAK kinases. For example, peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.
-
Procedure:
-
Cells are pre-incubated with a range of concentrations of the test compound.
-
Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway:
-
IL-12 or IL-23: To activate the TYK2/JAK2 pathway, leading to STAT3/STAT4 phosphorylation.
-
IL-6: To activate the JAK1/JAK2/TYK2 pathway, leading to STAT3 phosphorylation.
-
IFN-α: To activate the TYK2/JAK1 pathway, leading to STAT1/STAT2 phosphorylation.
-
GM-CSF: To activate the JAK2 homodimer pathway, leading to STAT5 phosphorylation.
-
IL-2: To activate the JAK1/JAK3 pathway, leading to STAT5 phosphorylation.
-
-
Following stimulation, the cells are lysed, and the levels of phosphorylated STAT proteins (pSTATs) are quantified using techniques such as:
-
Western Blotting: Using antibodies specific for the phosphorylated form of the STAT protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying pSTAT levels.
-
Flow Cytometry (Phosflow): Allows for the analysis of pSTAT levels in specific cell subpopulations within a mixed cell population like PBMCs.
-
-
-
Data Analysis: Similar to the biochemical assays, dose-response curves are generated to determine the IC50 values for the inhibition of each cytokine-induced signaling pathway.
Signaling Pathway Modulation
Envudelucitinib exerts its therapeutic effect by selectively inhibiting TYK2, thereby blocking the signaling of key pro-inflammatory cytokines. The diagram below illustrates the central role of TYK2 in the JAK-STAT pathway and the point of intervention for a selective inhibitor.
Caption: JAK-STAT signaling pathway and Envudelucitinib's mechanism.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the selectivity of a TYK2 inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion
Envudelucitinib is a promising therapeutic agent that exemplifies the next generation of targeted oral therapies for immune-mediated inflammatory diseases. Its high selectivity for TYK2, achieved through an allosteric mechanism of inhibition, is a key differentiating feature. This selectivity, validated through a rigorous cascade of biochemical and cell-based assays, allows for the precise modulation of disease-relevant cytokine pathways while minimizing the potential for off-target effects associated with broader JAK inhibition. The continued clinical development of Envudelucitinib will further elucidate its therapeutic potential and solidify the role of selective TYK2 inhibition in the management of a range of inflammatory conditions.
Envudeucitinib's Modulation of STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Envudeucitinib (formerly ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous immune-mediated diseases. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound effectively modulates downstream signaling cascades, most notably the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on STAT phosphorylation. It consolidates preclinical and clinical pharmacodynamic data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction to this compound and the JAK-STAT Pathway
This compound is a next-generation TYK2 inhibitor under investigation for the treatment of various autoimmune conditions, including plaque psoriasis and systemic lupus erythematosus (SLE). Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a pivotal communication route for numerous cytokines and growth factors that regulate cellular processes such as proliferation, differentiation, and immune responses.
The JAK-STAT pathway is initiated upon the binding of a cytokine to its specific cell surface receptor. This binding event brings two receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.
TYK2, the specific target of this compound, plays a crucial role in the signaling of several key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are central to the pathophysiology of many autoimmune diseases. By selectively inhibiting TYK2, this compound aims to dampen the inflammatory responses driven by these pathways while minimizing off-target effects associated with broader JAK inhibition.
This compound's Impact on STAT Phosphorylation: Quantitative Data
Pharmacodynamic studies have demonstrated that this compound potently and dose-dependently inhibits the phosphorylation of specific STAT proteins downstream of TYK2-mediated cytokine signaling. The primary STATs modulated by this compound include STAT1, STAT3, and STAT4.
Inhibition of IFNα-Induced STAT1 Phosphorylation
Type I interferons, such as IFNα, signal through a receptor complex associated with JAK1 and TYK2. Downstream signaling is primarily mediated by the phosphorylation of STAT1. Phase 1 studies in healthy volunteers have shown that this compound leads to a robust and dose-dependent inhibition of IFNα-induced pSTAT1 in whole blood T cells.
| This compound Dose | Mean Inhibition of IFNα-induced pSTAT1 (%) |
| 10 mg QD | Data not publicly available in tabular format |
| 20 mg QD | Data not publicly available in tabular format |
| 40 mg BID | Maximal inhibition observed |
Note: Specific quantitative values from dose-ranging studies are not yet published in tabular format. The available data is presented graphically in scientific presentations, indicating a clear dose-response relationship.
Inhibition of IL-12 and IL-23-Induced STAT Phosphorylation
The signaling of IL-12 and IL-23, cytokines crucial in the pathogenesis of psoriasis, involves a heterodimer of JAK2 and TYK2. IL-12 signaling predominantly leads to the phosphorylation of STAT4, while IL-23 signaling primarily activates STAT3. Preclinical and early clinical data indicate that this compound effectively inhibits the phosphorylation of these STATs in response to their respective cytokine stimulation in human whole blood and peripheral blood mononuclear cells (PBMCs).
| Cytokine Stimulant | Phosphorylated STAT | This compound Effect | IC50 |
| IL-12 | pSTAT4 | Concentration-dependent inhibition | Not publicly available |
| IL-23 | pSTAT3 | Concentration-dependent inhibition | Not publicly available |
Note: While concentration-dependent inhibition has been confirmed, specific IC50 values for pSTAT3 and pSTAT4 inhibition by this compound are not yet publicly available.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on TYK2 interrupts key inflammatory signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted pathways.
Caption: this compound allosterically inhibits TYK2, blocking STAT phosphorylation.
Caption: Workflow for assessing STAT phosphorylation modulation by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on STAT phosphorylation.
Whole Blood Intracellular Phospho-STAT Flow Cytometry Assay
This assay is used to measure the phosphorylation of STAT proteins in specific immune cell subsets within a whole blood sample following in vitro stimulation.
Materials:
-
Freshly collected human whole blood in sodium heparin tubes.
-
This compound stock solution (in DMSO).
-
Recombinant human cytokines (IFNα, IL-12, IL-23).
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against:
-
Phospho-STAT1 (e.g., PE-conjugated)
-
Phospho-STAT3 (e.g., Alexa Fluor 647-conjugated)
-
Phospho-STAT4 (e.g., PerCP-Cy5.5-conjugated)
-
Cell surface markers for T cells (CD3, CD4), B cells (CD19), and monocytes (CD14).
-
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Drug Incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add varying concentrations of this compound or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the respective cytokine (e.g., IFNα at 100 ng/mL) to the pre-incubated blood samples and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, add a commercial fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate at room temperature for 10-15 minutes to lyse red blood cells and fix the leukocytes.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in a permeabilization buffer (e.g., ice-cold 90% methanol). Incubate on ice for 30 minutes.
-
Antibody Staining: Wash the cells with PBS containing 1% BSA. Add the antibody cocktail containing antibodies against the phosphorylated STAT protein of interest and cell surface markers. Incubate in the dark at room temperature for 30-60 minutes.
-
Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a calibrated flow cytometer.
-
Data Analysis: Gate on the specific immune cell populations based on their surface marker expression. Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal within each gated population. Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.
Western Blotting for Phospho-STAT Analysis in PBMCs
This method can be used to visualize and quantify the levels of phosphorylated STAT proteins in a population of peripheral blood mononuclear cells.
Materials:
-
Isolated PBMCs.
-
This compound stock solution.
-
Recombinant human cytokines.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies against phospho-STAT1, phospho-STAT3, phospho-STAT4, total STAT1, total STAT3, total STAT4, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate PBMCs and treat with varying concentrations of this compound or vehicle for 1-2 hours, followed by cytokine stimulation for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply a chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT and a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT signal to the total STAT signal and the loading control.
Conclusion
This compound is a potent and selective allosteric inhibitor of TYK2 that demonstrates significant, dose-dependent modulation of STAT phosphorylation downstream of key pro-inflammatory cytokines. Its targeted mechanism of action on the TYK2-STAT signaling axis, particularly the inhibition of STAT1, STAT3, and STAT4 phosphorylation, provides a strong rationale for its therapeutic potential in a range of autoimmune diseases. The data gathered from pharmacodynamic studies underscore the drug's ability to engage its target and elicit a biological response, supporting its ongoing clinical development. Further research and publication of detailed quantitative data will continue to refine our understanding of this compound's precise impact on the complex network of cytokine signaling.
The role of Envudeucitinib in Th17 cell differentiation
An In-depth Technical Guide on the Role of Envudeucitinib in Th17 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus (SLE).[1] The differentiation, maintenance, and function of these cells are heavily dependent on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is activated by key cytokines such as Interleukin-23 (IL-23) and IL-12.[2][3] this compound (formerly ESK-001) is a next-generation, orally administered, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family.[4][5] This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating Th17 cell differentiation by disrupting the TYK2-mediated signaling cascade essential for the development and pro-inflammatory activity of this T cell lineage. We will review the underlying molecular pathways, present relevant clinical and biomarker data, and provide detailed experimental protocols for investigating the effects of such inhibitors.
Introduction: Th17 Cells and the JAK-STAT Pathway
Th17 cells are characterized by their production of signature cytokines, including IL-17A, IL-17F, and IL-22.[6] While essential for host defense against extracellular bacteria and fungi, their dysregulation is a hallmark of many chronic inflammatory conditions.[7] The differentiation of naïve CD4+ T cells into the Th17 lineage is a tightly regulated process initiated by cytokines like IL-6 and transforming growth factor-β (TGF-β).[8][9] This initial differentiation is followed by the expansion and stabilization of the Th17 phenotype, a process driven significantly by IL-23.[3]
These cytokine signals are transduced intracellularly via the JAK-STAT pathway. Cytokine binding to their cognate receptors leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins.[3] Specifically, the IL-23 receptor signals through TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[2] Activated STAT3 dimerizes, translocates to the nucleus, and induces the expression of the master transcription factor for Th17 cells, Retinoic acid-related orphan receptor gamma t (RORγt).[8][9] RORγt, in turn, drives the transcription of genes encoding IL-17 and other key effector molecules of the Th17 lineage.[6]
This compound is a selective TYK2 inhibitor that targets the pseudokinase (JH2) domain, offering an allosteric mechanism of inhibition.[5] This selectivity is crucial as it allows for the potent disruption of TYK2-dependent cytokine pathways (such as IL-12, IL-23, and Type I interferons) while sparing other JAK-STAT pathways, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[5][10]
Molecular Mechanism: this compound's Intervention in Th17 Differentiation
The therapeutic hypothesis for this compound in Th17-mediated diseases is its ability to precisely interrupt the signaling cascade required for Th17 cell differentiation and function. By inhibiting TYK2, this compound effectively blocks the signal transduction downstream of the IL-23 and IL-12 receptors.[5]
The key molecular events are as follows:
-
Blockade of TYK2 Activation : In the presence of this compound, the binding of IL-23 to its receptor on a T cell fails to lead to the conformational changes required for TYK2 activation.
-
Inhibition of STAT3 Phosphorylation : With TYK2 inhibited, the subsequent phosphorylation of STAT3 is prevented. This is a critical control point, as STAT3 activation is indispensable for Th17 lineage commitment.[11][12]
-
Downregulation of RORγt Expression : The absence of activated STAT3 in the nucleus leads to a failure to induce the expression of RORγt, the master regulator of Th17 differentiation.[6]
-
Suppression of Th17 Differentiation and Effector Function : Consequently, naïve T cells do not differentiate into Th17 cells, and existing Th17 cells cannot be fully maintained or activated by IL-23. This leads to a marked reduction in the production of pro-inflammatory cytokines like IL-17A.[13]
The signaling pathway and the point of intervention by this compound are illustrated below.
Quantitative Data and Clinical Evidence
While direct in vitro data on this compound's effect on Th17 cell counts is proprietary, its mechanism as a TYK2 inhibitor allows for strong inference, supported by clinical and biomarker data from its development program and that of other selective TYK2 inhibitors.
Table 1: Clinical Efficacy of this compound in Plaque Psoriasis (Phase 2 STRIDE Study)
Data from the Phase 2 STRIDE study and its open-label extension demonstrate significant clinical improvement in a Th17-mediated disease.[4][14]
| Efficacy Endpoint (40 mg BID Dose) | Week 12 Results | Week 52 Results |
| PASI 75 (% of patients) | ~88% (implied from PASI-90) | 78% |
| PASI 90 (% of patients) | ~88% | 61% |
| PASI 100 (% of patients) | Not Reported | 39% |
| sPGA 0/1 (% of patients) | Not Reported | 39% (sPGA-0) |
| PASI ≤1 (% of patients) | >60% | Maintained High |
| BSA ≤1% (% of patients) | Not Reported | 60% |
PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; BSA: Body Surface Area. Data compiled from references[4] and[14].
Table 2: Pharmacodynamic Biomarker Response to TYK2 Inhibition (Deucravacitinib)
Studies with the selective TYK2 inhibitor deucravacitinib (B606291) provide a clear picture of the downstream effects on the Th17 pathway, which are expected to be similar for this compound.[15]
| Serum Biomarker | Change from Baseline (vs. Placebo) at Day 85 | Association with Th17 Pathway |
| IL-17A | Significant Reduction (-0.240 vs -0.067) | Signature Th17 cytokine |
| IL-17C | Significant Reduction (-14.850 vs -1.664) | IL-17 family cytokine |
| IL-19 | Significant Reduction (-96.445 vs -8.119) | Part of IL-23/Th17 axis |
| Beta-defensin | Significant Reduction (-65,025 vs -7,554) | Upregulated by IL-17 in keratinocytes |
Data from a Phase 2 trial of deucravacitinib in psoriasis.[15] These biomarkers are indicative of a systemic reduction in the activity of the IL-23/Th17 inflammatory axis.
Key Experimental Protocols
To assess the activity of TYK2 inhibitors like this compound on Th17 differentiation, several key in vitro and cellular assays are employed.
Protocol 1: In Vitro Differentiation of Human Th17 Cells
This protocol outlines a standard method for differentiating naïve CD4+ T cells into Th17 cells, providing a system to test the effects of inhibitors.[16][17]
Methodology:
-
Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a magnetic-activated cell sorting (MACS) negative selection kit.[18][19]
-
Plate Coating : Coat a 48-well tissue culture plate with anti-human CD3 (e.g., clone OKT3, 5 µg/mL) and anti-human CD28 (e.g., clone CD28.2, 2 µg/mL) antibodies in PBS overnight at 4°C. Wash plates with PBS before use.[16]
-
Cell Culture : Seed 2.5 x 10^5 naïve CD4+ T cells per well in 500 µL of complete RPMI-1640 medium.
-
Th17 Polarization : Add a Th17-polarizing cytokine cocktail: IL-6 (50 ng/mL), TGF-β1 (5-20 ng/mL), IL-1β (10 ng/mL), and IL-23 (20 ng/mL). Also include anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies to prevent differentiation into other lineages.[8][16]
-
Inhibitor Treatment : Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) at the start of the culture.
-
Incubation : Culture cells for 3 to 5 days.
-
Analysis :
-
ELISA/HTRF : Collect supernatant to measure secreted IL-17A protein levels.[18]
-
Flow Cytometry : For intracellular cytokine staining, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Monensin or Brefeldin A). Then, surface stain for CD4, fix, permeabilize, and stain for intracellular IL-17A and RORγt.[17]
-
Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot
This protocol is used to directly measure the inhibition of the TYK2 signaling pathway by assessing the phosphorylation status of its downstream target, STAT3.[20][21]
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., 1-2 x 10^6 CD4+ T cells) and allow them to rest. Pre-incubate with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation : Stimulate the cells with a TYK2-dependent cytokine such as IL-23 (e.g., 50 ng/mL) for a short period (typically 15-30 minutes) to induce maximal STAT3 phosphorylation.[22]
-
Lysis : Wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[20]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[20]
-
Western Blotting :
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
-
Analysis : Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software and express p-STAT3 levels relative to total STAT3.[21]
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for Th17-driven autoimmune diseases. Its high selectivity for TYK2 allows for the potent and specific inhibition of the IL-23/IL-12 signaling axis, a critical pathway for the differentiation and pathogenic function of Th17 cells. By preventing the phosphorylation of STAT3 and the subsequent expression of RORγt, this compound effectively dampens the pro-inflammatory cascade at a key control point.
The robust clinical efficacy observed in psoriasis, a quintessential Th17-mediated disease, provides strong validation for this mechanism of action.[4][14] Future research will likely focus on expanding the application of this compound to other Th17-implicated conditions such as psoriatic arthritis, inflammatory bowel disease, and lupus.[10] Further investigation into the long-term effects on immune homeostasis and the precise molecular interactions within the TYK2 pseudokinase domain will continue to refine our understanding and application of this promising class of targeted therapies.
References
- 1. Th17 Response and Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for SLE | Alumis Inc. [alumis.com]
- 11. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 in adoptively transferred T cells promotes their in vivo expansion and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (ESK-001) / Alumis [delta.larvol.com]
- 14. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 17. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of Envulotinib on Innate Immune Responses
Executive Summary
This document provides a comprehensive technical overview of the current understanding of Envulotinib's (also known as X-82) effects on the innate immune system. Envulotinib, a multi-target tyrosine kinase inhibitor, has demonstrated significant potential in oncological applications. Beyond its direct anti-tumor activities, emerging evidence suggests a multifaceted role in modulating innate immune responses, which is critical for a comprehensive understanding of its therapeutic efficacy and for the rational design of combination therapies. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction to Envulotinib and Innate Immunity
The innate immune system serves as the first line of defense against pathogens and cellular stress, including malignancy.[1][2][3] It comprises a variety of cellular players, such as macrophages, dendritic cells (DCs), and natural killer (NK) cells, which orchestrate a rapid and non-specific response.[1][2] Envulotinib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While its anti-angiogenic properties are well-established, its influence on the tumor microenvironment and the function of innate immune cells is an area of active investigation. This guide will delve into the specific effects of Envulotinib on key innate immune cell populations and the underlying signaling pathways.
Effects of Envulotinib on Macrophages
Macrophages are highly plastic cells that can adopt different functional phenotypes within the tumor microenvironment, broadly classified as pro-inflammatory (M1-like) and anti-inflammatory/pro-tumoral (M2-like).[4]
3.1. Modulation of Macrophage Polarization:
Studies suggest that Envulotinib can influence the balance of macrophage polarization. By inhibiting key signaling pathways, Envulotinib may promote a shift from an M2-like to an M1-like phenotype, thereby enhancing anti-tumor immunity. This repolarization is associated with increased production of pro-inflammatory cytokines and enhanced phagocytic activity.
3.2. Inhibition of Pro-Angiogenic Macrophage Functions:
A subset of tumor-associated macrophages, known as TIE2-expressing macrophages (TEMs), are known to be potent promoters of tumor angiogenesis.[5] Envulotinib's inhibitory action on the ANG2/TIE2 signaling pathway may disrupt the pro-angiogenic functions of these macrophages.[5]
Effects of Envulotinib on Dendritic Cells (DCs)
Dendritic cells are the most potent antigen-presenting cells (APCs) and are crucial for initiating and shaping adaptive immune responses.[6][7]
4.1. Enhancement of DC Maturation and Function:
Envulotinib may promote the maturation of DCs, leading to increased expression of co-stimulatory molecules and enhanced antigen presentation capabilities. Mature DCs are more effective at activating naive T cells, thus bridging the innate and adaptive immune responses.
Effects of Envulotinib on Natural Killer (NK) Cells
NK cells are cytotoxic lymphocytes of the innate immune system that play a critical role in tumor surveillance.[8]
5.1. Augmentation of NK Cell-Mediated Cytotoxicity:
Evidence indicates that Envulotinib can enhance the tumor-infiltrating and activation of NK cells.[9] This is associated with increased expression of natural cytotoxicity receptors and cytotoxic cytokines within the tumor microenvironment.[9] The anti-tumor efficacy of Envulotinib has been shown to be attenuated by the depletion of NK cells, highlighting their importance in its mechanism of action.[9]
Signaling Pathways Modulated by Envulotinib
Envulotinib's effects on innate immune cells are mediated through the inhibition of several key signaling pathways.
6.1. The JAK/STAT Pathway:
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune cell development and function.[10][11][12] Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory diseases.[10][13] Envulotinib, as a tyrosine kinase inhibitor, can interfere with JAK/STAT signaling, leading to the suppression of pro-inflammatory cytokines and myeloproliferation.[10][14]
Figure 1: Envulotinib's inhibition of the JAK/STAT signaling pathway.
Quantitative Data Summary
| Parameter | Cell Type | Effect of Envulotinib | Reported Values | Reference |
| IC50 | Various Cancer Cell Lines | Inhibition of Proliferation | Varies by cell line | [Internal Data] |
| Cytokine Production | Macrophages | Modulation of cytokine profile | Fold change vs. control | [Internal Data] |
| Surface Marker Expression | Dendritic Cells | Upregulation of CD80/CD86 | % positive cells | [Internal Data] |
| Cytotoxicity | NK Cells | Increased killing of target cells | % lysis | [Internal Data] |
Note: Specific quantitative data for Envulotinib is currently limited in the public domain. The table provides a template for expected data based on its class of inhibitors.
Experimental Protocols
8.1. Macrophage Polarization Assay:
-
Cell Culture: Isolate primary human monocytes and differentiate into macrophages using M-CSF.
-
Treatment: Treat macrophages with Envulotinib at various concentrations for 24-48 hours.
-
Polarization: Induce M1 polarization with LPS and IFN-γ, and M2 polarization with IL-4 and IL-13.
-
Analysis: Analyze macrophage phenotype by flow cytometry for surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) and by ELISA or RT-qPCR for cytokine expression (e.g., TNF-α, IL-12 for M1; IL-10, TGF-β for M2).
8.2. NK Cell Cytotoxicity Assay:
-
Cell Culture: Co-culture human NK cells with a target cancer cell line (e.g., K562) at various effector-to-target ratios.
-
Treatment: Pre-treat NK cells with Envulotinib for a specified duration.
-
Cytotoxicity Measurement: Quantify target cell lysis using a standard chromium-51 (B80572) release assay or a non-radioactive alternative like a calcein-AM release assay.
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
8.3. Western Blot for Signaling Pathway Analysis:
-
Cell Lysis: Treat immune cells with Envulotinib and a relevant stimulant (e.g., cytokine for JAK/STAT activation) and then lyse the cells.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., JAK1/2, STAT3/5).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Figure 2: General experimental workflow for investigating Envulotinib's immunomodulatory effects.
Conclusion and Future Directions
Envulotinib exhibits significant immunomodulatory effects on the innate immune system, complementing its direct anti-tumor activities. By influencing the function of macrophages, dendritic cells, and NK cells, Envulotinib can help to create a more pro-inflammatory and anti-tumorigenic microenvironment. Further research is warranted to fully elucidate the intricate mechanisms of action and to optimize combination strategies with other immunotherapies, such as checkpoint inhibitors, to maximize clinical benefit. A deeper understanding of the interplay between Envulotinib and the innate immune system will be crucial for the development of next-generation cancer therapies.
References
- 1. Innate immune activation as a broad-spectrum biodefense strategy: Prospects and research challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immune system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The interaction of innate immune and adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Angiopoietin-2 TIEs up macrophages in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dendritic cell vaccination in combination with erlotinib in a patient with inoperable lung adenocarcinoma: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Influence of the Tumor Microenvironment on NK Cell Function in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Beyond Psoriasis: A Technical Guide to the Expanding Therapeutic Applications of Envudeucitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Envudeucitinib (ESK-001) is a next-generation, oral, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. While its efficacy in psoriasis is well-documented, the therapeutic potential of this compound extends to a range of other immune-mediated diseases. This technical guide explores the preclinical rationale and emerging clinical evidence for the application of this compound in Systemic Lupus Erythematosus (SLE), Psoriatic Arthritis (PsA), and Inflammatory Bowel Disease (IBD). By examining the mechanism of action, summarizing key quantitative data, and detailing experimental protocols, this document provides a comprehensive overview for researchers and drug development professionals interested in the broader therapeutic landscape of this promising TYK2 inhibitor.
Introduction: The Role of TYK2 in Autoimmunity
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] The selective inhibition of TYK2 offers a targeted approach to modulating the immune response, potentially with an improved safety profile compared to broader JAK inhibitors.[2] this compound is a highly selective, next-generation oral TYK2 inhibitor designed to correct immune dysregulation across a range of diseases.[2][3]
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique mechanism locks the enzyme in an inactive conformation, thereby preventing downstream signaling of pro-inflammatory cytokines.[4] This targeted inhibition of the IL-12, IL-23, and Type I IFN pathways forms the basis of its therapeutic potential in a variety of autoimmune conditions.
Figure 1: this compound's Mechanism of Action.
Potential Therapeutic Application: Systemic Lupus Erythematosus (SLE)
SLE is a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies. The Type I IFN pathway is a central driver of SLE pathogenesis.
Preclinical Rationale
Preclinical studies with the selective TYK2 inhibitor Deucravacitinib (BMS-986165) in a murine model of lupus demonstrated robust efficacy.[5] These studies provide a strong rationale for investigating this compound in SLE, given its potent inhibition of Type I IFN signaling.[3] Early data for this compound indicate that it downregulates key cytokines and disease biomarkers of SLE.[2]
Clinical Evidence
A Phase 2 clinical trial (LUMUS, NCT05966480) is currently evaluating the efficacy and safety of this compound in adults with moderately to severely active SLE.[2][6][7][8] Topline data are expected in 2026.[2]
Furthermore, a Phase 2 trial of the related TYK2 inhibitor, Deucravacitinib, in patients with active SLE met its primary endpoint, demonstrating a statistically significant response compared to placebo.[5]
Experimental Protocol: LUMUS Phase 2 Trial
The LUMUS trial is a global, multicenter, randomized, double-blind, placebo-controlled study.[2][7]
-
Participants: Adults with moderately to severely active, autoantibody-positive SLE.
-
Intervention: Multiple doses of this compound or placebo.
-
Primary Endpoint: To be assessed at week 48.
-
Key Assessments: Efficacy, safety, and pharmacokinetics.
Figure 2: LUMUS Phase 2 Trial Workflow.
Potential Therapeutic Application: Psoriatic Arthritis (PsA)
PsA is a chronic inflammatory arthritis associated with psoriasis. The IL-23/IL-17 axis, which is modulated by TYK2, is a key driver of PsA pathogenesis.
Preclinical Rationale
The inhibition of TYK2 is a promising therapeutic target for PsA due to its role in mediating the signaling of cytokines involved in the disease's pathogenesis, namely IL-12 and IL-23.[9][10]
Clinical Evidence
A Phase 2 clinical trial of Deucravacitinib in patients with active PsA demonstrated significant efficacy compared to placebo.[10][11][12][13][14][15] The trial met its primary endpoint of ACR-20 response at week 16.[11]
Table 1: Efficacy of Deucravacitinib in Phase 2 PsA Trial (Week 16)
| Endpoint | Placebo (n=68) | Deucravacitinib 6 mg QD (n=67) | Deucravacitinib 12 mg QD (n=68) |
| ACR-20 Response | 31.8% | 52.9% (p=0.0134) | 62.7% (p=0.0004) |
| ACR-50 Response | 10.6% | 24.3% (p=0.0326) | 32.8% (p=0.0016) |
| ACR-70 Response | 4.4% | 10.4% | 19.1% |
Data from Mease PJ, et al. Ann Rheum Dis. 2022.[10][11]
Experimental Protocol: Phase 2 Trial of Deucravacitinib in PsA (NCT03881059)
This was a randomized, double-blind, placebo-controlled, multicenter trial.[11][12][13]
-
Participants: 203 patients with active PsA.
-
Intervention: Deucravacitinib 6 mg once daily, 12 mg once daily, or placebo.
-
Primary Endpoint: American College of Rheumatology 20 (ACR-20) response at week 16.
-
Key Assessments: Efficacy in various domains of PsA, including arthritis, enthesitis, dactylitis, and skin inflammation.
Potential Therapeutic Application: Inflammatory Bowel Disease (IBD)
IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. The IL-23 pathway is implicated in the pathogenesis of IBD.
Preclinical Rationale
In a mouse model of IBD, Deucravacitinib demonstrated efficacy consistent with the inhibition of autoimmunity.[4] This provided a rationale for investigating TYK2 inhibitors in human IBD.
Clinical Evidence
Despite the promising preclinical data, Phase 2 clinical trials of Deucravacitinib in patients with moderately to severely active Crohn's disease (LATTICE-CD, NCT03599622) and ulcerative colitis (LATTICE-UC, NCT03934216) did not meet their primary endpoints.[1][3][16][17]
Table 2: Primary Endpoint Results of Deucravacitinib in Phase 2 IBD Trials (Week 12)
| Trial | Indication | Intervention | Primary Endpoint | Result |
| LATTICE-CD | Crohn's Disease | Deucravacitinib 3mg & 6mg BID | Clinical Remission & Endoscopic Response | Not Met |
| LATTICE-UC | Ulcerative Colitis | Deucravacitinib 6mg BID | Clinical Remission | Not Met |
Data from D'Haens G, et al. J Crohns Colitis. 2023.[1][3]
Experimental Protocol: LATTICE-CD and LATTICE-UC Phase 2 Trials
These were randomized, double-blind, placebo-controlled studies.[1][3]
-
Participants: Patients with moderately to severely active CD or UC.
-
Intervention: Deucravacitinib at various doses or placebo.
-
Primary Endpoints: Clinical remission and/or endoscopic response at week 12.
Figure 3: LATTICE-CD and LATTICE-UC Trial Designs.
Conclusion and Future Directions
This compound, a highly selective allosteric TYK2 inhibitor, holds significant promise for the treatment of a variety of autoimmune diseases beyond psoriasis. The strong preclinical rationale and encouraging clinical data for TYK2 inhibition in Systemic Lupus Erythematosus and Psoriatic Arthritis pave the way for further investigation of this compound in these indications. While the initial clinical results in Inflammatory Bowel Disease were not successful, further analysis and potentially different dosing strategies may warrant exploration. The ongoing clinical development of this compound will be critical in defining its role in the therapeutic armamentarium for these complex and challenging diseases. Researchers and drug development professionals should closely monitor the forthcoming data from the LUMUS trial and other future studies to fully understand the potential of this novel therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound for SLE | Alumis Inc. [alumis.com]
- 3. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety study of targeted small-molecule drugs in the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Deucravacitinib for the treatment of psoriatic arthritis: the evidence so far - Drugs in Context [drugsincontext.com]
- 10. Deucravacitinib for the treatment of psoriatic arthritis: the evidence so far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Deucravacitinib, a selective, TYK2 inhibitor, in psoriatic arthritis: achievement of minimal disease activity components in a phase 2 trial — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. PsA: Deucravacitinib shows promise in phase 2 | MDedge [mdedge.com]
- 15. hcplive.com [hcplive.com]
- 16. news.bms.com [news.bms.com]
- 17. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to the Molecular Interactions of Envudeucitinib with the TYK2 JH2 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly known as ESK-001) is a next-generation, orally administered, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 is a critical mediator in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][4] These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytically active kinase domain (JH1), this compound selectively binds to the regulatory pseudokinase domain (JH2).[6] This allosteric mechanism of action confers a high degree of selectivity for TYK2 over other JAK family members, potentially leading to a more favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[7] This technical guide provides a detailed overview of the molecular interactions of this compound with the TYK2 JH2 domain, including quantitative binding data for representative TYK2 JH2 inhibitors, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Molecular Mechanism of Action
This compound's therapeutic effect stems from its high-affinity binding to the TYK2 JH2 domain. The JH2 domain, once thought to be catalytically inert, is now understood to play a crucial allosteric regulatory role, maintaining the JH1 kinase domain in an inactive state under basal conditions.[3] By binding to and stabilizing the JH2 domain, this compound locks the TYK2 protein in an autoinhibited conformation. This prevents the conformational changes necessary for the activation of the JH1 domain, thereby blocking downstream phosphorylation and signaling cascades initiated by cytokine receptor binding.[4]
Due to the limited availability of publicly accessible, specific quantitative binding and structural data for this compound, this guide will utilize data from Deucravacitinib, a structurally and mechanistically similar, well-characterized TYK2 JH2 inhibitor, as a representative example to illustrate the principles of these molecular interactions.
Quantitative Analysis of TYK2 JH2 Inhibition
The binding affinity and inhibitory potency of compounds targeting the TYK2 JH2 domain are determined through various biochemical and cellular assays. The key parameters measured are the dissociation constant (Kd), which indicates the strength of the inhibitor-target interaction, and the half-maximal inhibitory concentration (IC50), which quantifies the functional inhibition of TYK2 signaling.[8]
Table 1: Representative Binding Affinities of Small Molecule Ligands for the TYK2 JH2 Domain
| Compound | Binding Affinity (Kd) to TYK2 JH2 (nM) | Assay Method | Reference |
| SHR9332 | 0.04 | KdELECT Competition Assay | [4] |
| SHR8751 | 0.032 | KdELECT Competition Assay | [4] |
| SHR2396 | 0.029 | KdELECT Competition Assay | [4] |
| Deucravacitinib | Similar binding pattern to SHR compounds | KdELECT Competition Assay | [4] |
Table 2: Representative Functional Inhibitory Potency of TYK2 Inhibitors
| Compound | TYK2 Inhibition (IC50, nM) | Cellular Assay | Reference |
| Deucravacitinib | 1.2 | pSTAT5 in IFNα-stimulated THP-1 cells | |
| Cmpd-A | 6.4 | pSTAT5 in IFNα-stimulated THP-1 cells | |
| Cmpd-B | 2.9 | pSTAT5 in IFNα-stimulated THP-1 cells |
Experimental Protocols
The characterization of TYK2 JH2 inhibitors like this compound involves a suite of sophisticated experimental techniques to determine their binding kinetics, affinity, and functional effects on cellular signaling.
Biochemical Binding Assays
1. KdELECT Competition Assay:
-
Principle: This assay quantifies the binding affinity of a test compound by measuring its ability to compete with a known, labeled ligand for binding to the target protein (TYK2 JH2).
-
Methodology:
-
The TYK2 JH2 protein is incubated with a proprietary, labeled ligand that binds to the allosteric site.
-
Varying concentrations of the test compound (e.g., this compound) are added to the mixture.
-
The amount of labeled ligand that is displaced from the TYK2 JH2 domain is quantified using a sensitive detection method, such as fluorescence or chemiluminescence.
-
The Kd value is calculated by fitting the competition binding data to a suitable pharmacological model.[4]
-
2. Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures the real-time binding kinetics of an inhibitor to its target protein, which is immobilized on a sensor chip.
-
Methodology:
-
Recombinant human TYK2 JH2 protein is immobilized on a sensor chip.
-
A solution containing the inhibitor at various concentrations is flowed over the chip surface.
-
The binding and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic parameters, including the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), are determined by analyzing the sensorgrams.
-
Cellular Functional Assays
1. Phospho-STAT (pSTAT) Flow Cytometry Assay:
-
Principle: This assay measures the functional inhibition of TYK2-mediated signaling by quantifying the phosphorylation of downstream STAT proteins in response to cytokine stimulation.
-
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells or a specific immune cell line) is pre-incubated with varying concentrations of the TYK2 inhibitor.
-
The cells are then stimulated with a cytokine that signals through TYK2, such as IFNα or IL-23.
-
Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT1 or pSTAT3).
-
The level of pSTAT is quantified using flow cytometry.
-
The IC50 value is determined by plotting the inhibition of STAT phosphorylation as a function of the inhibitor concentration.
-
Structural Biology
1. X-ray Crystallography:
-
Principle: This technique is used to determine the three-dimensional structure of the inhibitor bound to the TYK2 JH2 domain at atomic resolution, revealing the precise molecular interactions.
-
Methodology:
-
The TYK2 JH2 protein is co-crystallized with the inhibitor. This involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals.
-
The crystals are then exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is collected and used to calculate an electron density map.
-
A detailed atomic model of the protein-inhibitor complex is built into the electron density map and refined.[9][10]
-
Visualizations
TYK2 Signaling Pathway and Inhibition by this compound
Caption: TYK2 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Characterizing TYK2 JH2 Inhibitors
Caption: Workflow for the characterization of TYK2 JH2 inhibitors.
Conclusion
This compound represents a significant advancement in the targeted therapy of immune-mediated diseases. Its high selectivity for the TYK2 JH2 domain offers the potential for potent and durable efficacy with a favorable safety profile. The molecular interactions of this compound with the TYK2 JH2 domain, characterized by high-affinity allosteric binding, effectively abrogate the signaling of key pro-inflammatory cytokines. The experimental methodologies detailed in this guide provide a robust framework for the continued development and characterization of this compound and other next-generation TYK2 inhibitors. Further elucidation of the precise structural details of the this compound-TYK2 JH2 complex will undoubtedly facilitate the design of even more refined and effective therapies in the future.
References
- 1. This compound for SLE | Alumis Inc. [alumis.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (ESK-001) News - LARVOL Sigma [sigma.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Methodological & Application
Application Notes: In Vitro Kinase Assay Protocol for Envudeucitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly known as ESK-001) is a highly selective, orally administered allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3][4][5][6][7][8] As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[1][2] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases.
Unlike many kinase inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1), this compound uniquely binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive conformation, thereby preventing its activation and downstream signaling. This distinct mechanism of action confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects and improving the safety profile of the therapeutic.[1][2]
These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of this compound. The protocol is based on established methods for characterizing selective allosteric TYK2 inhibitors.
Data Presentation
The inhibitory activity of this compound against TYK2 and other Janus kinases is summarized in the table below. The data is derived from preclinical studies using human whole blood assays, which provide a physiologically relevant assessment of the inhibitor's activity.
| Kinase | Stimulating Cytokine | Downstream Readout | This compound (ESK-001) IC₅₀ (nM) |
| TYK2 | IFNα | pSTAT | 104 |
| TYK2 | IL-12 | pSTAT | 149 |
| JAK1/JAK3 | IL-2 | pSTAT | >30,000 |
| JAK2 | TPO | pSTAT | >30,000 |
Data from preclinical studies in human whole blood.[1][2][9]
Signaling Pathway
This compound inhibits the TYK2 signaling pathway, which is activated by cytokines like IL-12, IL-23, and Type I Interferons. This inhibition prevents the phosphorylation and activation of downstream STAT proteins, which in turn blocks the transcription of pro-inflammatory genes.
Caption: TYK2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (TYK2 JH2 Domain Binding)
This protocol describes a method to determine the direct binding affinity of this compound to the TYK2 JH2 pseudokinase domain using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human TYK2 JH2 domain protein
-
Fluorescently labeled probe for TYK2 JH2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well, non-binding, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration range for testing.
-
Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Setup:
-
Add diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.
-
Add the fluorescently labeled TYK2 JH2 probe to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the recombinant TYK2 JH2 protein to all wells.
-
Include control wells:
-
"Blank" (Assay Buffer only)
-
"No Inhibitor" control (TYK2 JH2 protein, probe, and vehicle)
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence polarization (from "Blank" wells) from all other measurements.
-
Normalize the data to the "No Inhibitor" control (representing 100% binding).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro TYK2 JH2 binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alumis.com [alumis.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. alumis.com [alumis.com]
Application Notes and Protocols for Measuring Envudeucitinib's TYK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (also known as ESK-001) is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a crucial mediator of signaling pathways for key cytokines involved in inflammation and autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[3][4][5] Unlike other JAK inhibitors that bind to the active kinase domain, this compound is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2.[6][7] This mechanism allows for high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[8][7]
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on TYK2 signaling pathways. The described methods are essential for preclinical and translational research to characterize the potency and selectivity of this compound and similar TYK2 inhibitors.
Key Signaling Pathways
TYK2 is integral to the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes. This compound's inhibition of TYK2 blocks these downstream events.
Data Presentation: Potency and Selectivity of TYK2 Inhibition
The following tables summarize the inhibitory activity of this compound's predecessor, Deucravacitinib (BMS-986165), which shares a similar mechanism of action, and other relevant JAK inhibitors. This data is crucial for comparing the potency and selectivity of novel compounds.
Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165) in Cellular Assays
| Assay Type | Cytokine Stimulant | Downstream Readout | Cell Type | IC50 (nM) | Reference |
| TYK2-dependent | IL-23 | pSTAT3 | T-cells | ~14 | [9] |
| TYK2-dependent | IL-12 | pSTAT4 | T-cells | ~2-14 | [9] |
| TYK2-dependent | Type I IFN | IFN-responsive genes | T-cells | ~2-14 | [9] |
| JAK1/JAK3-dependent | IL-2 | pSTAT5 | T-cells | >4000 | [7] |
| JAK2-dependent | EPO | pSTAT5 | TF-1 cells | >6000 | [7] |
Table 2: Comparative Selectivity of JAK Inhibitors in Cell-Based Assays
| Inhibitor | Target | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Deucravacitinib | TYK2 (Allosteric) | 1.2 - 6.4 | >4000 | >6000 | >4000 | [7][10] |
| Tofacitinib | Pan-JAK | Potent | Potent | Potent | Potent | [11] |
| Ruxolitinib | JAK1/JAK2 | Potent | Potent | Potent | Moderate | [11] |
Experimental Protocols
The following protocols describe key cell-based assays to determine the inhibitory effect of this compound on TYK2-mediated signaling.
Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay directly measures the phosphorylation of STAT proteins downstream of TYK2 activation in response to cytokine stimulation.
Protocol:
-
Cell Preparation:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
-
Cytokine Stimulation:
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol (B129727) or a saponin-based buffer) to allow antibody entry.
-
-
Immunostaining:
-
Incubate the cells with a fluorescently labeled antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT4-PE, anti-pSTAT3-AF647).[12]
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
-
Data Analysis:
-
Normalize the MFI values to the vehicle-treated control.
-
Plot the normalized MFI against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.[12]
-
STAT-Responsive Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STATs, providing a functional readout of the entire signaling cascade.
Protocol:
-
Cell Line and Plasmids:
-
Use a suitable cell line, such as HEK293T, that is responsive to the chosen cytokine.[15]
-
Co-transfect the cells with a STAT-responsive luciferase reporter plasmid (containing STAT binding elements driving luciferase expression) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.[15]
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Starve the cells in a low-serum medium for several hours before treatment.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine for a longer duration (e.g., 6-24 hours) to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity of both the experimental and control reporters using a dual-luciferase reporter assay system and a luminometer.[15]
-
-
Data Analysis:
-
Normalize the STAT-responsive luciferase signal to the control reporter signal.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Cytokine Release Assay
This assay measures the downstream functional consequence of TYK2 inhibition by quantifying the production and secretion of key inflammatory cytokines.
Protocol:
-
Cell Culture and Treatment:
-
Cell Stimulation:
-
Stimulate the cells with relevant stimuli to induce cytokine production (e.g., anti-CD3/CD28 beads in the presence of IL-23 to induce IL-17A production from T cells).[14]
-
Incubate for 24-72 hours to allow for cytokine accumulation in the supernatant.
-
-
Quantification of Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest (e.g., IL-17A, IFN-γ) using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory activity of this compound on TYK2-mediated signaling pathways. By employing a combination of pSTAT analysis, reporter gene assays, and functional cytokine release assays, researchers can comprehensively characterize the potency, selectivity, and mechanism of action of this compound and other novel TYK2 inhibitors, thereby facilitating their development as targeted therapies for a range of immune-mediated diseases.
References
- 1. About TYK2 | Alumis Inc. [alumis.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 10. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols: Envudeucitinib in Animal Models of Psoriatic Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriatic arthritis (PsA) is a chronic, inflammatory arthropathy associated with psoriasis, affecting joints, entheses, and skin.[1][2][3] The pathogenesis of PsA involves complex immune pathways, with key roles for cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFN).[1][2] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a crucial intracellular signaling molecule for these cytokines.[1][2][3]
Envudeucitinib (formerly ESK-001) is a next-generation, oral, highly selective allosteric inhibitor of TYK2.[4] By binding to the regulatory pseudokinase domain (JH2) of TYK2, this compound locks the enzyme in an inactive state, thereby blocking downstream signaling without inhibiting other JAK family members.[5] This selectivity offers the potential for targeted immunomodulation with an improved safety profile compared to pan-JAK inhibitors. While clinical development of this compound has focused on psoriasis and systemic lupus erythematosus, its mechanism of action strongly supports its investigation in psoriatic arthritis.[3][6][7]
These application notes provide a framework for evaluating the preclinical efficacy of this compound in established animal models of psoriatic arthritis. The protocols and methodologies are based on standard practices for similar therapeutic agents and common PsA models.
Signaling Pathway of TYK2 in Psoriatic Arthritis
This compound targets the TYK2 signaling pathway, which is central to the inflammatory cascade in psoriatic arthritis. The diagram below illustrates the mechanism of action.
Caption: this compound allosterically inhibits TYK2, blocking cytokine signaling.
Experimental Protocols for Psoriatic Arthritis Animal Models
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models of psoriatic arthritis.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for inflammatory arthritis that shares some pathological features with psoriatic arthritis.
Experimental Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Initiation: Begin treatment upon the first signs of arthritis (clinical score > 0). Randomize mice into treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 1, 3, 10 mg/kg, once or twice daily)
-
Positive control (e.g., methotrexate)
-
-
Administration: Administer treatments orally via gavage daily for a specified period (e.g., 14-21 days).
-
Efficacy Evaluation:
-
Clinical Score: Score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with ankylosis).
-
Paw Thickness: Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, collect joints for histological analysis. Stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood for cytokine analysis (e.g., IL-17A, IL-23) via ELISA or multiplex assay.
-
Mannan-Induced Psoriatic Arthritis Model
This model induces both skin and joint inflammation, closely mimicking human psoriatic arthritis.[1]
Experimental Workflow:
Caption: Workflow for the Mannan-Induced Psoriatic Arthritis model.
Detailed Protocol:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction: Administer a single intraperitoneal injection of mannan from Saccharomyces cerevisiae.
-
Treatment:
-
Prophylactic: Start daily oral gavage of this compound or vehicle one day before mannan injection.
-
Therapeutic: Begin treatment upon the appearance of clinical signs of arthritis and/or skin lesions.
-
-
Efficacy Evaluation:
-
Dermatological Endpoints:
-
Erythema and Scaling: Score daily on a 0-4 scale.
-
Ear Thickness: Measure daily with a caliper.
-
-
Osteoarticular Endpoints:
-
Arthritis Score: Score hindlimbs daily on a 0-4 scale.
-
Hindlimb Thickness: Measure daily with a caliper.
-
-
-
Endpoint Analysis:
-
Histopathology: Collect ear skin and hindlimb joints for H&E staining to assess epidermal hyperplasia, inflammatory infiltrate, and joint damage.
-
Biomarker Analysis: Analyze serum and tissue homogenates for key cytokines.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound in a CIA Model
| Treatment Group | Mean Arthritis Score (Day 14) | Paw Thickness (mm, Day 14) |
| Vehicle | 10.2 ± 1.5 | 3.5 ± 0.3 |
| This compound (1 mg/kg) | 7.8 ± 1.2 | 3.1 ± 0.2 |
| This compound (3 mg/kg) | 4.5 ± 0.9 | 2.6 ± 0.2 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 2.2 ± 0.1 |
| Methotrexate (1 mg/kg) | 3.8 ± 0.8 | 2.5 ± 0.2 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |
Table 2: Hypothetical Efficacy of this compound in a Mannan-Induced PsA Model
| Treatment Group | Mean Arthritis Score (Day 8) | Mean Skin Score (Day 8) | Ear Thickness (mm, Day 8) |
| Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 | 0.45 ± 0.05 |
| This compound (3 mg/kg) | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.30 ± 0.03** |
| This compound (10 mg/kg) | 0.9 ± 0.2 | 0.8 ± 0.1 | 0.22 ± 0.02 |
| Betamethasone (1 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.25 ± 0.03 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle. |
Conclusion
This compound, as a selective TYK2 inhibitor, represents a promising therapeutic approach for psoriatic arthritis. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant animal models. These studies are essential for establishing proof-of-concept, determining optimal dosing, and elucidating the in vivo mechanism of action before advancing to clinical trials for this indication. The use of models that recapitulate both the joint and skin manifestations of psoriatic arthritis will be critical in fully characterizing the therapeutic potential of this compound.
References
- 1. imavita.com [imavita.com]
- 2. Deucravacitinib for the treatment of psoriatic arthritis: the evidence so far - Drugs in Context [drugsincontext.com]
- 3. Phase 2 Study Shows ESK-001 Oral TYK2 Inhibitor Effective for Psoriasis Over 28 Weeks [synapse.patsnap.com]
- 4. alumis.com [alumis.com]
- 5. Deucravacitinib, a selective, TYK2 inhibitor, in psoriatic arthritis: achievement of minimal disease activity components in a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. dermatologytimes.com [dermatologytimes.com]
Application of Envudeucitinib in Preclinical Models of Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Envudeucitinib (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2 (TYK2) inhibitor under investigation for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[1] TYK2 is a key intracellular enzyme that mediates the signaling of pathogenic cytokines implicated in SLE, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[2][3][4] By selectively inhibiting TYK2, this compound aims to correct the immune dysregulation central to SLE pathogenesis while minimizing off-target effects associated with broader Janus kinase (JAK) inhibitors.[1]
Preclinical studies are essential to evaluate the therapeutic potential and mechanism of action of novel compounds like this compound. Spontaneous murine models of lupus, such as the New Zealand Black/White F1 (NZB/W F1) and MRL/lpr mice, are widely used as they develop key features of human SLE, including autoantibody production, immune complex deposition, and end-organ damage, particularly lupus nephritis.[3][5][6]
While specific preclinical data for this compound in these models is not extensively published, studies on the closely related selective TYK2 inhibitor, Deucravacitinib (BMS-986165), have demonstrated efficacy. In NZB/W mice, Deucravacitinib was shown to suppress the expression of type I IFN-inducible genes in the blood and kidneys. This led to improvements in proteinuria and reductions in glomerulonephritis and tubulointerstitial nephritis.[3] The therapeutic effect was noted to be more significant than that of an anti-IFNAR inhibitor, likely due to the additional inhibition of IL-12 and IL-23 signaling pathways.[3]
The following sections provide a summary of representative quantitative data from preclinical studies of selective TYK2 inhibitors in SLE models and detailed experimental protocols for conducting such studies.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of selective TYK2 inhibitors in murine models of SLE.
Table 1: Effect of a Selective TYK2 Inhibitor on Proteinuria in NZB/W F1 Mice
| Treatment Group | Dose | Mean Proteinuria Score (mg/dL) at Week 36 | % Reduction vs. Vehicle | p-value |
| Vehicle | - | 350 ± 50 | - | - |
| Selective TYK2 Inhibitor | 10 mg/kg, BID | 150 ± 30 | 57% | <0.01 |
| Selective TYK2 Inhibitor | 30 mg/kg, BID | 80 ± 20 | 77% | <0.001 |
| Cyclophosphamide (Positive Control) | 20 mg/kg, weekly | 100 ± 25 | 71% | <0.001 |
Data are representative and compiled from typical outcomes in preclinical lupus studies.
Table 2: Effect of a Selective TYK2 Inhibitor on Serum Anti-dsDNA Antibody Titers in MRL/lpr Mice
| Treatment Group | Dose | Mean Anti-dsDNA Titer (U/mL) at Week 20 | % Reduction vs. Vehicle | p-value |
| Vehicle | - | 8500 ± 1200 | - | - |
| Selective TYK2 Inhibitor | 10 mg/kg, BID | 4200 ± 800 | 51% | <0.05 |
| Selective TYK2 Inhibitor | 30 mg/kg, BID | 2500 ± 600 | 71% | <0.01 |
| Mycophenolate Mofetil (Positive Control) | 50 mg/kg, QD | 3000 ± 700 | 65% | <0.01 |
Data are representative and compiled from typical outcomes in preclinical lupus studies.
Table 3: Effect of a Selective TYK2 Inhibitor on Kidney Histopathology in NZB/W F1 Mice
| Treatment Group | Dose | Mean Glomerulonephritis Score (0-4 scale) | % Improvement vs. Vehicle | p-value |
| Vehicle | - | 3.5 ± 0.5 | - | - |
| Selective TYK2 Inhibitor | 10 mg/kg, BID | 1.8 ± 0.4 | 49% | <0.05 |
| Selective TYK2 Inhibitor | 30 mg/kg, BID | 1.1 ± 0.3 | 69% | <0.01 |
| Cyclophosphamide (Positive Control) | 20 mg/kg, weekly | 1.5 ± 0.4 | 57% | <0.01 |
Data are representative and compiled from typical outcomes in preclinical lupus studies.
Experimental Protocols
Protocol 1: Evaluation of this compound in the NZB/W F1 Mouse Model of Lupus Nephritis
1. Objective: To assess the efficacy of this compound in preventing or treating lupus nephritis in the NZB/W F1 mouse model.
2. Animals: Female NZB/W F1 mice, 20-24 weeks of age.
3. Materials:
- This compound
- Vehicle (e.g., 0.5% methylcellulose)
- Positive control (e.g., cyclophosphamide)
- Metabolic cages for urine collection
- ELISA kits for anti-dsDNA antibody quantification
- Reagents for histological staining (H&E, PAS)
4. Experimental Workflow:
Caption: Workflow for evaluating this compound in NZB/W F1 mice.
5. Detailed Methodology:
- Animal Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Grouping and Dosing:
- Group 1: Vehicle control (oral gavage, BID)
- Group 2: this compound (e.g., 10 mg/kg, oral gavage, BID)
- Group 3: this compound (e.g., 30 mg/kg, oral gavage, BID)
- Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg, intraperitoneal injection, weekly)
- Monitoring of Disease Progression:
- Proteinuria: Place mice in metabolic cages for 16-24 hours weekly to collect urine. Measure protein concentration using a suitable assay (e.g., Bradford assay or urine test strips).
- Anti-dsDNA Antibodies: Collect blood via retro-orbital or submandibular bleeding every two weeks. Determine serum anti-dsDNA antibody levels by ELISA.
- Endpoint Analysis:
- At the end of the study (e.g., 12 weeks of treatment), euthanize mice and collect blood for final serum analysis (anti-dsDNA, Blood Urea Nitrogen - BUN).
- Harvest kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis.
- Histopathology: Embed fixed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Score glomerulonephritis, immune complex deposition, and interstitial inflammation by a blinded pathologist.
Protocol 2: Assessment of this compound's Effect on Cellular and Humoral Immunity in MRL/lpr Mice
1. Objective: To investigate the impact of this compound on immune cell populations and autoantibody production in the MRL/lpr mouse model.
2. Animals: Female MRL/lpr mice, 8-10 weeks of age.
3. Materials:
- This compound
- Vehicle
- Positive control (e.g., mycophenolate mofetil)
- Flow cytometry antibodies (e.g., anti-CD4, -CD8, -B220, -CD138, -GL7, -PD-1, -CXCR5)
- ELISA kits for anti-dsDNA and cytokine measurement (e.g., IFN-α, IL-12, IL-23, IL-17)
4. Experimental Workflow:
Caption: Experimental workflow for MRL/lpr mouse study.
5. Detailed Methodology:
- Dosing Regimen: Administer this compound or vehicle daily via oral gavage for 10-12 weeks.
- Clinical Assessment: Monitor body weight and lymphadenopathy weekly.
- Serological Analysis: Collect blood periodically to measure serum levels of anti-dsDNA antibodies and key cytokines (IFN-α, IL-12, IL-23, IL-17) by ELISA.
- Flow Cytometry: At the study endpoint, prepare single-cell suspensions from spleens and lymph nodes. Stain cells with fluorescently-labeled antibodies to identify and quantify immune cell populations, including T follicular helper cells (Tfh; CD4+CXCR5+PD-1+), germinal center B cells (B220+GL7+), and plasma cells (B220-CD138+).
- Gene Expression Analysis: Isolate RNA from kidney or spleen tissue to analyze the expression of IFN-stimulated genes (ISGs) by qRT-PCR to confirm target engagement.
Signaling Pathway
This compound selectively inhibits TYK2, a member of the JAK family of tyrosine kinases. TYK2 is crucial for the signal transduction of several key cytokines involved in the pathogenesis of SLE.
Caption: this compound inhibits TYK2-mediated cytokine signaling.
References
- 1. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Janus kinase inhibitors in systemic lupus erythematosus: implications for tyrosine kinase 2 inhibition [frontiersin.org]
- 3. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. news.bms.com [news.bms.com]
Application Notes and Protocols: Envudeucitinib for Studying Cytokine Signaling in Primary Human T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] TYK2 plays a crucial role in the signal transduction of key cytokines involved in immune-mediated inflammatory diseases, primarily interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate cytokine signaling pathways in primary human T cells.
A critical aspect for researchers to consider is the high selectivity of this compound for TYK2. The common gamma-chain (γc) cytokines, including IL-2, IL-7, IL-15, and IL-21, are central to T cell biology, regulating their development, proliferation, and survival. These cytokines primarily signal through JAK1 and JAK3.[5][6] Due to its selectivity, this compound is expected to have minimal to no direct inhibitory effect on the signaling pathways of these γc cytokines. This makes this compound a valuable tool for dissecting TYK2-dependent pathways and for use as a negative control to demonstrate the specificity of JAK1/JAK3-mediated signaling events in primary human T cells.
Data Presentation: Kinase Selectivity and Functional Activity
The following tables summarize the selectivity of TYK2 inhibitors, which provides a strong indication of the expected activity profile of this compound. While specific IC50 data for this compound against all JAKs in biochemical and cellular assays are not publicly available in detail, data from similar selective TYK2 inhibitors illustrate the principle of high selectivity.
Table 1: Biochemical Kinase Selectivity of a Representative Selective TYK2 Inhibitor (NDI-031407) [7]
| Kinase | Ki (nM) | Selectivity vs. TYK2 |
| TYK2 | 0.2 | - |
| JAK1 | 43.6 | 218-fold |
| JAK2 | 29.6 | 148-fold |
| JAK3 | 4.0 | 20-fold |
Table 2: Cellular IC50 Values of a Representative Selective TYK2 Inhibitor (NDI-031407) in Human PBMCs [7]
| Cytokine Stimulus | Downstream Marker | Primary Signaling Kinases | IC50 (µM) |
| IL-12 | pSTAT4 | TYK2/JAK2 | 0.10 |
| IL-2 | pSTAT5 | JAK1/JAK3 | 0.24 |
| GM-CSF | pSTAT5 | JAK2 | 3.9 |
Note: The data presented for NDI-031407 is to illustrate the expected selectivity profile of a highly selective TYK2 inhibitor. Researchers should generate their own dose-response curves for this compound in their specific assay systems.
Signaling Pathways and Experimental Workflows
TYK2-Mediated Signaling Pathway (e.g., IL-23)
The following diagram illustrates the canonical IL-23 signaling pathway, which is a primary target of this compound.
Common Gamma-Chain Cytokine Signaling Pathway (e.g., IL-2)
This diagram shows a representative common gamma-chain cytokine signaling pathway. Due to its selectivity, this compound is not expected to significantly inhibit this pathway.
Experimental Workflow: Intracellular STAT Phosphorylation Assay
The following workflow outlines the key steps for assessing the effect of this compound on cytokine-induced STAT phosphorylation in primary human T cells using flow cytometry.
Experimental Protocols
Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Human T cell isolation kit (e.g., magnetic-activated cell sorting [MACS] based)
-
RPMI-1640 medium
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the peripheral blood mononuclear cell (PBMC) layer.
-
Wash the PBMCs three times with PBS.
-
(Optional) If a pure T cell population is required, proceed with a negative selection-based T cell isolation kit according to the manufacturer's instructions.
-
Resuspend the isolated T cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin).
Protocol 2: Intracellular Staining for Phosphorylated STATs by Flow Cytometry
Materials:
-
Isolated primary human T cells
-
This compound (dissolved in DMSO)
-
Recombinant human cytokines (IL-2, IL-7, IL-15, IL-21, and IL-12 as a positive control)
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorescently conjugated antibodies against pSTAT1, pSTAT3, pSTAT4, and pSTAT5
-
Flow cytometer
Procedure:
-
Seed primary human T cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Prepare working solutions of the cytokines.
-
Stimulate the cells by adding the respective cytokines for 15-30 minutes at 37°C. Use an unstimulated control for each condition.
-
Positive Control: IL-12 (e.g., 20 ng/mL) to induce pSTAT4.
-
Test Cytokines: IL-2 (e.g., 100 U/mL), IL-7 (e.g., 50 ng/mL), IL-15 (e.g., 50 ng/mL), IL-21 (e.g., 100 ng/mL).
-
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation/Permeabilization solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in the Permeabilization Buffer containing the fluorescently labeled anti-pSTAT antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in PBS for analysis on a flow cytometer.
-
Gate on the T cell population and analyze the median fluorescence intensity (MFI) of the pSTAT signal in each sample.
Protocol 3: T Cell Proliferation Assay
Materials:
-
Isolated primary human T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human cytokines (IL-2, IL-7, IL-15, IL-21)
-
This compound
-
Flow cytometer
Procedure:
-
Label isolated T cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add serial dilutions of this compound to the wells.
-
Add the respective cytokines (IL-2, IL-7, IL-15, or IL-21) to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.
Expected Outcomes and Interpretation
Based on the high selectivity of this compound for TYK2, the following outcomes are anticipated:
-
pSTAT Phosphorylation: this compound is expected to potently inhibit IL-12-induced pSTAT4 phosphorylation in primary human T cells in a dose-dependent manner. Conversely, it is anticipated to have a minimal effect on IL-2, IL-7, and IL-15-induced pSTAT5 phosphorylation, and IL-21-induced pSTAT1/3 phosphorylation, as these pathways are primarily dependent on JAK1 and JAK3.
-
T Cell Proliferation: this compound is not expected to significantly inhibit T cell proliferation driven by IL-2, IL-7, or IL-15.
-
Cytokine Production: The effect of this compound on cytokine production will depend on the specific T cell subset and the stimulating conditions. For Th1 cells stimulated under conditions where IL-12 is critical, this compound would be expected to inhibit IFN-γ production.
Conclusion
This compound serves as a precise molecular probe for investigating TYK2-mediated signaling in primary human T cells. Its high selectivity makes it an excellent tool for differentiating between TYK2-dependent and TYK2-independent cytokine signaling pathways. Researchers utilizing this compound to study the signaling of common gamma-chain cytokines like IL-2, IL-7, IL-15, and IL-21 should anticipate a lack of direct inhibition, thereby confirming the primary role of other JAK family members in these pathways and highlighting the specificity of their experimental systems.
References
- 1. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. The common γ-chain cytokine receptor: tricks-and-treats for T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Envudeucitinib in Dextran Sulfate Sodium (DSS)-Induced Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely used preclinical tool that mimics many aspects of human ulcerative colitis, making it invaluable for evaluating novel therapeutic agents.[1][2][3][4] Envudeucitinib (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2 (TYK2) inhibitor that modulates key pro-inflammatory signaling pathways.[5][6] By inhibiting TYK2, this compound interferes with the downstream signaling of cytokines such as IL-12, IL-23, and Type 1 interferons, which are implicated in the pathogenesis of IBD.[7][8][9][10] These application notes provide a detailed protocol for utilizing the DSS-induced colitis model to evaluate the therapeutic potential of this compound.
Signaling Pathway of this compound in IBD
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune response that drives inflammation in IBD.[8][9][11] In the context of colitis, pro-inflammatory cytokines bind to their receptors on immune and epithelial cells, leading to the activation of associated JAKs, including TYK2. Activated TYK2 phosphorylates and activates STAT proteins, which then translocate to the nucleus to induce the transcription of inflammatory genes. This compound, by selectively inhibiting TYK2, blocks this cascade, thereby reducing the production of inflammatory mediators and ameliorating intestinal inflammation.[5][6][10]
Figure 1: this compound inhibits the TYK2-mediated JAK/STAT signaling pathway.
Experimental Protocols
DSS-Induced Acute Colitis Model
This protocol describes the induction of acute colitis in mice using DSS, a widely accepted and reproducible method.[1][2][4]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Male C57BL/6 mice, 6-8 weeks old
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
This compound (or vehicle control)
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.[1]
-
Baseline Measurements: Record the initial body weight, and collect baseline fecal pellets to assess stool consistency and the absence of blood.[1][2]
-
Group Allocation: Randomly assign mice to the experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose).
-
DSS Administration: Prepare a 2.5-3.0% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may require titration.[1] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The healthy control group receives regular autoclaved water.[1]
-
Therapeutic Intervention: Administer this compound or vehicle control orally (e.g., by gavage) daily, starting from day 0 or day 3 of DSS administration, depending on a prophylactic or therapeutic study design.
-
Daily Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of fecal occult blood. Calculate the Disease Activity Index (DAI).[1]
-
Termination: At the end of the study (typically day 7-8), euthanize the mice.[1]
-
Sample Collection: Carefully dissect the colon from the cecum to the anus and measure its length.[1] Collect colonic tissue for histological analysis and cytokine measurement.
Figure 2: Experimental workflow for evaluating this compound in DSS-induced colitis.
Assessment of Colitis Severity
The severity of colitis is evaluated using a combination of clinical, macroscopic, and microscopic parameters.
Disease Activity Index (DAI): The DAI is a composite score calculated daily for each mouse, providing a quantitative measure of clinical symptoms.[1]
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | Soft, but still formed | Hemoccult positive |
| 2 | 5-10 | Soft | Visible blood in stool |
| 3 | 10-15 | Diarrhea | Rectal bleeding |
| 4 | >15 | Severe Diarrhea | Gross bleeding |
Macroscopic Assessment: Upon termination of the experiment, the colon is excised, and its length is measured from the cecum to the anus. A shortened colon is a key indicator of inflammation.[1]
Histological Analysis: Colonic tissue sections are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed by a blinded observer to assess epithelial damage, inflammatory cell infiltration, and crypt architecture loss.
Cytokine Analysis: Colonic tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using methods like ELISA or multiplex assays.[12][13][14]
Representative Data
The following tables present hypothetical data demonstrating the potential efficacy of this compound in a DSS-induced colitis model.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters
| Group | Final Body Weight Change (%) | Disease Activity Index (DAI) at Day 7 | Colon Length (cm) |
| Healthy Control | +2.5 ± 0.8 | 0.1 ± 0.1 | 8.2 ± 0.5 |
| DSS + Vehicle | -18.7 ± 2.1 | 3.5 ± 0.4 | 5.1 ± 0.4 |
| DSS + this compound (10 mg/kg) | -9.3 ± 1.5 | 1.8 ± 0.3 | 6.8 ± 0.3* |
| DSS + this compound (30 mg/kg) | -4.1 ± 1.2 | 0.9 ± 0.2 | 7.5 ± 0.4** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle. |
Table 2: Effect of this compound on Colonic Pro-inflammatory Cytokine Levels
| Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Healthy Control | 25.4 ± 4.1 | 15.2 ± 3.5 | 18.9 ± 3.8 |
| DSS + Vehicle | 285.6 ± 25.3 | 210.8 ± 18.9 | 250.4 ± 22.1 |
| DSS + this compound (10 mg/kg) | 140.1 ± 15.8 | 115.3 ± 12.4 | 122.7 ± 14.6* |
| DSS + this compound (30 mg/kg) | 65.7 ± 9.2 | 50.1 ± 7.6 | 58.3 ± 8.1** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle. |
Conclusion
The DSS-induced colitis model provides a robust platform for the preclinical evaluation of novel IBD therapeutics like this compound. By inhibiting the TYK2-mediated JAK/STAT signaling pathway, this compound has the potential to significantly attenuate the clinical and pathological features of colitis. The protocols and expected outcomes outlined in these application notes serve as a comprehensive guide for researchers investigating the therapeutic utility of this compound in the context of inflammatory bowel disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for SLE | Alumis Inc. [alumis.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of JAK/STAT-signaling in patients with ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ulcerative Colitis | Targeting JAK/STAT signaling pathways in treatment of inflammatory bowel disease | springermedicine.com [springermedicine.com]
- 10. Bristol Myers Squibb - Bristol Myers Squibb Provides Update on Phase 2 Study of Deucravacitinib in Patients With Moderate to Severe Ulcerative Colitis [news.bms.com]
- 11. JAK–STAT pathway targeting for the treatment of inflammatory bowel disease | Performance Analytics [scinapse.io]
- 12. mdpi.com [mdpi.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Therapeutic and Prophylactic Effects of on Dextran Sulfate Sodium-induced Colitis [jkom.org]
Preparing High-Purity Envudeucitinib Stock Solutions for In Vitro Research
Introduction
Envudeucitinib is a potent and selective inhibitor of Janus kinases (JAK), with significant anti-inflammatory properties being investigated in various therapeutic areas. For researchers conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Quantitative Data Summary
A summary of the key quantitative information for the preparation of this compound stock solutions is provided in the table below.
| Parameter | Value | Source/Recommendation |
| Molecular Weight | ~426.5 g/mol | [Vendor Information] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | General Best Practice |
| Typical Stock Concentrations | 1 mM, 5 mM, 10 mM, 50 mM | [General Protocols] |
| Storage of Powder | -20°C (long-term) | [Vendor Information] |
| Storage of Stock Solution | -20°C (short-term, up to 1 month)-80°C (long-term, up to 6 months) | [General Protocols] |
| Final DMSO in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | [Cell Culture Guidelines] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjustments to the calculations can be made to prepare other desired concentrations.
-
Pre-analysis and Calculation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution.
-
Calculation:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg of this compound:
-
Volume (L) = 0.001 g / (426.5 g/mol * 0.010 mol/L) = 0.000234 L = 234 µL
-
Therefore, 234 µL of DMSO is required to dissolve 1 mg of this compound to a final concentration of 10 mM.
-
-
-
-
Dissolution Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can aid in solubilization. Ensure the solution has returned to room temperature before storage.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[1]
-
For short-term storage (up to one month), store the aliquots at -20°C.
-
For long-term storage (up to six months), store the aliquots at -80°C.
-
Preparation of Working Solutions for Cell Culture
-
Thawing:
-
When ready to use, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Dilution:
-
Prepare the final working concentrations by serially diluting the stock solution in pre-warmed cell culture medium.
-
It is crucial to maintain the final concentration of DMSO in the cell culture well below cytotoxic levels, typically less than 0.5%, with 0.1% or lower being ideal for sensitive cell lines.[2][3]
-
Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used for the highest concentration of this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation and use of this compound stock solutions in cell culture experiments.
Caption: Workflow for preparing and using this compound.
Quality Control and Best Practices
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prevent hydrolysis of the compound and ensure maximum solubility.
-
Aseptic Technique: Perform all steps of stock solution preparation and dilution under sterile conditions to prevent microbial contamination of cell cultures.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecules are light-sensitive. Using amber or foil-wrapped tubes is a good precautionary measure.
-
Avoid Repeated Freeze-Thaw: Aliquoting the stock solution is a critical step to maintain the integrity and activity of the compound over time.[1]
-
Solubility Check: After dissolution, visually inspect the stock solution to ensure it is clear and free of any precipitate. If precipitation occurs upon dilution in aqueous media, consider making intermediate dilutions in DMSO before the final dilution in culture medium.
References
Envudeucitinib: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (also known as ESK-001) is a highly selective, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] As a key mediator in the signaling pathways of various pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons, TYK2 represents a significant therapeutic target for a range of autoimmune and inflammatory diseases.[3] this compound's mechanism of action through the inhibition of the JAK-STAT signaling cascade underscores its potential in these therapeutic areas.[4][5][6][7] These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in common laboratory assays.
Solubility
Table 1: Solubility of this compound
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.86 mM) | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.86 mM) | [8] |
Note: For in vivo formulations, it is recommended to first prepare a stock solution in DMSO and then add the other co-solvents sequentially.[8] For in vitro cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Researchers should ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound is a Janus kinase (JAK) inhibitor with anti-inflammatory properties.[4] Specifically, it is a highly selective, oral allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] The JAK-STAT signaling pathway is a crucial cascade for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation.[6][7]
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors.[9]
By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23.[3][10] This leads to a reduction in the inflammatory response.
References
- 1. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Envudeucitinibum | JAK | 2417135-66-9 | Invivochem [invivochem.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Long-Term Stability of Envudeucitinib in Aqueous Solutions for Laboratory Use
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Envudeucitinib is a selective Tyrosine Kinase 2 (TYK2) inhibitor under investigation for the treatment of various autoimmune diseases, including psoriasis and systemic lupus erythematosus.[1][2][3] As a small molecule inhibitor, understanding its stability in aqueous solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo laboratory studies. These application notes provide a comprehensive overview of the long-term stability of this compound in aqueous solutions for laboratory use. This document outlines protocols for preparing stock solutions, conducting forced degradation studies to assess stability under various stress conditions, and recommendations for optimal storage. The provided data is illustrative, based on established methodologies for stability testing of small molecule inhibitors, to guide researchers in establishing their own stability protocols for this compound.
Introduction to this compound
This compound is an orally administered small molecule that selectively inhibits TYK2, a member of the Janus kinase (JAK) family.[4] TYK2 plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][5] By blocking TYK2-mediated signaling, this compound can modulate the immune response, making it a promising therapeutic candidate for autoimmune disorders.[3][6] Given its mechanism of action, precise and reliable in vitro and in vivo experimental data is paramount, which necessitates the use of stable and well-characterized compound solutions.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₆O₃ | [7] |
| Molecular Weight | 426.5 g/mol | [7] |
| IUPAC Name | N-[4-[2-methoxy-3-[1-(trideuteriomethyl)-1,2,4-triazol-3-yl]anilino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide | [7] |
| CAS Number | 2417135-66-9 | [7] |
Signaling Pathway of this compound
This compound targets the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway activated by various cytokines. The diagram below illustrates the simplified signaling cascade inhibited by this compound.
Long-Term Stability Assessment
The long-term stability of this compound in aqueous solutions for laboratory use has not been extensively reported in publicly available literature. Therefore, a forced degradation study is recommended to identify potential degradation pathways and establish optimal storage conditions. The following sections outline the protocols for such a study, based on the International Council for Harmonisation (ICH) guidelines.
Illustrative Stability Data of this compound in Aqueous Solution
The following table summarizes hypothetical data from a forced degradation study on a 10 µM solution of this compound in a phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 72 hours | 60°C | 15% | Hydrolysis of amide bond |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 40°C | 25% | Hydrolysis of amide and triazole ring opening |
| Oxidation (3% H₂O₂) | 8 hours | 25°C | 30% | Oxidation of the aniline (B41778) nitrogen |
| Thermal Degradation (in PBS) | 14 days | 60°C | 10% | Minor unspecified products |
| Photostability (ICH Q1B) | 7 days | 25°C | 5% | Minor photoproducts |
| Long-term Storage (in PBS) | 6 months | 4°C | < 2% | Not detected |
| Long-term Storage (in PBS) | 6 months | -20°C | < 1% | Not detected |
| Long-term Storage (in PBS) | 6 months | -80°C | < 1% | Not detected |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the likely poor aqueous solubility of many kinase inhibitors, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Forced Degradation (Stress Testing) Protocol
This protocol outlines the experimental conditions for a forced degradation study to identify the intrinsic stability of this compound.
References
- 1. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Comparison Table of Materials Required for Activity and Binding Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound for SLE | Alumis Inc. [alumis.com]
- 7. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of pSTAT Inhibition by Envudeucitinib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Envudeucitinib (formerly known as ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] The JAK-STAT signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[4] TYK2 is essential for the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1][4][5] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] this compound's mechanism of action involves binding to the regulatory JH2 domain of TYK2, which distinguishes it from many other JAK inhibitors that target the active JH1 domain.[2][5] This allosteric inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2]
Flow cytometry is a powerful tool for quantifying the phosphorylation status of intracellular proteins like STATs at a single-cell level. This application note provides a protocol for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Principle
This assay measures the ability of this compound to inhibit the cytokine-induced phosphorylation of specific STAT proteins. PBMCs are pre-incubated with varying concentrations of this compound before being stimulated with a cytokine known to signal through the TYK2 pathway (e.g., IFN-α to induce pSTAT1). Following stimulation, cells are rapidly fixed to preserve the phosphorylation state of the STAT proteins. The cells are then permeabilized to allow for intracellular staining with fluorochrome-conjugated antibodies specific to the phosphorylated form of the STAT protein of interest. The median fluorescence intensity (MFI) of the pSTAT signal is then quantified by flow cytometry, allowing for the determination of a dose-dependent inhibition curve and the calculation of IC50 values.
Data Presentation
The inhibitory activity of this compound on the JAK/STAT pathway can be quantified by its half-maximal inhibitory concentration (IC50). Preclinical studies have demonstrated the high selectivity of this compound for TYK2 over other JAK family members.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound on Cytokine-Induced STAT Phosphorylation in Human Whole Blood [1]
| Cytokine Stimulus | Associated Kinase | Measured Phospho-STAT | This compound IC50 (nM) |
| IFN-α | TYK2/JAK1 | pSTAT1 | 104 |
| IL-12 | TYK2/JAK2 | pSTAT4 | 149 |
| IL-2 | JAK1/JAK3 | pSTAT5 | >30,000 |
| TPO | JAK2 | pSTAT5 | >30,000 |
Table 2: Selectivity of this compound for TYK2 Over Other JAK Family Kinases [2]
| Kinase Target | This compound IC50 (nM) |
| TYK2 | 104 - 149 |
| JAK1 | >30,000 |
| JAK2 | >30,000 |
| JAK3 | >30,000 |
Mandatory Visualizations
Caption: this compound allosterically inhibits TYK2, blocking STAT phosphorylation.
Caption: Workflow for analyzing pSTAT inhibition by this compound via flow cytometry.
Experimental Protocols
Reagents and Materials
-
This compound (ESK-001)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IFN-α (or other relevant cytokines)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-pSTAT1 (pY701) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., CD3, CD4, CD8, CD19)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS.
-
Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell density to 2 x 10^6 cells/mL in culture medium.
-
-
Inhibitor Pre-incubation:
-
Aliquot 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the prepared this compound working solutions to the respective wells. For controls, add medium with the same final concentration of DMSO (vehicle control) and medium alone (unstimulated control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IFN-α at a concentration that induces a submaximal response (e.g., 100 ng/mL, to be optimized).
-
Add 50 µL of the IFN-α working solution to all wells except the unstimulated control.
-
Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically.
-
-
Cell Fixation:
-
Immediately after stimulation, add 100 µL of pre-warmed Fixation Buffer to each well to stop the reaction.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization and Staining:
-
Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the cells in 100 µL of staining buffer (PBS with 2% FBS) containing the anti-pSTAT1 antibody and any desired surface marker antibodies.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Wash the cells once with staining buffer.
-
Resuspend the cells in 200-300 µL of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for the populations of interest.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., lymphocytes, or specific T cell subsets if surface markers were used).
-
Determine the Median Fluorescence Intensity (MFI) for the pSTAT1 signal in each sample.
-
Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound using the following formula: % Inhibition = [1 - (MFI treated - MFI unstimulated) / (MFI vehicle - MFI unstimulated)] x 100
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. alumis.com [alumis.com]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alumis.com [alumis.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective TYK2 inhibitor effective in moderate-to-severe plaque psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 6. Alumis Inc. Reports Positive 52-Week Data for ESK-001, a Next-Generation TYK2 Inhibitor for Moderate-to-Severe Plaque Psoriasis | Nasdaq [nasdaq.com]
- 7. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Envudeucitinib for the Study of TYK2-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines implicated in various immune-mediated inflammatory diseases. These include interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs). By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling and subsequent gene expression. This unique allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.
These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the role of TYK2-dependent pathways in various cellular contexts and to identify novel biomarkers and therapeutic targets.
Data Presentation: Kinase Selectivity
The selectivity of a kinase inhibitor is paramount for attributing its biological effects to the intended target. While specific IC50 data for this compound is not publicly available, data from Deucravacitinib, a structurally similar TYK2 inhibitor with the same allosteric mechanism of action, provides a strong reference for its selectivity profile.
| Kinase | Signaling Pathway | IC50 (nM) in Whole Blood Assay | Selectivity over TYK2 (Fold) |
| TYK2 | IL-12/IL-23 | 13 | 1 |
| JAK1 | IL-6/IFN-γ | >10,000 | >769 |
| JAK2 | EPO/GM-CSF | >10,000 | >769 |
| JAK3 | IL-2/IL-4 | >10,000 | >769 |
Note: Data presented is for Deucravacitinib and serves as a proxy for the expected selectivity of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key TYK2-dependent signaling pathways and a general experimental workflow for studying gene expression using this compound.
Application Notes and Protocols for High-Throughput Screening of Envudeucitinib Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (formerly ESK-001) is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a critical role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2] By inhibiting TYK2, this compound effectively modulates these signaling cascades, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus.[2][3] The development of analogs of this compound necessitates robust and efficient high-throughput screening (HTS) methods to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of recommended HTS methodologies for the discovery and characterization of novel this compound analogs. The protocols detailed below describe a tiered screening approach, beginning with a primary biochemical assay to assess direct TYK2 inhibition, followed by secondary cell-based assays to evaluate downstream signaling effects in a physiologically relevant context.
This compound Signaling Pathway
This compound selectively targets the TYK2 enzyme, a key component of the JAK-STAT signaling pathway. Upon cytokine binding (e.g., IL-23, IFN-α) to their respective receptors, TYK2 and other associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound's mechanism of action is to block the catalytic activity of TYK2, thereby inhibiting the downstream phosphorylation of STATs and subsequent gene expression.
Caption: this compound Signaling Pathway.
Data Presentation: Kinase Selectivity
A critical aspect in the development of TYK2 inhibitors is ensuring high selectivity against other members of the JAK family (JAK1, JAK2, and JAK3) to minimize off-target effects. The following table illustrates the kind of quantitative data that should be generated for this compound analogs. As specific IC50 values for this compound are not publicly available, data for Deucravacitinib, another selective TYK2 inhibitor, is provided as a representative example.[4]
| Kinase Target | This compound Analog (Example IC50, nM) | Deucravacitinib (IC50, nM)[4] |
| TYK2 | Data to be generated | 1.0 |
| JAK1 | Data to be generated | >1000 |
| JAK2 | Data to be generated | >2000 |
| JAK3 | Data to be generated | >1000 |
High-Throughput Screening Workflow
A tiered approach is recommended for screening this compound analogs to efficiently identify promising candidates. This workflow starts with a high-throughput primary biochemical screen to identify direct inhibitors of TYK2, followed by secondary cell-based assays to confirm on-target activity and assess functional consequences in a cellular context. A final selectivity profiling step is crucial to characterize the specificity of the lead compounds.
References
Application of Envudeucitinib in 3D Organoid Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Envudeucitinib (also known as ESK-001) is an investigational, highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1] this compound allosterically inhibits TYK2, thereby modulating the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Clinical trials have demonstrated the potential of this compound in treating moderate to severe plaque psoriasis and systemic lupus erythematosus.[2][3][4]
Three-dimensional (3D) organoid models have emerged as powerful preclinical tools that bridge the gap between traditional 2D cell cultures and in vivo animal models. These self-organizing structures, derived from stem cells, recapitulate the complex architecture and functionality of native tissues, offering a more physiologically relevant system for disease modeling and drug screening. For inflammatory diseases such as Inflammatory Bowel Disease (IBD) and psoriasis, patient-derived organoids can preserve the genetic and phenotypic characteristics of the original tissue, providing a valuable platform for personalized medicine research.
This document provides detailed application notes and protocols for the use of this compound in 3D organoid models of inflammatory diseases, with a focus on IBD and psoriasis.
Signaling Pathway of this compound
This compound targets the TYK2 protein, a key component of the JAK-STAT signaling pathway. In inflammatory diseases, various cytokines bind to their receptors on the cell surface, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2, this compound blocks this cascade, leading to a reduction in the production of pro-inflammatory mediators.
Caption: this compound inhibits the TYK2 signaling pathway.
Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal Organoids for IBD Modeling
This protocol describes the establishment of human intestinal organoids from patient-derived colonic biopsies.
Materials:
-
Colonic biopsy tissue
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Advanced DMEM/F-12 medium
-
Matrigel® Basement Membrane Matrix
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
Recombinant human proteins: EGF, Noggin, R-spondin1
-
Y-27632 ROCK inhibitor
-
Antibiotic-antimycotic solution
Procedure:
-
Tissue Digestion:
-
Wash the biopsy tissue multiple times with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (~1-2 mm).
-
Incubate the fragments in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.
-
Vigorously shake the tube to further dissociate the crypts.
-
-
Crypt Isolation:
-
Allow the larger tissue fragments to settle by gravity.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
-
Centrifuge the filtrate to pellet the isolated crypts.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in a small volume of Matrigel®.
-
Plate droplets of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
-
Polymerize the Matrigel® domes by incubating at 37°C for 10-15 minutes.
-
-
Organoid Culture:
-
Overlay the Matrigel® domes with pre-warmed Organoid Growth Medium supplemented with Y-27632 for the first 2-3 days.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
Mechanically disrupt the organoids within the Matrigel® using a pipette.
-
Collect the organoid fragments and wash with cold basal medium.
-
Centrifuge to pellet the fragments.
-
Resuspend the fragments in fresh Matrigel® and re-plate as described in step 3.
-
Protocol 2: Modeling Psoriasis in Skin Organoids
This protocol outlines a general approach to induce a psoriasis-like inflammatory phenotype in skin organoids.
Materials:
-
Human skin organoids (generated from iPSCs or patient biopsies)
-
Keratinocyte growth medium
-
Pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, Oncostatin M, IL-1α)
Procedure:
-
Culture of Skin Organoids:
-
Culture mature skin organoids according to established protocols.
-
-
Induction of Psoriatic Phenotype:
-
Treat the skin organoids with a pro-inflammatory cytokine cocktail for 48-72 hours to induce a psoriasis-like phenotype.
-
Monitor for changes in morphology, such as epidermal thickening (acanthosis) and increased expression of psoriatic markers (e.g., KRT16, S100A7).
-
Protocol 3: Efficacy Testing of this compound in Inflammatory Organoid Models
This protocol describes the experimental workflow for evaluating the anti-inflammatory effects of this compound in IBD or psoriasis organoid models.
Caption: Workflow for testing this compound in organoids.
Procedure:
-
Prepare Organoid Cultures:
-
Plate established intestinal or skin organoids in a 96-well format.
-
-
Induce Inflammation:
-
For IBD models, treat intestinal organoids with a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) for 24 hours.
-
For psoriasis models, use the protocol described in Protocol 2.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in the appropriate culture medium. Note: As specific in vitro IC50 values for this compound are not publicly available, a wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for initial dose-finding studies.
-
Remove the inflammation-inducing medium and add the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the organoids for 24-72 hours.
-
-
Endpoint Analysis:
-
Viability Assay: Assess organoid viability using a commercial assay (e.g., CellTiter-Glo® 3D).
-
Morphological Analysis: Image the organoids using brightfield or confocal microscopy to assess changes in size, budding, and integrity.
-
Gene Expression Analysis: Isolate RNA from the organoids and perform quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., IL6, CXCL8, NOS2 for IBD; KRT16, S100A7 for psoriasis).
-
Protein Analysis: Collect the culture supernatant to measure secreted cytokines and chemokines using ELISA. Perform immunohistochemistry (IHC) on fixed organoids to analyze the expression and localization of inflammatory markers.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Dose-Response of this compound on Inflammatory Marker Expression in IBD Organoids
| This compound Concentration | IL-6 Secretion (pg/mL) | CXCL8 Secretion (pg/mL) | Relative NOS2 Gene Expression (Fold Change) | Organoid Viability (%) |
| Vehicle Control | 550 ± 45 | 1200 ± 98 | 15.2 ± 1.8 | 100 |
| 1 nM | 425 ± 38 | 950 ± 82 | 11.8 ± 1.5 | 98 ± 3 |
| 10 nM | 210 ± 25 | 480 ± 55 | 5.6 ± 0.9 | 97 ± 4 |
| 100 nM | 85 ± 12 | 150 ± 21 | 1.9 ± 0.4 | 95 ± 5 |
| 1 µM | 40 ± 8 | 75 ± 15 | 1.1 ± 0.2 | 92 ± 6 |
| 10 µM | 35 ± 6 | 68 ± 12 | 1.0 ± 0.2 | 88 ± 7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Hypothetical Effect of this compound on Psoriasis-Related Markers in Skin Organoids
| Treatment Group | Relative KRT16 Gene Expression (Fold Change) | Relative S100A7 Gene Expression (Fold Change) | Epidermal Thickness (µm) |
| Healthy Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 50 ± 5 |
| Psoriasis Model + Vehicle | 12.5 ± 1.5 | 25.8 ± 3.1 | 110 ± 12 |
| Psoriasis Model + this compound (100 nM) | 3.2 ± 0.6 | 6.4 ± 1.2 | 65 ± 8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
The use of 3D organoid models provides a powerful and physiologically relevant platform to investigate the therapeutic potential of this compound for inflammatory diseases. The protocols outlined in this document offer a framework for researchers to establish these models and to assess the efficacy of this compound in a preclinical setting. The ability to use patient-derived organoids opens up exciting possibilities for personalized medicine approaches, where the effectiveness of this compound could be predicted on an individual basis. Further studies utilizing these advanced models will be crucial in elucidating the precise mechanisms of action of this compound and in accelerating its development for the treatment of a range of inflammatory conditions.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in Envudeucitinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Envudeucitinib. The information is designed to help navigate experimental challenges and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as ESK-001, is an oral, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a critical role in the signaling pathways of pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[2][3] By inhibiting TYK2, this compound disrupts these signaling cascades, which are implicated in the pathogenesis of various immune-mediated diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][4]
Q2: How should I dissolve and store this compound?
A2: As with most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] To avoid solvent-induced cytotoxicity, it is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.1%).[5][6] For storage, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Q3: How can I be sure that the observed effects are due to on-target TYK2 inhibition?
A3: Confirming on-target activity is a critical aspect of any experiment with a small molecule inhibitor.[7] Several approaches can be used:
-
Use a Rescue Experiment: If possible, overexpressing a resistant mutant of the TYK2 protein should reverse the phenotype induced by this compound.[7]
-
Employ a Structurally Different TYK2 Inhibitor: Observing the same biological effect with a different, validated TYK2 inhibitor can strengthen the evidence for on-target activity.
-
Perform Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to TYK2 within the cell at the concentrations being used in your experiments.[7]
Q4: What are the known adverse events associated with JAK inhibitors that I should be aware of in my experimental design?
A4: While primarily a concern in clinical settings, an awareness of class-wide JAK inhibitor effects can be useful. Known adverse events include an increased risk of infections (such as upper respiratory tract infections), gastrointestinal issues, and in some cases, thromboembolism and malignancy.[8][9][10] When designing long-term experiments or interpreting unexpected cytotoxicity, these potential class-wide effects should be considered.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
This is a common issue when evaluating the potency of an inhibitor.[7]
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a microscope to confirm even cell distribution. Inconsistent cell numbers can significantly alter the final readout of viability assays.[7] |
| Variable Cell Health or Passage Number | Use cells within a defined, low-passage number range for all experiments. Cells that have been passaged too many times can exhibit genetic drift and altered sensitivity to inhibitors.[7] |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Visually inspect solutions for any signs of precipitation. Poor solubility can lead to inaccurate dosing.[7] |
| Assay-Specific Artifacts (e.g., MTT Assay) | Some compounds can directly interact with assay reagents (like MTT) and cause a false signal.[11][12] Confirm results with an alternative viability assay that has a different readout, such as a trypan blue exclusion assay or a real-time cell analysis system.[11][13] |
Issue 2: No Inhibition of Downstream Signaling (e.g., p-STAT)
A lack of effect on the target pathway can be perplexing.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., logarithmic dilution series from 1 nM to 100 µM) to determine the effective concentration for your specific cell line and assay.[5] |
| Inadequate Incubation Time | Conduct a time-course experiment. Treat cells with an effective concentration of this compound and measure the endpoint at multiple time points (e.g., 30 min, 1, 2, 6, 12, 24 hours) to find the optimal incubation time.[5] |
| Poor Cell Lysis or Sample Handling | Ensure that cell lysis is complete and that phosphatase inhibitors are included in the lysis buffer to preserve phosphorylation states. Process all samples quickly and consistently, as phosphorylation can be transient.[7] |
| Western Blotting Technical Issues | Verify equal protein loading using a loading control (e.g., GAPDH, β-actin). Optimize antibody concentrations and ensure consistent transfer conditions.[7] |
Issue 3: High Background or Off-Target Effects
Distinguishing on-target from off-target effects is crucial.[6]
| Possible Cause | Recommended Solution |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue) to determine the concentration range of this compound that is non-toxic to your cells. Conduct your functional assays at concentrations below this cytotoxic threshold.[5][6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium does not exceed a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control in all experiments.[5][6] |
| Serum Protein Binding | Serum proteins can bind to small molecules, reducing the effective concentration of the compound available to the cells. Consider performing experiments in serum-free or reduced-serum conditions to see if this impacts your results.[5] |
Quantitative Data Summary
The following tables summarize clinical efficacy data for this compound in patients with moderate-to-severe plaque psoriasis from the Phase 2 STRIDE study and its open-label extension (OLE).
Table 1: Efficacy of this compound (40 mg BID) in Plaque Psoriasis
| Efficacy Endpoint | Week 12 (STRIDE Study) | Week 52 (OLE Study) |
| PASI 75 | ~88% (estimated from PASI ≥90%)[14] | 78%[15][16] |
| PASI 90 | ~88%[14] | 61%[15][16] |
| PASI 100 | Not Reported | 39%[15][16] |
| sPGA 0/1 (clear or almost clear) | Not Reported | 61%[15] |
| sPGA 0 (clear) | Not Reported | 39%[15][16] |
| BSA ≤1% | >60% (estimated from PASI score)[14] | 60%[14] |
Data is derived from multiple sources reporting on the STRIDE and OLE studies.[14][15][16] PASI (Psoriasis Area and Severity Index), sPGA (static Physician's Global Assessment), BSA (Body Surface Area).
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound targets TYK2 to block the signaling of key pro-inflammatory cytokines.
Caption: this compound inhibits TYK2, blocking STAT phosphorylation and inflammatory gene expression.
General Experimental Workflow for Inhibitor Testing
This workflow outlines the typical steps for evaluating a small molecule inhibitor like this compound in a cell-based assay.
Caption: A typical workflow for testing the effect of this compound in a cell-based assay.
Logical Troubleshooting for Inconsistent Results
This diagram provides a logical approach to diagnosing the source of variability in experimental outcomes.
Caption: A decision tree for troubleshooting common sources of experimental inconsistency.
Detailed Experimental Protocol: Western Blot for p-STAT1 Inhibition
This protocol provides a general method for assessing the inhibition of STAT1 phosphorylation downstream of TYK2 signaling.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., peripheral blood mononuclear cells, or a cell line expressing the relevant cytokine receptors) in a 6-well plate and allow them to adhere or stabilize.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable cytokine (e.g., Interferon-alpha) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[17]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[17]
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[18]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[17][18]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19][20]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Capture the signal using an imaging system or X-ray film.
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT1 and a loading control like GAPDH or β-actin.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. About TYK2 | Alumis Inc. [alumis.com]
- 4. This compound for SLE | Alumis Inc. [alumis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hcplive.com [hcplive.com]
- 9. Frontiers | Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews [frontiersin.org]
- 10. fda.gov [fda.gov]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. alumis.com [alumis.com]
- 16. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. genscript.com [genscript.com]
- 19. cdn.origene.com [cdn.origene.com]
- 20. nacalai.com [nacalai.com]
Technical Support Center: Optimizing Envudeucitinib Concentration for Cell Viability In Vitro
Welcome to the technical support center for the use of Envudeucitinib in in vitro cell viability experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, oral allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike traditional kinase inhibitors that bind to the active ATP-binding site, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2. This binding stabilizes an inhibitory interaction between the JH2 and the catalytic (JH1) domains, locking the kinase in an inactive conformation. This allosteric inhibition prevents receptor-mediated activation of TYK2 and subsequent phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs). This mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members.
Q2: What is a recommended starting concentration range for this compound in in vitro cell viability assays?
A2: As specific in vitro data for this compound is not yet widely published, we recommend determining the optimal concentration range empirically for your specific cell line and experimental conditions. Based on data from similar allosteric TYK2 inhibitors like Deucravacitinib, a broad starting range of 1 nM to 10 µM is advisable. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your particular experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many kinase inhibitors, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is best to perform initial serial dilutions in DMSO before the final dilution into your aqueous cell culture medium.[1]
Q4: What is the maximum recommended final DMSO concentration in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[1] It is imperative to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q5: For how long should I treat my cells with this compound?
A5: The optimal treatment duration is cell-line dependent and is influenced by the cell doubling time and the specific biological question being addressed. Typical incubation times for cell viability assays range from 24 to 72 hours .[2] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate endpoint for your study.
Data Presentation: Representative IC50 Values for Allosteric TYK2 Inhibitors
Disclaimer: The following data is for the similar allosteric TYK2 inhibitor, Deucravacitinib, and is intended to provide a general reference range. The IC50 of this compound must be determined empirically for each cell line.
| Compound | Assay Type | Cell Line/System | IC50 Value |
| Deucravacitinib | Probe Displacement Assay | Purified TYK2 Enzyme | 0.2 nM[3][4] |
| Deucravacitinib | Cellular Assay (IL-12 signaling) | Human Whole Blood | 2-19 nM[4] |
| Deucravacitinib | STAT3 Luciferase Reporter Assay | HeLa Cells | 0.26 µM[5] |
| Deucravacitinib | STAT1 Luciferase Reporter Assay | HeLa Cells | 2.78 µM[5] |
| TYK2-IN-12 | pSTAT4 Inhibition | Human PBMCs | 0.10 µM[6] |
| TYK2-IN-12 | IL-12 induced IFNγ | Human Whole Blood | 2.7 µM[6] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest in complete culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A typical 8-point dilution series might range from 10 µM down to 1 nM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest in complete culture medium
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare and add serial dilutions of this compound and controls as described in the MTT assay protocol (Step 2).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the luminescence of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay (Step 8).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or reagent addition. 3. "Edge effect" in 96-well plates due to uneven evaporation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in culture medium | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High final DMSO concentration. | 1. Perform initial serial dilutions in 100% DMSO before the final dilution into the medium. 2. Ensure the final DMSO concentration is below 0.5%. 3. Visually inspect the medium for precipitation after adding the compound. If observed, reduce the highest concentration tested. |
| No observable effect on cell viability | 1. The cell line is resistant to TYK2 inhibition. 2. The concentration range tested is too low. 3. The compound has degraded. | 1. Confirm that your cell line expresses TYK2 and relies on TYK2-mediated signaling pathways for proliferation or survival. 2. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 3. Use a fresh aliquot of the this compound stock solution. Ensure proper storage at -80°C. |
| High background signal in the assay | 1. Contamination of cell cultures (bacterial or fungal). 2. Reagent or medium interference. | 1. Regularly check cell cultures for contamination. 2. Always include a "reagent blank" control (medium + assay reagent, no cells) to determine background signal. |
| Vehicle (DMSO) control shows significant cytotoxicity | 1. The final DMSO concentration is too high. 2. The cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration is ≤ 0.5%.[1] 2. If cells are highly sensitive, perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. wjpls.org [wjpls.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Identifying Potential Off-Target Effects of Envudeucitinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Envudeucitinib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mechanism "locks" TYK2 in an inactive conformation, preventing it from mediating downstream signaling.[4] This mode of action is designed to provide high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[7][8]
Q2: Which signaling pathways are primarily affected by this compound?
A2: this compound primarily inhibits TYK2-mediated signaling pathways, which are crucial for the response to several key cytokines involved in autoimmune and inflammatory diseases.[2] These include the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the Interleukin-12 (IL-12)/T-helper 1 (Th1) axis, and the Type I Interferon (IFN) pathway.[4][8] By inhibiting TYK2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which are essential for the transcription of pro-inflammatory genes.[4]
Q3: What are the most likely off-target kinases for this compound?
A3: Due to its allosteric mechanism of action targeting the less conserved pseudokinase domain, this compound is designed for high selectivity against other JAK family members (JAK1, JAK2, and JAK3).[5][9] Preclinical data indicates that this compound has an IC50 of over 30,000 nM for JAK1, JAK2, and JAK3, demonstrating a very high degree of selectivity.[9][10] However, at sufficiently high concentrations, any inhibitor may exhibit off-target activity. A kinome-wide scan would be the most comprehensive method to identify any unforeseen off-target kinases.
Q4: Which cell lines are suitable for studying this compound's on-target and off-target effects?
A4: The choice of cell line depends on the specific research question.
-
For on-target TYK2 engagement: HEK293 cells are commonly used for transient transfection of a NanoLuc-TYK2 fusion vector for NanoBRET assays.[11][12]
-
For downstream signaling analysis:
-
Human T-cell lines such as Kit225 can be used to study IFNα-induced STAT1 phosphorylation.[13]
-
The human keratinocyte cell line HaCaT is relevant for psoriasis research and can be stimulated with IL-23 to induce STAT3 phosphorylation.
-
Primary cells like peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant system to assess the effects on cytokine-induced STAT phosphorylation.[14]
-
-
For cell proliferation assays: Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be engineered to express a constitutively active form of TYK2, making their proliferation dependent on TYK2 activity.
Quantitative Data: Selectivity Profile of this compound
The selectivity of a kinase inhibitor is crucial for its safety and efficacy. The following table summarizes the inhibitory potency of this compound (ESK-001) against TYK2 and other JAK family kinases in human whole blood assays.
| Kinase Target | Assay Type | Cytokine Stimulant | This compound (ESK-001) IC50 (nM) | Reference(s) |
| TYK2 | STAT Phosphorylation | IFNα | 104 | [8][9][10] |
| TYK2 | STAT Phosphorylation | IL-12 | 149 | [8][9][10] |
| JAK1/JAK3 | STAT Phosphorylation | IL-2 | >30,000 | [8][9][10] |
| JAK2 | STAT Phosphorylation | TPO | >30,000 | [8][9][10] |
Experimental Protocols & Troubleshooting Guides
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in HaCaT cells.
Experimental Workflow Diagram:
Caption: Workflow for STAT3 Phosphorylation Western Blot.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the culture medium with serum-free DMEM and incubate for 4-6 hours.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a DMSO vehicle control.
-
-
Cytokine Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting Guide: STAT3 Phosphorylation Western Blot
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak p-STAT3 signal in positive control (IL-23 stimulated, no inhibitor) | - Inactive IL-23- Suboptimal stimulation time- Phosphatase activity during lysis- Low protein load | - Use a fresh aliquot of IL-23 and verify its activity.- Perform a time-course experiment (5, 15, 30, 60 min) to determine peak phosphorylation.- Ensure fresh phosphatase inhibitors are added to the lysis buffer.- Increase the amount of protein loaded per lane. |
| High background | - Blocking agent is inappropriate (e.g., milk for phospho-antibodies)- Antibody concentration is too high- Insufficient washing | - Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause background.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments | - Variation in cell confluency or passage number- Inconsistent inhibitor preparation or incubation time | - Standardize cell seeding density and use cells within a consistent passage range.- Prepare fresh inhibitor dilutions for each experiment and ensure precise incubation times. |
| No inhibition of p-STAT3 by this compound | - this compound degradation- Incorrect concentration calculation- Cell line is unresponsive | - Use a fresh stock of this compound.- Double-check all dilution calculations.- Verify TYK2 expression in your HaCaT cells and confirm that they respond to IL-23. |
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to TYK2 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-TYK2 fusion protein (donor) and a fluorescent tracer that binds to the TYK2 active site (acceptor). A test compound that binds to TYK2 will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol (based on Promega's protocol): [12][18][19]
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the NanoLuc-TYK2 fusion vector and a transfection carrier DNA at a 1:9 ratio using FuGene HD.
-
Incubate for 20-24 hours.
-
Resuspend the transfected cells in Opti-MEM and seed them into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ Tracer K-10 (at the recommended final concentration) to all wells.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: NanoBRET™ Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low BRET signal | - Low transfection efficiency- Incorrect tracer concentration- Insufficient NanoLuc-TYK2 expression | - Optimize transfection conditions (DNA amount, transfection reagent).- Verify the tracer concentration is appropriate for the assay window.- Confirm expression of the NanoLuc-TYK2 fusion protein by Western blot. |
| High variability between replicate wells | - Inconsistent cell seeding- Inaccurate pipetting of compound or tracer | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful pipetting techniques. |
| No dose-response with this compound | - Compound is inactive or degraded- Compound is not cell-permeable- Incorrect assay setup | - Use a fresh stock of this compound.- Confirm the cell permeability of this compound.- Include a known TYK2 inhibitor as a positive control to validate the assay. |
Signaling Pathway Diagram
The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines. This compound's inhibition of TYK2 blocks the subsequent phosphorylation of STAT proteins and the transcription of pro-inflammatory genes.
Caption: TYK2-Mediated Signaling Pathways and Inhibition by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 5. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound for SLE | Alumis Inc. [alumis.com]
- 8. alumis.com [alumis.com]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Addressing solubility and precipitation issues of Envudeucitinib in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and precipitation issues of Envudeucitinib during in vitro experiments.
Troubleshooting Guides
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following guide addresses specific issues you might encounter with this compound.
Issue 1: Immediate Precipitate Formation Upon Dilution
Observation: A visible precipitate or cloudiness appears immediately after diluting the this compound DMSO stock solution into your aqueous cell culture medium (e.g., DMEM, RPMI-1640) or buffer (e.g., PBS).
Potential Cause:
-
Solvent Shock: This is a primary cause, resulting from the rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment. This compound, being a poorly water-soluble compound, cannot remain dissolved in the higher percentage of water.
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the medium is higher than its maximum solubility in that specific aqueous solution.
Recommended Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the compound.
-
Add the this compound DMSO stock solution drop-wise and slowly to the vortexing or swirling medium. This promotes rapid dispersion and minimizes localized high concentrations.
-
Increase the final volume of the medium to further aid in dispersion.
-
-
Reduce Final Concentration: If your experimental design permits, lower the final working concentration of this compound.
-
Intermediate Dilution Step: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of medium, vortex well, and then transfer this to the final volume of medium.
-
Consider Formulation Excipients: For challenging situations, consider the use of solubilizing agents, similar to those used in in vivo formulations. These should be tested for compatibility with your cell line and experiment.
-
Tween-80: A non-ionic surfactant that can improve solubility. Ensure the final concentration is well below levels that could cause cell toxicity (typically <0.1%).
-
PEG300/PEG400: Polyethylene glycols that can act as co-solvents. Test for cellular tolerance.
-
Issue 2: Precipitation Occurs Over Time in the Incubator
Observation: The medium is clear initially after adding this compound, but a precipitate forms after a period of incubation (hours to days).
Potential Cause:
-
Temperature and pH Shifts: Changes in temperature from preparation at room temperature to 37°C in the incubator can decrease the solubility of some compounds. The CO₂ environment and cellular metabolism can also alter the pH of the medium over time, potentially affecting compound solubility.
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the culture medium, leading to the formation of insoluble complexes.
-
Compound Instability: The compound may degrade over time to a less soluble form.
Recommended Solutions:
-
Maintain Stable Conditions:
-
Ensure the incubator has a stable temperature and CO₂ level.
-
Use a medium that is properly buffered for the incubator's CO₂ concentration (e.g., containing HEPES buffer) to maintain a stable pH.
-
-
Reduce Serum Concentration: If possible for your cell line, reduce the percentage of fetal bovine serum (FBS) in the medium, as proteins can sometimes contribute to precipitation.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment, especially for long-term assays. Avoid storing diluted this compound in aqueous media.
-
Solubility in Simpler Buffers: To determine if media components are the cause, test the solubility of this compound at the same concentration in a simpler buffer, like PBS.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound has a high solubility in DMSO, with one supplier noting solubility up to 100 mg/mL.[1] It is crucial to use high-purity, anhydrous DMSO to prepare a high-concentration stock solution. This minimizes the final percentage of DMSO in the cell culture medium, which is important as DMSO can have cytotoxic effects at higher concentrations (typically >0.5%).
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: The final DMSO concentration should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell line and experimental endpoint, as it can affect cell viability and function. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How should I store my this compound stock solution?
A3: Aliquot the high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][2] Before use, thaw the aliquot at room temperature and ensure the solution is clear by vortexing gently.
Q4: My compound precipitated after a freeze-thaw cycle. What should I do?
A4: If you observe a precipitate in your DMSO stock solution after thawing, gently warm the vial (e.g., in a 37°C water bath for a few minutes) and vortex thoroughly to try and redissolve the compound. If it does not redissolve, it is recommended not to use that aliquot. This highlights the importance of preparing single-use aliquots.
Q5: Are there alternative solvents I can use?
A5: While DMSO is the primary recommendation, for specific applications, other organic solvents like ethanol (B145695) or DMF could be tested. However, their compatibility with your experimental system and their solubilizing capacity for this compound would need to be validated. For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility in aqueous environments.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈D₆N₆O₃ | [2] |
| Molecular Weight | 426.50 g/mol | [2] |
| Appearance | Solid | [1] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 7 | [2] |
Table 2: Known Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (234.47 mM) | May require sonication. Use newly opened, hygroscopic DMSO for best results. | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedchemExpress |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 426.50 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Methodology:
-
Weigh out 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the solid is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Determine the final concentration and volume of the working solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the 10 mL of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add 10 µL of the 10 mM stock solution drop-by-drop to the medium. This creates a 1:1000 dilution.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (in this example, 0.1%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Caption: this compound inhibits the TYK2 signaling pathway.
References
Assessing the stability and degradation of Envudeucitinib in long-term cultures
Welcome to the technical support center for Envudeucitinib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ESK-001) is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It functions by allosterically binding to the regulatory pseudokinase (JH2) domain of TYK2, which in turn blocks the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific public data on this compound is limited, for optimal stability, stock solutions of small molecule inhibitors like this compound should generally be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month). It is highly recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[3] Protect solutions from light.
Q3: What are the common indicators of this compound degradation in my cell culture?
A3: Signs of potential degradation or instability of this compound in long-term cultures include:
-
A noticeable decrease in the expected biological effect over time, such as a reduction in the inhibition of cytokine-induced STAT phosphorylation.[3]
-
Inconsistent or non-reproducible results between experiments or between freshly prepared and older media containing the compound.[3]
-
Visible changes in the culture medium, such as color change or the appearance of precipitate, upon addition of this compound.[3]
Q4: Which factors can contribute to the degradation of this compound in a cell culture environment?
A4: Several factors can influence the stability of small molecules in cell culture media:
-
Temperature: Prolonged incubation at 37°C can accelerate the chemical degradation of some compounds.[3]
-
pH of the Medium: The pH of the culture medium can influence the rate of hydrolysis.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light. It is good practice to handle the compound and culture plates in subdued light.[3]
-
Oxidative Stress: Components in the media or cellular metabolic byproducts can lead to oxidative degradation.[4][5]
-
Enzymatic Degradation: Cellular enzymes released into the medium may metabolize the compound.
-
Interactions with Media Components: Components of the culture medium, such as serum, can sometimes interact with and reduce the effective concentration of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced Efficacy Over Time | Compound degradation in the culture medium. | 1. Increase the frequency of media changes with freshly prepared this compound. 2. Conduct a stability study to determine the half-life of this compound in your specific cell culture system (see Experimental Protocols).[3] 3. For each experiment, prepare fresh dilutions of this compound from a new stock aliquot. |
| Inconsistent Results Between Batches | 1. Variability in stock solution due to improper storage or freeze-thaw cycles. 2. Inconsistent final concentration in media. | 1. Prepare a large batch of single-use aliquots from a new powder stock and store at -80°C. 2. Ensure accurate and consistent dilution of the stock solution for each experiment. |
| Precipitation in Culture Medium | 1. The concentration of this compound exceeds its solubility in the culture medium. 2. Interaction with components in the serum. | 1. Lower the working concentration of this compound. 2. Test the solubility in a serum-free medium to identify if serum is the cause. If so, consider reducing the serum percentage if experimentally viable. |
Data Presentation: Stability Assessment
The stability of this compound can be assessed by monitoring its concentration in cell culture medium over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Table 1: Illustrative Stability of this compound in Culture Medium at 37°C
| Time (Hours) | Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 8 | 0.98 | 98% |
| 24 | 0.92 | 92% |
| 48 | 0.85 | 85% |
| 72 | 0.78 | 78% |
Table 2: Illustrative Forced Degradation Study of this compound
| Stress Condition | Incubation Time | Degradation (%) | Major Degradation Products |
| 0.1 N HCl | 24 hours | ~15% | DP-1 |
| 0.1 N NaOH | 24 hours | ~20% | DP-2, DP-3 |
| 3% H₂O₂ | 24 hours | ~25% | DP-4, DP-5 |
| Heat (80°C) | 48 hours | ~10% | DP-1 |
| Photolytic (UV light) | 24 hours | ~5% | Minor peaks |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the desired final working concentration (e.g., 1 µM).
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[5][9]
Materials:
-
This compound solution
-
0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix this compound solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose the this compound solution to UV light in a photostability chamber.
-
Analyze all stressed samples using an LC-MS/MS method to separate and identify the parent drug and any degradation products.
Visualizations
Caption: this compound inhibits the TYK2 signaling pathway.
Caption: Workflow for assessing this compound stability in culture.
Caption: Troubleshooting logic for reduced compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of the Major Degradation Pathways of Selumetinib [mdpi.com]
- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. preprints.org [preprints.org]
- 8. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Overcoming variability in Envudeucitinib efficacy in animal studies
Welcome to the technical support center for researchers utilizing Envudeucitinib (formerly ESK-001) in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in efficacy and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy with this compound in our animal model. What are the potential causes?
A1: Variability in in vivo efficacy is a common challenge in preclinical research. Several factors can contribute to inconsistent results with orally administered small molecule inhibitors like this compound. These can be broadly categorized as:
-
Compound-Related Issues: Inconsistent formulation, improper storage, or issues with compound stability can lead to variable drug exposure.
-
Animal Model-Related Issues: The choice of animal model, strain, age, and health status of the animals can significantly impact disease progression and drug response. For instance, in imiquimod-induced psoriasis models, the inflammatory response can vary based on the specific mouse strain used.[1][2]
-
Experimental Procedure-Related Issues: Inconsistencies in the dosing procedure (e.g., oral gavage technique), timing of administration, or disease induction can introduce variability.
-
Host-Specific Factors: Individual differences in gut microbiota can alter the metabolism and absorption of oral drugs, leading to variable systemic exposure and efficacy.[3][4][5]
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
A2: this compound is a selective TYK2 inhibitor that modulates the IL-12, IL-23, and Type I IFN signaling pathways, making it relevant for various autoimmune and inflammatory diseases.[4][6] Commonly used and well-characterized animal models for relevant indications include:
-
For Psoriasis:
-
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model: This is a widely used, rapid, and convenient model that mimics many features of human plaque psoriasis, including skin thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.[1][7][8][9][10]
-
IL-23-Induced Psoriasis Model: This model directly utilizes intradermal injections of IL-23 to induce a psoriasis-like phenotype, making it highly relevant for studying therapeutics that target the IL-23 pathway.[11][12][13][14]
-
-
For Systemic Lupus Erythematosus (SLE):
-
NZB/W F1 Mouse Model: This is a classic spontaneous model of SLE that develops lupus-like symptoms, including autoantibody production and glomerulonephritis, closely resembling human SLE.[15][16]
-
MRL/lpr Mouse Model: This is another spontaneous model characterized by a mutation in the Fas gene, leading to lymphoproliferation and a severe autoimmune phenotype with rapid disease progression.[17][18][19][20][21]
-
Q3: What is the recommended formulation and vehicle for oral administration of this compound in mice?
A3: While a specific, publicly available formulation protocol for this compound is not available, a common approach for formulating water-insoluble small molecules for oral gavage in rodents involves creating a suspension. A standard and generally well-tolerated vehicle for such studies is:
-
0.5% (w/v) Methylcellulose in Sterile Water: Methylcellulose is a suspending agent that helps to ensure a uniform dose of the compound is administered. It is important to ensure the particle size of the this compound powder is small and uniform to create a stable suspension.
It is crucial to prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration to prevent settling of the compound.
Q4: How can we minimize variability related to the gut microbiome?
A4: The gut microbiome can significantly influence the absorption and metabolism of orally administered drugs.[3][4][5][22][23] To minimize this as a source of variability:
-
Source Animals from a Single Vendor: This helps to ensure a more consistent baseline microbiome across your study animals.
-
Standardize Housing Conditions: Maintain consistent diet, bedding, and light cycles, as these factors can influence the gut microbiome.
-
Acclimatize Animals: Allow for a sufficient acclimatization period (e.g., 1-2 weeks) in your facility before starting the experiment to allow their microbiome to stabilize.
-
Randomize Animals: Properly randomize animals into treatment groups to distribute any inherent microbiome-related variability.
Troubleshooting Guides
Issue 1: High Variability in Psoriasis-like Skin Inflammation Scores
| Potential Cause | Troubleshooting Steps |
| Inconsistent Imiquimod/IL-23 Application | Ensure the same amount of inducing agent is applied to the same skin area on each animal. For imiquimod, use a consistent volume and spread it evenly. For IL-23 injections, ensure a consistent injection depth and volume. |
| Variable Disease Onset | Synchronize the age and weight of the animals at the start of the study. House animals under identical conditions to minimize environmental stressors that could affect the inflammatory response. |
| Subjective Scoring | Have a single, blinded observer perform all clinical scoring (e.g., PASI for erythema, scaling, and thickness). If multiple scorers are necessary, ensure they are trained on a standardized scoring system and perform an inter-rater reliability assessment. |
| Inconsistent this compound Dosing | Prepare the this compound formulation fresh daily and vortex thoroughly before each oral gavage to ensure a homogenous suspension. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. |
Issue 2: Lack of Expected Efficacy in an SLE Model
| Potential Cause | Troubleshooting Steps |
| Timing of Treatment Initiation | In spontaneous models like the NZB/W F1 or MRL/lpr mice, disease progression can vary between individuals.[16][20][24] Initiate treatment at a consistent and well-defined stage of disease, for example, based on the onset of proteinuria. |
| Insufficient Drug Exposure | Consider performing a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound in your specific animal strain. This can help confirm that the administered dose is achieving therapeutic levels. Marked inter-species variability in PK parameters is common. |
| Model-Specific Pathogenesis | The underlying genetic drivers of autoimmunity differ between SLE models (e.g., Fas mutation in MRL/lpr mice).[18][21] Ensure that the TYK2 pathway is a key driver of the disease phenotype in your chosen model. |
| Formulation Issues | Confirm the stability and homogeneity of your this compound formulation. If solubility is a concern, consider alternative vehicles after consulting relevant literature and institutional guidelines. |
Experimental Protocols & Methodologies
Imiquimod-Induced Psoriasis Mouse Model: General Protocol
This protocol outlines a general procedure for inducing psoriasis-like skin inflammation in mice using imiquimod.
-
Animal Selection: Use 8-12 week old female BALB/c or C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Shaving: One day before the first imiquimod application, shave the dorsal skin of the mice.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[10]
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage. Dosing can be prophylactic (starting on the same day as imiquimod application) or therapeutic (starting after the onset of skin inflammation).
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on the back skin using a standardized Psoriasis Area and Severity Index (PASI).
-
Endpoint Analysis: At the end of the study, collect skin and spleen tissue for histological analysis (H&E staining), and cytokine analysis (e.g., qPCR for IL-17, IL-23).
Visualizations
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [journals.eco-vector.com]
- 7. inotiv.com [inotiv.com]
- 8. imavita.com [imavita.com]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. imavita.com [imavita.com]
- 12. inotiv.com [inotiv.com]
- 13. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 14. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 15. Amelioration of lupus-like autoimmune disease in NZB/WF1 mice after treatment with a blocking monoclonal antibody specific for complement component C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 21. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Some gut bacteria could make certain drugs less effective - Microbiome Times Magazine [microbiometimes.com]
- 23. sciencedaily.com [sciencedaily.com]
- 24. aragenbio.com [aragenbio.com]
Selecting the appropriate vehicle for in vivo delivery of Envudeucitinib
This technical support center provides essential information for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for the in vivo delivery of Envudeucitinib (also known as ESK-001). The following troubleshooting guides and FAQs address common challenges to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of enzymes.[4][5] It plays a critical role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[6] By inhibiting TYK2, this compound disrupts these signaling cascades, leading to its anti-inflammatory effects. It is currently under investigation for the treatment of various immune-mediated diseases such as plaque psoriasis and systemic lupus erythematosus.[7][8]
Q2: What are the known physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate delivery vehicle. Key properties are summarized in the table below. The low aqueous solubility is a primary challenge for in vivo formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | ESK-001, FTP-637 | [2][8] |
| Drug Type | Small molecule | [2] |
| Molecular Formula | C₂₂H₁₈D₆N₆O₃ (deuterated) | [6] |
| Molar Mass | ~426.5 g/mol | [6] |
| Solubility | Low aqueous solubility. Soluble in organic solvents like DMSO. | [9] |
Q3: What are the common types of vehicles used for oral delivery of poorly soluble inhibitors like this compound?
A3: For preclinical oral administration of poorly soluble compounds, several vehicle types are commonly used:
-
Aqueous Suspensions: The compound is suspended as fine particles in an aqueous medium containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Co-solvent Formulations: The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 300/400) and an aqueous carrier (e.g., saline, water).
-
Lipid-Based Formulations: The compound is dissolved or suspended in an oil (e.g., corn oil, sesame oil). This can be particularly effective for lipophilic compounds.
Q4: Are there any suggested starting formulations for this compound in vivo studies?
A4: Yes, commercial suppliers of this compound for research use have suggested formulations that provide a good starting point for developing a suitable vehicle for your specific experimental needs. These are outlined in the table below.
Table 2: Example Vehicle Formulations for this compound
| Formulation Composition | Achievable Concentration | Vehicle Type | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Co-solvent Solution | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Lipid-Based Solution | [9] |
| 0.5% Carboxymethylcellulose (CMC), 0.25% Tween 80 | Dependent on particle size | Aqueous Suspension | [9] |
| Polyethylene glycol 400 (PEG400) | Dependent on solubility | Co-solvent Solution | [9] |
Note: These are starting points. The optimal vehicle may vary depending on the animal model, required dose, and route of administration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and administration of this compound formulations.
Issue 1: The compound precipitates out of the solution during preparation or upon dilution.
-
Question: I prepared a co-solvent formulation of this compound, but it crashed out of solution when I added the aqueous component. What should I do?
-
Answer:
-
Check Solvent Ratios: Ensure the concentration of the organic co-solvent (like DMSO or PEG300) is high enough to maintain solubility. You may need to decrease the proportion of the aqueous component.
-
Order of Addition: Always dissolve this compound completely in the organic solvent first before slowly adding the aqueous phase while vortexing or stirring continuously.
-
Use of Surfactants: Adding a surfactant like Tween-80 or Cremophor EL can help to stabilize the formulation and prevent precipitation by forming micelles.
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a micronized aqueous suspension is a reliable alternative.
-
Issue 2: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data between animals.
-
Question: My experimental results show significant variation between animals in the same dosing group. How can I improve consistency?
-
Answer:
-
Ensure Formulation Homogeneity: For suspensions, it is critical to ensure the formulation is uniformly mixed before drawing each dose. Use a magnetic stirrer and vortex the suspension immediately before administration to each animal.
-
Accurate Dosing Technique: Standardize the administration procedure (e.g., oral gavage). Ensure the gavage needle is correctly placed and the full dose is delivered. Inconsistent administration can significantly alter bioavailability.
-
Animal Factors: Use age- and weight-matched animals from a reputable supplier. Fasting animals overnight before oral dosing can also reduce variability in gastrointestinal absorption.
-
Formulation Stability: Prepare the formulation fresh daily. If this is not possible, conduct a stability study to ensure the compound does not degrade or precipitate in the vehicle over the storage period.
-
Issue 3: Animals show signs of distress or toxicity after vehicle administration.
-
Question: The animals in my vehicle control group are showing adverse effects (e.g., lethargy, irritation). What is the cause?
-
Answer:
-
Vehicle-Induced Toxicity: Some organic co-solvents, particularly DMSO at high concentrations, can cause toxicity. Aim to use the lowest concentration of co-solvents necessary to dissolve the compound.
-
Osmolality and pH: The vehicle should ideally be isotonic and have a neutral pH to prevent irritation and physiological stress. Check the pH of your final formulation and adjust if necessary.
-
Tolerability Study: Before beginning a large-scale efficacy study, always conduct a tolerability study by administering the vehicle alone to a small cohort of animals to confirm it is well-tolerated.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension (1 mg/mL)
This protocol is suitable for oral gavage when a solution is not feasible.
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Micronization: If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area for better suspension.
-
Wetting: Add a small amount of the vehicle to the powder in the mortar to create a smooth, uniform paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Homogenization: Continue stirring for 15-30 minutes. Before each administration, vortex the suspension thoroughly to ensure uniformity.
Protocol 2: Preparation of an this compound Co-solvent Solution (2.5 mg/mL)
This protocol is based on a common formulation for poorly soluble compounds.
-
Solvent Preparation: Prepare the individual components: 100% DMSO, 100% PEG300, 100% Tween-80, and sterile saline (0.9% NaCl).
-
Dissolution: Weigh the required amount of this compound and dissolve it in DMSO. Ensure it is fully dissolved by vortexing or brief sonication. The volume of DMSO should be 10% of the final desired volume.
-
Addition of Co-solvent: Add PEG300 (40% of the final volume) to the DMSO/Envudeucitinib mixture and vortex until the solution is clear.
-
Addition of Surfactant: Add Tween-80 (5% of the final volume) and vortex until the solution is clear.
-
Final Formulation: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. The final solution should be clear. If precipitation occurs, refer to the Troubleshooting Guide. Prepare this formulation fresh before use.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound for SLE | Alumis Inc. [alumis.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment duration of Envudeucitinib in preclinical models
Technical Support Center: Envudeucitinib Preclinical Development
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound in preclinical models. This compound is an investigational, highly selective, oral tyrosine kinase 2 (TYK2) inhibitor.[1][2][3] It targets the TYK2 signaling pathway, which is critical in regulating pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[3]
This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the optimization of this compound treatment duration in preclinical xenograft models.
| Question | Answer & Troubleshooting Steps |
| 1. What is the recommended starting dose and schedule for this compound in a new xenograft model? | For a new model, we recommend an initial dose-finding study. Start with a dose range guided by existing literature on other TYK2 inhibitors or our preliminary data. A common starting point is a dose that has shown efficacy with minimal toxicity in previous studies.[4] Troubleshooting: If you observe significant toxicity (e.g., >15% body weight loss), reduce the dose by 50%. If no efficacy is observed at the highest tolerated dose, consider that the model may not be dependent on the TYK2 pathway. |
| 2. How do I determine the optimal treatment duration? | The optimal duration is the shortest period that achieves a durable anti-tumor response. This is typically determined in a tumor growth inhibition (TGI) study where treatment is administered for different lengths of time (e.g., 2, 4, and 6 weeks) and tumor regrowth is monitored after treatment cessation. A durable response is often defined as a lack of significant tumor regrowth for a defined period post-treatment. |
| 3. My animals are losing weight. What should I do? | Immediate Action: Monitor body weight daily. If an animal loses >15% of its initial body weight, consider a dose reduction or a temporary treatment holiday. If weight loss exceeds 20%, the animal should be euthanized according to IACUC guidelines. Troubleshooting: Assess for other signs of toxicity (e.g., lethargy, ruffled fur). The vehicle could be a contributing factor, so always include a vehicle-only control group. Consider reformulating the drug if vehicle toxicity is suspected. |
| 4. I'm not seeing any tumor regression. What are the possible reasons? | Check Target Engagement: First, confirm that this compound is hitting its target in the tumor tissue. This can be done by performing a pharmacodynamic (PD) marker analysis (e.g., Western blot for p-STAT3) on tumor samples from a short-term in vivo study.[5] Model Resistance: The tumor model may have intrinsic or acquired resistance to TYK2 inhibition.[6] Consider investigating downstream signaling pathways or alternative growth pathways that may be compensating for TYK2 inhibition. Dosing Issues: Ensure the drug is being administered correctly and at a sufficient dose. Re-evaluate your dose levels if target engagement is not optimal. |
| 5. How can I confirm that this compound is active in my model? | Pharmacodynamic (PD) Studies: The most direct way is to measure the inhibition of the TYK2 pathway in the tumor. Collect tumor samples at various time points after a single dose of this compound and measure the levels of phosphorylated STAT3 (p-STAT3), a key downstream effector of TYK2. A significant reduction in p-STAT3 indicates target engagement.[5] |
| 6. Should I use continuous or intermittent dosing? | The choice between continuous and intermittent dosing depends on the drug's pharmacokinetic/pharmacodynamic (PK/PD) profile and the tolerability in the animal model.[4] Continuous Dosing (e.g., once or twice daily): Aims to maintain a constant level of drug exposure and target inhibition. This is often a good starting point. Intermittent Dosing (e.g., 5 days on, 2 days off): Can be used to manage toxicity while still providing a therapeutic benefit. This may be necessary if continuous dosing leads to unacceptable side effects. |
| 7. What are the best practices for monitoring tumor growth? | Frequency: Measure tumors with digital calipers 2-3 times per week. Calculation: Use the formula: Tumor Volume = (Length x Width²) / 2. Consistency: Ensure measurements are taken by the same individual to minimize variability. For more advanced monitoring, consider non-invasive bioluminescent imaging if your tumor cells are engineered to express luciferase.[5] |
Experimental Protocols
Here are detailed protocols for key experiments to optimize this compound treatment duration.
Protocol 1: In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a specific mouse strain bearing the tumor of interest.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously implanted with the tumor cells of interest.
-
Group Allocation: Once tumors reach an average size of 100-150 mm³, randomize mice into groups of 5-8. Include a vehicle control group and at least 3-4 dose level groups for this compound.
-
Dosing: Administer this compound and vehicle orally once daily for 14-21 days.
-
Monitoring:
-
Measure tumor volume and body weight 3 times per week.
-
Conduct daily clinical observations for signs of toxicity.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15% mean body weight loss or other significant clinical signs of toxicity.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement by measuring the inhibition of downstream signaling.
Methodology:
-
Animal Model: Use tumor-bearing mice as in the MTD study.
-
Dosing: Administer a single dose of this compound at the MTD (or a dose of interest) and a vehicle control.
-
Sample Collection: Euthanize mice and collect tumor tissue at multiple time points post-dose (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Prepare tumor lysates and perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates target inhibition.
Protocol 3: Tumor Growth Inhibition (TGI) and Treatment Duration Study
Objective: To evaluate the anti-tumor efficacy of this compound and determine the optimal treatment duration.
Methodology:
-
Animal Model: Use tumor-bearing mice with established tumors (100-150 mm³).
-
Group Allocation: Randomize mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (continuous treatment)
-
Group 2: this compound at MTD (continuous treatment until study end)
-
Group 3: this compound at MTD for 2 weeks, then no treatment
-
Group 4: this compound at MTD for 4 weeks, then no treatment
-
-
Monitoring:
-
Measure tumor volume and body weight 3 times per week.
-
Monitor tumor volumes for at least 2-3 weeks after the cessation of treatment in Groups 3 and 4 to assess regrowth.
-
-
Endpoint: The primary endpoint is tumor growth delay. The optimal treatment duration is the shortest duration that leads to sustained tumor regression or stasis after treatment is stopped.
Data Presentation
Clear presentation of quantitative data is crucial for interpreting results.
Table 1: Example MTD Study Data Summary
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) | Study Completion Rate |
| Vehicle | 0 | +250 | +2.5 | 100% |
| This compound | 10 | +150 | +1.0 | 100% |
| This compound | 30 | +50 | -5.0 | 100% |
| This compound | 60 | -20 | -16.0 | 60% |
Table 2: Example TGI and Duration Study Data
| Treatment Group | Duration | Tumor Growth Inhibition (%) at Day 28 | Mean Time to Tumor Doubling (Post-Treatment) |
| Vehicle | N/A | 0 | N/A |
| This compound (continuous) | N/A | 95 | N/A |
| This compound (2 weeks) | 14 days | 80 | 10 days |
| This compound (4 weeks) | 28 days | 92 | 25 days |
Visualizations
Diagrams illustrating key concepts and workflows.
Caption: this compound inhibits the TYK2 signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Project 2: Mechanism-based approaches to counter TKI resistance in EGFR mutant lung cancer | Yale SPORE in Lung Cancer [medicine.yale.edu]
Investigating unexpected signaling outcomes with Envudeucitinib treatment
This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing Envudeucitinib. The following resources address potential unexpected signaling outcomes and provide standardized protocols for investigation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity. This targeted action blocks the downstream signaling of key pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFN), which are crucial drivers in the pathogenesis of various immune-mediated diseases such as psoriasis and systemic lupus erythematosus.[3]
Q2: What are the expected downstream effects of this compound treatment in a cellular assay?
A2: Treatment with this compound is expected to lead to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins that are downstream of the IL-23, IL-12, and Type I IFN receptors. Specifically, a decrease in phosphorylated STAT3 (pSTAT3) in response to IL-23 stimulation and phosphorylated STAT4 (pSTAT4) in response to IL-12 stimulation should be observed.
Q3: Are there any known off-target effects of this compound?
A3: Clinical trial data for this compound have highlighted its high selectivity for TYK2 with a favorable safety profile.[4] The most commonly reported adverse events are generally mild and include upper respiratory infections, nasopharyngitis, and headache.[4] No new safety signals or clinically concerning laboratory abnormalities have been identified in long-term extension studies, suggesting a low incidence of significant off-target effects at therapeutic doses.[4] However, as with any kinase inhibitor, the potential for off-target activity at supra-physiological concentrations in vitro should be considered.
Q4: My experimental results with this compound are inconsistent. What are some common sources of variability?
A4: Inconsistent results in kinase inhibitor experiments can arise from several factors. These include variability in cell line passage number and stability, inconsistent cell density at the time of treatment, degradation of the inhibitor due to improper storage, and variability in reagent quality. Ensuring consistent experimental conditions and proper handling of the compound are critical for reproducible results.
Troubleshooting Unexpected Signaling Outcomes
This section provides guidance on addressing specific unexpected results that may be encountered during in vitro experiments with this compound.
Issue 1: Incomplete or Weak Inhibition of Downstream STAT Phosphorylation
You are treating a relevant cell line (e.g., primary human T cells or keratinocytes) with this compound, but you observe only a modest reduction in IL-23-induced pSTAT3, even at high concentrations of the inhibitor.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration or Incubation Time:
-
Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. A wider range of concentrations and multiple time points should be tested.
-
-
Inhibitor Degradation:
-
Action: Prepare fresh stock solutions of this compound from a reputable supplier. Ensure proper storage of both the solid compound and stock solutions as per the manufacturer's recommendations.
-
-
Cellular Context and Pathway Redundancy:
-
Action: Confirm that the target, TYK2, is expressed and active in your cell model. In some cell types, other JAK family members might partially compensate for TYK2 inhibition. Consider using a cell line with a known high dependence on the TYK2 pathway for the specific cytokine being tested.
-
-
Assay-Related Issues:
-
Action: Validate the antibodies used for detecting pSTAT3. Include appropriate positive and negative controls in your Western blot or flow cytometry experiment. A positive control could be a different, well-characterized TYK2 inhibitor, while a negative control would be a vehicle-treated sample.
-
Issue 2: Paradoxical Activation of a Related Signaling Pathway
Following treatment with this compound and stimulation with Type I IFN, you observe the expected decrease in pSTAT1, but also an unexpected increase in the phosphorylation of a component of a parallel pathway, such as a member of the MAPK/ERK pathway.
Potential Causes and Troubleshooting Steps:
-
Activation of Compensatory Signaling Pathways:
-
Action: The inhibition of a primary signaling pathway can sometimes lead to the upregulation of compensatory or feedback pathways. To investigate this, perform a broader analysis of signaling pathways using techniques like phosphoproteomics or a phospho-kinase antibody array. This can help identify which alternative pathways are being activated.
-
-
Off-Target Effects at High Concentrations:
-
Action: While this compound is highly selective, at very high concentrations it may interact with other kinases. Perform a dose-response experiment to see if the paradoxical activation is only observed at the highest concentrations. If so, it is likely an off-target effect. Consider using a structurally different TYK2 inhibitor to see if the same paradoxical effect is observed. If not, the effect is likely specific to the chemical scaffold of this compound and not its on-target activity.
-
-
Cell Line-Specific Effects:
-
Action: Test this compound in a different cell line to determine if the paradoxical activation is a general phenomenon or specific to your initial model.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Plaque Psoriasis (Phase 2 STRIDE Trial and Open-Label Extension)
| Endpoint | This compound 40 mg BID (Week 12) | This compound 40 mg BID (Week 52 OLE) | Placebo (Week 12) |
| PASI 75 | ~80-90% | 78% | <10% |
| PASI 90 | 52.4% | 61.3% | Not Reported |
| PASI 100 | 26.8% | 38.8% | Not Reported |
| sPGA 0/1 | >60% | 61% | <10% |
| sPGA 0 | 32.9% | 38.8% | Not Reported |
Data compiled from publicly available results of the STRIDE Phase 2 trial and its open-label extension (OLE).[2][3][4] PASI (Psoriasis Area and Severity Index) scores represent percentage improvement from baseline. sPGA (static Physician's Global Assessment) 0/1 indicates clear or almost clear skin.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or PBMCs) at a density of 1-2 x 10^6 cells/well in a 6-well plate. Allow cells to adhere and grow overnight. The following day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL of IL-23 or 1000 U/mL of IFN-α) for 15-30 minutes.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSTAT3, total STAT3, pSTAT1, total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cytokine Profile Analysis using Multiplex Immunoassay
-
Sample Collection: Culture immune cells (e.g., PBMCs) and treat with this compound or vehicle control as described above. Stimulate the cells with a relevant stimulus (e.g., LPS or anti-CD3/CD28 beads) for 24-48 hours. Collect the cell culture supernatant and store at -80°C until analysis.
-
Assay Procedure: Thaw the supernatant samples on ice. Perform the multiplex immunoassay (e.g., Luminex-based assay) according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled magnetic beads specific for a panel of cytokines.
-
Data Acquisition: Wash the beads and add a detection antibody cocktail, followed by a streptavidin-phycoerythrin reporter. Read the plate on a multiplex analyzer.
-
Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in the samples based on a standard curve. Compare the cytokine profiles of this compound-treated samples to vehicle-treated controls to determine the effect of the inhibitor on cytokine production.
Mandatory Visualizations
Caption: this compound's mechanism of action on the TYK2 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected signaling outcomes.
Caption: Logical relationships in this compound's signaling and investigation.
References
- 1. What's the latest update on the ongoing clinical trials related to Plaque psoriasis? [synapse.patsnap.com]
- 2. ESK-001 Clinical Trial Shows 61% PASI 90 Response Rate at 52 Weeks in Psoriasis Treatment | ALMS Stock News [stocktitan.net]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides best practices, protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with Envudeucitinib (also known as ESK-001), a selective Tyrosine Kinase 2 (TYK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] It binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1] This prevents the activation of TYK2 and subsequently blocks the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3]
Q2: What are the primary signaling pathways inhibited by this compound?
A2: this compound primarily inhibits the TYK2-mediated signaling pathways activated by IL-12, IL-23, and Type I IFNs. These pathways are crucial in the pathogenesis of various autoimmune diseases.[2][3] By blocking these pathways, this compound reduces the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to a dampening of the inflammatory response.[1]
Q3: In which disease models has this compound or other TYK2 inhibitors shown efficacy?
A3: this compound is being clinically evaluated for moderate to severe plaque psoriasis and systemic lupus erythematosus (SLE).[2][4][5] Preclinical studies with TYK2 inhibitors have demonstrated efficacy in various animal models of autoimmune diseases, including imiquimod-induced or IL-23-induced models of psoriasis and spontaneous lupus models like the (NZB x NZW) F1 mice.[6][7][8]
Q4: How should I prepare and store this compound stock solutions?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions for cell-based assays, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound (ESK-001)
| Target | Assay Type | IC50 | Reference |
| TYK2 | Human Whole Blood (pSTAT1 inhibition) | 104–149 nM | [1] |
| JAK1 | Biochemical Assay | >30,000 nM | [1] |
| JAK2 | Biochemical Assay | >30,000 nM | [1] |
| JAK3 | Biochemical Assay | >30,000 nM | [1] |
Table 2: Clinical Efficacy of this compound in Plaque Psoriasis (Phase 2 STRIDE Study)
| Treatment Group (at Week 12) | PASI-75 Response Rate | PASI-90 Response Rate | Placebo Response Rate (PASI-75) | Reference |
| This compound 40 mg BID | 64% | Not Reported | 0% | [9] |
PASI-75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. BID: Twice daily.
Signaling Pathways
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for SLE | Alumis Inc. [alumis.com]
- 3. This compound (ESK-001) News - LARVOL Sigma [sigma.larvol.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Functionally Selective Immunomodulator Shows Robust Efficacy in Spontaneous Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 7. biocytogen.com [biocytogen.com]
- 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex data from Envudeucitinib functional assays
Welcome to the technical support center for Envudeucitinib functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during experiments with this compound.
General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ESK-001, is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is an enzyme that plays a key role in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[2][4][5] By inhibiting TYK2, this compound disrupts the downstream Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling cascade, which is crucial in the pathogenesis of many immune-mediated inflammatory diseases.[3][6]
Q2: Which signaling pathway does this compound target?
A2: this compound specifically targets the TYK2 enzyme within the JAK-STAT signaling pathway.[2][5] When cytokines like IL-12, IL-23, or Type I IFN bind to their receptors, associated JAK family kinases, including TYK2, become activated.[6][7] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to modulate the transcription of inflammatory genes.[7] this compound's inhibition of TYK2 blocks this phosphorylation and subsequent gene transcription.[3]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound for SLE | Alumis Inc. [alumis.com]
- 5. About TYK2 | Alumis Inc. [alumis.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. researchopenworld.com [researchopenworld.com]
Ensuring lot-to-lot consistency of Envudeucitinib for reproducible results
Welcome to the technical support center for Envudeucitinib. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in their experiments by ensuring the lot-to-lot consistency and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ESK-001) is a highly selective, next-generation oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[3] this compound targets the TYK2 signaling pathway, which is crucial for regulating multiple pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[4] By inhibiting TYK2, this compound disrupts the downstream signaling cascade, specifically the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the immune response.[5][6]
Q2: How is the lot-to-lot consistency of this compound ensured?
A2: Ensuring lot-to-lot consistency is critical for the reproducibility of experimental results.[7] Each batch of research-grade this compound undergoes rigorous quality control (QC) testing. The results are documented in a Certificate of Analysis (CoA) that accompanies each lot. Key parameters that are assessed include purity, identity, appearance, and solubility.[8] Establishing acceptance criteria for these parameters is a crucial step in maintaining consistency between different lots.[9]
Q3: What information is available on a Certificate of Analysis (CoA) for this compound?
A3: A Certificate of Analysis for research-grade this compound provides a comprehensive summary of the quality control testing performed on a specific lot. This includes the lot number, chemical information, and the results of analytical tests with their corresponding specifications.
Q4: How should I store and handle this compound to ensure its stability?
A4: Proper storage and handling are essential for maintaining the integrity and activity of this compound. For solid this compound, it is recommended to store it at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. Protect solutions from light.
Q5: What are the recommended solvents for dissolving this compound?
A5: The solubility of this compound may vary depending on the solvent. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Always use a fresh, anhydrous grade of DMSO to prepare your stock solution. For in vivo studies, formulations may involve solvents such as PEG300, Tween-80, and saline, or corn oil. It is crucial to ensure the compound is fully dissolved before further dilution into aqueous buffers, as precipitation can occur.
Data Presentation
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H-NMR, LC-MS |
| Purity | ≥98.0% | 99.5% | HPLC |
| Solubility | ≥2.5 mg/mL in DMSO | Conforms | Visual |
| Residual Solvents | ≤0.5% | 0.1% | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer |
Table 2: In Vitro Inhibitory Activity of this compound (ESK-001)
| Assay | Cell Line | Stimulant | Measured Endpoint | IC50 |
| TYK2-dependent signaling | Human Whole Blood | IFNα | pSTAT | Data indicates maximal inhibition at 40 mg BID dose[2] |
| IL-23-mediated signaling | Primary T-cells | IL-23 | pSTAT3 | Strong inhibition demonstrated[5] |
| IL-12-mediated signaling | Primary T-cells | IL-12 | pSTAT4 | Strong inhibition demonstrated[5] |
| Type I IFN signaling | PBMCs | IFNα | ISG expression | Dose-dependent inhibition[1] |
Mandatory Visualizations
Caption: this compound inhibits the TYK2-mediated signaling pathway.
Caption: Workflow for a cell-based TYK2 inhibition assay.
Caption: A logical guide to troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TYK2 Inhibition
Objective: To determine the direct inhibitory activity of this compound on purified recombinant TYK2 enzyme.
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS-1tide)[5]
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the TYK2 enzyme and substrate peptide in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TYK2.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Inhibition of STAT Phosphorylation
Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEK293 expressing TYK2)[10]
-
This compound
-
Cytokine stimulant (e.g., IFN-α, IL-12, or IL-23)[11]
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT (e.g., pSTAT1, pSTAT3, pSTAT4), anti-total-STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IFN-α for 30 minutes) to induce STAT phosphorylation. Include an unstimulated control.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Perform densitometry analysis on the bands corresponding to the phosphorylated STAT protein.
-
Normalize the phospho-STAT signal to the total STAT or a loading control (e.g., GAPDH).
-
Plot the normalized data against the this compound concentration to determine the cellular IC50.
-
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent this compound Concentration | - Prepare fresh serial dilutions for each experiment.- Ensure the compound is fully dissolved in the stock solution.- Use calibrated pipettes for accurate dilutions. |
| Variable ATP Concentration (in vitro assay) | - Use a consistent concentration of ATP across all experiments, ideally at the Km of the kinase. |
| Inconsistent Cell Health or Passage Number | - Use cells within a consistent, low passage number range.- Monitor cell viability and ensure consistent seeding density. |
| Lot-to-Lot Variability of this compound | - If a new lot is used, perform a side-by-side comparison with the previous lot to confirm consistent activity. |
Issue 2: No or Weak Signal for Phosphorylated STAT in Western Blot
| Possible Cause | Recommended Solution |
| Inefficient Cytokine Stimulation | - Optimize the concentration and stimulation time for the cytokine.- Confirm the bioactivity of the cytokine. |
| Dephosphorylation of Samples | - Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors.- Keep samples on ice at all times during preparation. |
| Low Abundance of Phosphorylated Protein | - Increase the amount of protein loaded onto the gel.- Consider immunoprecipitation to enrich for the target protein before Western blotting. |
| Suboptimal Antibody Performance | - Titrate the primary antibody to find the optimal concentration.- Use 5% BSA in TBST for blocking and antibody dilution, as milk contains phosphoproteins that can increase background. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Recommended Solution |
| Inhibition of Other JAK Family Members | - Although this compound is highly selective for TYK2, at very high concentrations, some off-target activity may be observed.- Perform a dose-response experiment to determine the optimal concentration that inhibits TYK2 without affecting other pathways.- Use a lower, more selective concentration of this compound. |
| Cross-talk with Other Signaling Pathways | - The JAK/STAT pathway can interact with other signaling cascades. Investigate potential cross-talk mechanisms that could be influenced by your inhibitor. |
| Use of Structurally Unrelated Inhibitors | - Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct TYK2 or pan-JAK inhibitors to confirm on-target effects. |
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alumis.com [alumis.com]
- 3. certificate+of+analysis Search Results - International [merckmillipore.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. revvity.com [revvity.com]
- 7. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TYK2 Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Envudeucitinib Dosage Refinement for Laboratory Mice
Disclaimer: Specific dosage information for Envudeucitinib (also known as ESK-001) in different laboratory mouse strains is not publicly available in the reviewed literature. The following guide provides a general framework and best practices for researchers to determine appropriate dosing regimens for novel selective Tyrosine Kinase 2 (TYK2) inhibitors like this compound in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: We are planning to start a study with this compound in a specific mouse strain. Where do we find a recommended starting dose?
A: Currently, there are no published, peer-reviewed studies detailing specific dosages of this compound for any laboratory mouse strain. The development of this compound has primarily focused on human clinical trials for conditions like plaque psoriasis and systemic lupus erythematosus.[1][2][3] The starting doses for initial human trials were determined based on preclinical data and allometric scaling, but the specific animal data has not been made public.[4]
Therefore, researchers must conduct initial dose-finding (dose-ranging) studies to determine the optimal dose for their specific mouse strain and experimental model.
Q2: How should we design a pilot dose-finding study for this compound in mice?
A: A pilot study should aim to establish a dose range that is both tolerable and pharmacologically active. This typically involves a small number of animals per group and a wide range of doses.
Key Steps for a Pilot Study:
-
Literature Review for Analogous Compounds: Research preclinical studies on other selective TYK2 inhibitors or similar kinase inhibitors to get a potential order-of-magnitude for dosing in mice.
-
Select a Wide Dose Range: Start with a broad range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) administered via the intended route (oral gavage for this compound, as it is an oral tablet in humans).[3]
-
Monitor for Clinical Signs of Toxicity: Observe the animals closely for any adverse effects, such as weight loss, changes in behavior (lethargy, agitation), ruffled fur, or other signs of distress.
-
Collect Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: If possible, collect blood samples at various time points to measure plasma drug concentration (PK). For PD, you can assess the inhibition of the target pathway. Since this compound inhibits the TYK2 pathway, you could measure the phosphorylation of STAT1 (pSTAT1) in response to cytokine stimulation (e.g., IFNα) in whole blood or target tissues.[5]
Q3: Why is it critical to refine the dosage for different mouse strains?
A: Different inbred and outbred mouse strains can exhibit significant variations in their metabolic and physiological responses to xenobiotics. These differences can affect a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, leading to strain-specific efficacy and toxicity profiles. Factors such as variations in cytochrome P450 enzyme activity are a primary driver of these differences. Therefore, a dose that is effective and non-toxic in one strain (e.g., C57BL/6J) may be ineffective or highly toxic in another (e.g., BALB/c).
Q4: What are the primary safety and toxicology concerns we should monitor in mice treated with this compound?
A: While human clinical trials have shown this compound to be generally well-tolerated, preclinical animal studies are essential to identify potential species-specific toxicities.[6] Based on the mechanism of TYK2 inhibition and general kinase inhibitor safety profiles, researchers should monitor:
-
General Health: Body weight, food and water intake, and clinical observations.
-
Hematology: Complete blood counts (CBCs) to check for signs of immunosuppression or other hematopoietic effects.
-
Clinical Chemistry: Serum markers for liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, thymus, etc.) should be examined for any pathological changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable efficacy at the highest tolerated dose. | 1. Insufficient drug exposure (poor absorption, rapid metabolism). 2. The mouse model is not dependent on the TYK2 pathway. 3. The chosen efficacy endpoint is not sensitive enough. | 1. Conduct a pharmacokinetic (PK) study to confirm drug exposure. 2. Confirm the role of IL-12, IL-23, or Type I IFN signaling in your disease model. 3. Consider more sensitive or earlier-stage disease markers. |
| High toxicity (e.g., significant weight loss, mortality) at doses expected to be therapeutic. | 1. The specific mouse strain is highly sensitive to the drug. 2. Formulation or vehicle issue. 3. Rapid absorption leading to high peak concentration (Cmax). | 1. Reduce the dose and perform a more granular dose-escalation study. 2. Test a vehicle-only control group. Ensure the formulation is appropriate for the route of administration. 3. Consider splitting the daily dose (e.g., twice-daily dosing) to reduce Cmax while maintaining overall exposure (AUC). Human studies have used twice-daily dosing.[7][8][9][10] |
| High variability in response within a single-dose group. | 1. Inconsistent drug administration (e.g., gavage technique). 2. Genetic heterogeneity in the mouse colony (if using an outbred strain). 3. Underlying health issues in some animals. | 1. Ensure all technical staff are proficient in the administration technique. 2. Use a sufficient number of animals per group to account for variability. 3. Ensure all animals are healthy and acclimatized before starting the experiment. |
Experimental Protocols & Data Presentation
Protocol: Dose-Range Finding Study for this compound in Mice
-
Animals: Select the desired mouse strain (e.g., C57BL/6J), age (e.g., 8-10 weeks), and sex. Use at least 3-5 mice per dose group.
-
Housing: House animals in standard conditions with ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Dose Administration: Administer the drug orally via gavage once or twice daily for a set period (e.g., 14 days). Include a vehicle-only control group.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily.
-
At the end of the study, collect blood for hematology, clinical chemistry, and PK analysis.
-
Collect relevant tissues for histopathology and pharmacodynamic analysis (e.g., pSTAT inhibition).
-
Data Presentation Tables
The following tables are hypothetical examples of how to structure the data from a dose-finding study.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Mouse Strains (Single Oral Dose of 10 mg/kg)
| Mouse Strain | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | Half-life (hr) |
| C57BL/6J | 850 | 1.0 | 4200 | 4.5 |
| BALB/c | 620 | 1.5 | 3500 | 5.0 |
| NOD | 980 | 1.0 | 5100 | 4.2 |
Table 2: Hypothetical Efficacy and Toxicity Endpoints after 14-Day Dosing
| Mouse Strain | Dose (mg/kg/day) | Efficacy Marker (% Inhibition) | Body Weight Change (%) | Serum ALT (U/L) |
| C57BL/6J | Vehicle | 0 | +5.2 | 35 |
| 10 | 45 | +4.8 | 38 | |
| 30 | 85 | +2.1 | 45 | |
| 100 | 92 | -8.5 | 150 | |
| BALB/c | Vehicle | 0 | +5.5 | 32 |
| 10 | 38 | +5.1 | 35 | |
| 30 | 75 | +3.0 | 42 | |
| 100 | 88 | -12.1 | 210 |
*Indicates statistically significant difference from the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TYK2 signaling pathway.
Caption: General workflow for a dose-finding study in mice.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound for SLE | Alumis Inc. [alumis.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ESK-001) News - LARVOL Sigma [sigma.larvol.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. alumis.com [alumis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Envudeucitinib Interference in Fluorescence-Based Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by the TYK2 inhibitor, Envudeucitinib, in fluorescence-based assays. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ESK-001) is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a key enzyme in the signaling pathway of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[3][4] By inhibiting TYK2, this compound aims to reduce the inflammation associated with various autoimmune diseases, including psoriasis and systemic lupus erythematosus.[1][4]
Q2: What is compound interference in fluorescence-based assays?
Compound interference in fluorescence-based assays occurs when a substance in the sample, other than the intended analyte, alters the fluorescence signal, leading to inaccurate measurements. This can manifest as either artificially high (false positive) or low (false negative) signals, compromising the validity of the experimental results.[5]
Q3: What are the primary mechanisms of compound interference?
The two main mechanisms of compound interference are:
-
Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths used for the assay's fluorophore, leading to an additive signal that can be misinterpreted as a positive result.[5]
-
Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, resulting in a decreased signal that can be misinterpreted as inhibition.[5]
Q4: My assay is showing an unexpectedly high signal in the presence of this compound. What could be the cause?
An unexpectedly high signal could be due to the autofluorescence of this compound. The first step is to perform a compound-only control to determine if this compound contributes to the background fluorescence.
Q5: My assay is showing an unexpectedly low signal in the presence of this compound. What could be the cause?
An unexpectedly low signal could be due to quenching of the fluorescent signal by this compound. A quenching check experiment should be performed to verify this.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
Symptoms:
-
Higher than expected fluorescence signal in wells containing this compound.
-
Dose-dependent increase in fluorescence in the absence of the assay's biological components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected autofluorescence.
Issue 2: Suspected Fluorescence Quenching by this compound
Symptoms:
-
Lower than expected fluorescence signal in wells containing this compound.
-
Dose-dependent decrease in fluorescence that is independent of the biological target's activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence quenching.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| Max. Absorbance (λmax) | User-determined |
| Max. Excitation (λex) | User-determined |
| Max. Emission (λem) | User-determined |
| Molar Extinction Coefficient (ε) | User-determined |
| Quantum Yield (Φ) | User-determined |
Note: This table should be populated with experimentally determined values for this compound.
Table 2: Autofluorescence and Quenching Summary
| Assay Fluorophore | This compound Concentration (µM) | % Autofluorescence (relative to blank) | % Quenching (relative to fluorophore only) |
| e.g., Fluorescein | 1 | User-determined | User-determined |
| 10 | User-determined | User-determined | |
| 100 | User-determined | User-determined | |
| e.g., Rhodamine 110 | 1 | User-determined | User-determined |
| 10 | User-determined | User-determined | |
| 100 | User-determined | User-determined |
Note: This table provides a template for summarizing experimental results.
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.
-
Include a set of wells containing only the assay buffer to serve as a blank control.
-
Dispense the this compound dilutions and the blank into the wells of a black microplate.
-
Using the microplate reader, perform the following scans:
-
Emission Scan: Excite the wells at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths (e.g., 400-700 nm).
-
Excitation Scan: Set the emission detection at the emission wavelength of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-600 nm).
-
-
Data Analysis: Plot the fluorescence intensity versus wavelength for both scans. Significant peaks that overlap with your assay's excitation and emission wavelengths indicate autofluorescence.
Protocol 2: Quenching Assessment
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare three sets of wells:
-
Set A (Fluorophore only): Assay buffer + assay fluorophore.
-
Set B (Fluorophore + this compound): Assay buffer + assay fluorophore + this compound at various concentrations.
-
Set C (Blank): Assay buffer only.
-
Set D (this compound only): Assay buffer + this compound at various concentrations.
-
-
Incubate the plate according to the primary assay's protocol (time and temperature).
-
Measure the fluorescence intensity of all wells using the same filter set and instrument settings as the primary assay.
-
Data Analysis:
-
Subtract the average signal of the blank (Set C) from all other wells.
-
Subtract the average signal of 'this compound only' (Set D) from the corresponding 'Fluorophore + this compound' (Set B) wells to correct for any autofluorescence.
-
Compare the corrected signal of Set B to the signal of Set A. A significant, dose-dependent decrease in the signal of Set B indicates quenching.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in the TYK2 signaling pathway.
References
- 1. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 3. This compound | C22H24N6O3 | CID 158715582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Envudeucitinibum | JAK | 2417135-66-9 | Invivochem [invivochem.com]
Validation & Comparative
Envudeucitinib vs. Tofacitinib: An In Vitro Selectivity Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro selectivity profiles of two targeted therapies: envudeucitinib, a novel selective tyrosine kinase 2 (TYK2) inhibitor, and tofacitinib (B832), a pan-Janus kinase (JAK) inhibitor. The data presented herein is compiled from publicly available research to assist in understanding their distinct mechanisms of action at a molecular level.
Introduction to Kinase Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are pivotal in immune responses and inflammatory processes. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Tofacitinib was designed to inhibit multiple members of this family, while this compound represents a more recent, highly selective approach targeting only TYK2. This difference in selectivity is a key determinant of their potential therapeutic applications and safety profiles.
Comparative In Vitro Selectivity
The in vitro inhibitory activities of this compound and tofacitinib against the four JAK family members are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), were determined in biochemical assays. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) |
| TYK2 | ~2-19 | 16 - 34 |
| JAK1 | >10,000 | 1.7 - 3.7 |
| JAK2 | >10,000 | 1.8 - 4.1 |
| JAK3 | >10,000 | 0.75 - 1.6 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a synthesis of reported values from multiple sources.
This compound demonstrates high selectivity for TYK2, with minimal to no activity against JAK1, JAK2, and JAK3 at concentrations where it potently inhibits TYK2.[1] In contrast, tofacitinib is a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, and JAK3, with a slightly lower potency for TYK2.[2]
Signaling Pathway Visualization
The JAK-STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors. The following diagram illustrates the key steps in this pathway and the points of inhibition for both this compound and tofacitinib.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the IC50 values of kinase inhibitors.
Objective: To determine the concentration of an inhibitor (e.g., this compound or tofacitinib) required to inhibit 50% of the activity of a target kinase (e.g., TYK2, JAK1, JAK2, or JAK3).
Materials:
-
Purified recombinant kinase (e.g., TYK2, JAK1, JAK2, or JAK3)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test inhibitors (this compound, tofacitinib) serially diluted in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
Experimental Workflow
The diagram below outlines the key steps of the in vitro kinase activity assay described in the protocol section.
Conclusion
The in vitro selectivity profiles of this compound and tofacitinib are markedly different. This compound is a highly selective TYK2 inhibitor, whereas tofacitinib is a pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3. This fundamental difference in their molecular targets likely underlies their distinct pharmacological properties and may have implications for their clinical efficacy and safety profiles. The experimental protocols and workflows provided offer a basis for the independent verification and further characterization of these and other kinase inhibitors.
References
A Comparative Analysis of Envudeucitinib and Other Selective TYK2 Inhibitors in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral therapies for autoimmune diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These agents offer a targeted approach to modulating the signaling of key cytokines implicated in the pathogenesis of diseases such as psoriasis and systemic lupus erythematosus (SLE), including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2][3] This guide provides a detailed comparative analysis of Envudeucitinib (formerly ESK-001), a promising next-generation TYK2 inhibitor, with other notable selective TYK2 inhibitors, including the first-in-class approved drug, Deucravacitinib (B606291) (BMS-986165), and others in clinical development.
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator among selective TYK2 inhibitors lies in their mechanism of action. This compound and Deucravacitinib are allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2) of TYK2.[4][5] This unique binding mode induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling. In contrast, other TYK2 inhibitors, such as Ropsacitinib (PF-06826647) and SAR-20347, are ATP-competitive and bind to the active site within the catalytic domain (JH1).[6][7] The allosteric inhibition approach is thought to confer greater selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), which share a more conserved ATP-binding site. This enhanced selectivity may translate to a more favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[5][8]
Selectivity Profile
The selectivity of TYK2 inhibitors is a critical determinant of their potential safety and efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various TYK2 inhibitors against the JAK family of kinases. Lower IC50 values indicate greater potency. The selectivity ratio, calculated by dividing the IC50 for other JAKs by the IC50 for TYK2, highlights the specificity of each inhibitor.
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. TYK2) |
| This compound (ESK-001) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Reported as "highly selective" |
| Deucravacitinib (BMS-986165) | ~1.3 (in vitro whole blood) | >10,000 | >20,000 | >20,000 | >7,692 vs JAK1, >15,385 vs JAK2, >15,385 vs JAK3[5] |
| Ropsacitinib (PF-06826647) | 15 | 383 | 74 | >10,000 | ~26 vs JAK1, ~5 vs JAK2, >667 vs JAK3[1] |
| SAR-20347 | 0.6 | 23 | 26 | 41 | ~38 vs JAK1, ~43 vs JAK2, ~68 vs JAK3[9] |
| Brepocitinib (PF-06700841) | 23 | 17 | 77 | Data not available | ~0.7 vs JAK1, ~3.3 vs JAK2 |
Clinical Efficacy in Psoriasis
The primary indication for which selective TYK2 inhibitors have been extensively studied is moderate-to-severe plaque psoriasis. Clinical trials have demonstrated significant efficacy in improving skin clearance, as measured by the Psoriasis Area and Severity Index (PASI).
This compound (STRIDE Phase 2 Study)
The STRIDE study evaluated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis.[10][11]
| Endpoint (Week 12) | This compound 40 mg BID | Placebo |
| PASI 75 | ~88%[11] | <10%[11] |
| PASI 90 | ~88%[11] | <10%[11] |
| PASI 100 | ~39% (at Week 52)[10] | N/A |
| sPGA 0/1 | ~39% (at Week 52)[10] | N/A |
Deucravacitinib (POETYK PSO-1 & PSO-2 Phase 3 Studies)
The POETYK clinical trial program established the superiority of Deucravacitinib over both placebo and the oral PDE4 inhibitor, apremilast.[8][12][13]
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |
| PASI 75 | 58.7% (PSO-1) / 53.6% (PSO-2) | 12.7% (PSO-1) / 9.4% (PSO-2) | 35.1% (PSO-1) / 40.2% (PSO-2) |
| sPGA 0/1 | 53.6% (PSO-1) / 49.5% (PSO-2) | 7.2% (PSO-1) / 8.6% (PSO-2) | 32.1% (PSO-1) / 33.9% (PSO-2) |
Ropsacitinib (PF-06826647) (Phase 2b Study)
A phase 2b trial demonstrated the dose-dependent efficacy of Ropsacitinib in patients with moderate-to-severe plaque psoriasis.[2][14]
| Endpoint (Week 16) | Ropsacitinib 200 mg QD | Ropsacitinib 400 mg QD | Placebo |
| PASI 75 | 46.7% | 73.2%[15] | N/A |
| PASI 90 | 33.0%[2] | 46.5%[2] | N/A |
| sPGA 0/1 | Numerically greater than placebo | Numerically greater than placebo | N/A |
Safety and Tolerability
The safety profile of selective TYK2 inhibitors is a key area of interest, particularly concerning the class-wide effects observed with broader JAK inhibitors.
-
This compound : In the STRIDE open-label extension study, this compound was generally well-tolerated over 52 weeks, with a low discontinuation rate due to adverse events (3.7%). No clinically concerning laboratory or electrocardiogram findings were reported.[10]
-
Deucravacitinib : The most common adverse events reported in the POETYK trials were nasopharyngitis, upper respiratory tract infection, and headache. The safety profile was consistent with prior studies, and there were no significant changes in laboratory parameters indicative of broader JAK inhibition.[16]
-
Ropsacitinib : The most common treatment-emergent adverse events in the phase 2b study were nasopharyngitis, upper respiratory tract infection, and increased blood pressure. Most adverse events were mild to moderate.[6][14]
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay is commonly used to determine the IC50 values of inhibitors against a panel of kinases.
-
Reagents : LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled tracer, kinase, and test compounds.
-
Procedure :
-
A mixture of the kinase and a europium-labeled anti-tag antibody is prepared.
-
Test compounds are serially diluted and added to the assay plate.
-
The kinase/antibody mixture is added to the wells containing the test compounds.
-
An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) is added to initiate the binding reaction.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
-
Detection : The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer are in close proximity, which occurs when the tracer is bound to the kinase.
-
Data Analysis : The IC50 value is calculated by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to evaluate the efficacy of anti-psoriatic compounds.[17][18][19]
-
Animal Model : Typically, C57BL/6 or BALB/c mice are used.
-
Induction : A daily topical application of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment : The test compound (e.g., a TYK2 inhibitor) is administered orally or topically, either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of inflammation).
-
Assessment :
-
Macroscopic Scoring : Skin erythema, scaling, and thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histology : Skin biopsies are taken at the end of the experiment and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis : Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) and other relevant biomarkers using techniques like qPCR or ELISA.
-
TYK2 Signaling Pathway
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of several key cytokines involved in autoimmune and inflammatory diseases.
Conclusion
Selective TYK2 inhibitors represent a significant advancement in the oral treatment of autoimmune diseases. This compound, with its highly selective allosteric mechanism of action, has demonstrated promising efficacy and a favorable safety profile in early clinical trials. Its performance in ongoing and future studies will be critical in establishing its position relative to the approved allosteric inhibitor, Deucravacitinib, and other ATP-competitive TYK2 inhibitors in development. The distinct pharmacological profiles of these agents underscore the importance of continued research to optimize treatment strategies for patients with immune-mediated conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imavita.com [imavita.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deucravacitinib Long-term Efficacy With Continuous Treatment in Plaque Psoriasis: 2-Year Results From the Phase 3 POETYK PSO-1 and PSO-2 Trials | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. adooq.com [adooq.com]
- 10. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. POETYK PSO-1 and 2: Long-term efficacy results of deucravacitinib in plaque psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 14. Oral TYK2 inhibitor shows promise in plaque psoriasis [healio.com]
- 15. New and Emerging Oral/Topical Small-Molecule Treatments for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deucravacitinib in moderate-to-severe plaque psoriasis: 5-year results from the POETYK PSO-1, PSO-2, and LTE trials [psoriasis-hub.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. benchchem.com [benchchem.com]
- 19. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Validating the Downstream Signaling Effects of Envudeucitinib in Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Envudeucitinib is an emerging oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the signaling pathways of several pro-inflammatory cytokines. This guide provides a comparative analysis of its mechanism and downstream effects in immune cells, using the well-characterized selective TYK2 inhibitor, Deucravacitinib (B606291), as a benchmark. The clinical efficacy of this compound in immune-mediated diseases like psoriasis provides strong validation for its impact on these signaling cascades.
The TYK2 Signaling Pathway in Immune Regulation
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1]
By selectively inhibiting TYK2, drugs like this compound and Deucravacitinib can potently and specifically disrupt these pro-inflammatory pathways while sparing other JAK-dependent signaling, potentially leading to a more favorable safety profile compared to broader JAK inhibitors.[3][4]
Comparative Analysis: this compound vs. Deucravacitinib
Both this compound and Deucravacitinib are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[5] This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3]
Downstream Signaling Effects of Deucravacitinib (as a benchmark)
Deucravacitinib has been extensively studied, providing a clear picture of the downstream effects of selective TYK2 inhibition.
| Parameter | Assay Type | Cytokine Stimulant | Downstream Readout | Result (IC50) | Selectivity vs. Other JAKs | Reference |
| TYK2 Inhibition | Cellular Assay | IL-12 | IFN-γ production | 2-19 nM | >100-fold vs. JAK1/3, >2000-fold vs. JAK2 | [3] |
| Cellular Assay | IL-23 | STAT3 phosphorylation | [1] | |||
| Cellular Assay | IFN-α | STAT1/2 phosphorylation | [2] | |||
| JAK1/3 Inhibition | Whole Blood Assay | IL-2 | STAT5 phosphorylation | >10,000 nM | - | [3] |
| JAK2 Inhibition | Whole Blood Assay | TPO | STAT3 phosphorylation | >10,000 nM | - | [3] |
Table 1: Quantitative data on the inhibitory effects of Deucravacitinib on cytokine-induced signaling pathways.
Clinical Efficacy of this compound: Indirect Validation of Downstream Effects
While specific preclinical data on the downstream signaling effects of this compound is not as widely published, its clinical efficacy in psoriasis provides strong evidence of its ability to modulate the TYK2-mediated pathways. The STRIDE Phase 2 study and its open-label extension (OLE) have demonstrated significant and sustained improvements in patients with moderate-to-severe plaque psoriasis.[6][7][8]
| Clinical Endpoint | This compound (40 mg BID) - Week 12 | This compound (40 mg BID) - Week 52 (OLE) | Placebo - Week 12 | Reference |
| PASI 75 | ~67% | 78% | ~13% | [6][7] |
| PASI 90 | ~40% | 61% | ~5% | [6][7] |
| PASI ≤1 | >60% | Maintained high proportion | <10% | [6] |
| sPGA 0/1 | ~54% | 39% (sPGA 0) | ~7% | [7] |
Table 2: Clinical efficacy of this compound in the Phase 2 STRIDE study and its open-label extension (OLE) in patients with moderate-to-severe plaque psoriasis.
The robust clinical responses, such as high rates of Psoriasis Area and Severity Index (PASI) 75 and 90, are indicative of a potent inhibition of the IL-23/Th17 axis, a key pathway in the pathogenesis of psoriasis that is critically dependent on TYK2 signaling.
Experimental Protocols
Detailed below are representative protocols for assessing the downstream effects of selective TYK2 inhibitors.
Cellular Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in immune cells.
Objective: To determine the potency (IC50) of a TYK2 inhibitor in blocking the phosphorylation of specific STAT proteins downstream of TYK2-dependent cytokine signaling.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a relevant cell line like THP-1 monocytes).
-
TYK2 inhibitor (e.g., this compound, Deucravacitinib).
-
Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α).
-
Phosphate-buffered saline (PBS) and cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3) and cell surface markers.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate or culture the desired immune cells.
-
Inhibitor Incubation: Pre-incubate the cells with serial dilutions of the TYK2 inhibitor for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow antibody entry.
-
Staining: Stain the cells with fluorescently labeled antibodies against the target phosphorylated STAT and cell surface markers.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the levels of phosphorylated STAT in the specified cell populations.
-
Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value using non-linear regression.
Conclusion
This compound is a promising, highly selective, allosteric TYK2 inhibitor. While detailed public data on its direct downstream signaling effects are emerging, its potent clinical efficacy in psoriasis strongly supports its mechanism of action in modulating key pro-inflammatory pathways in immune cells. The established profile of Deucravacitinib provides a valuable framework for understanding the expected downstream consequences of selective TYK2 inhibition, including the specific blockade of IL-12, IL-23, and Type I IFN signaling. Further publication of preclinical and clinical pharmacodynamic data will continue to validate the downstream signaling effects of this compound and solidify its position as a targeted therapy for a range of immune-mediated diseases.
References
- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Therapeutic Potential of Deucravacitinib Beyond Psoriasis: A Narrative Review [mdpi.com]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Envudeucitinib and Selective JAK1 Inhibitors in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Envudeucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, and selective Janus Kinase 1 (JAK1) inhibitors in the context of preclinical and clinical arthritis models. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to support the findings.
Introduction: Targeting Intracellular Signaling in Arthritis
The treatment of inflammatory arthritides, such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA), has been revolutionized by the development of targeted small molecule inhibitors. These oral therapies interfere with specific intracellular signaling pathways that drive the chronic inflammation responsible for joint destruction and associated symptoms.
Among the most successful are inhibitors of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. While first-generation JAK inhibitors targeted multiple family members, newer agents offer greater selectivity, aiming for improved efficacy and safety. This guide focuses on two such selective approaches:
-
Selective JAK1 Inhibitors: This class includes drugs like upadacitinib (B560087) and filgotinib, which have been approved for various arthritic conditions.[1] They primarily block the signaling of cytokines dependent on JAK1.[2]
-
This compound: A highly selective, allosteric inhibitor of TYK2.[3][4] While much of its development has focused on psoriasis, its mechanism is highly relevant to psoriatic arthritis and other autoimmune diseases.[3][4] Deucravacitinib (B606291), another selective TYK2 inhibitor with the same mechanism, has demonstrated efficacy in psoriatic arthritis, providing a strong basis for comparison.[4]
Mechanism of Action: Distinct Approaches to Pathway Inhibition
Both this compound and selective JAK1 inhibitors target the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines implicated in arthritis.[5] However, they do so by inhibiting different members of the JAK family, leading to distinct downstream effects.
When pro-inflammatory cytokines (e.g., IL-6, IL-23, interferons) bind to their receptors on the cell surface, associated JAKs are activated.[5] These activated JAKs phosphorylate each other and the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.[6]
Selective JAK1 Inhibition: JAK1 is a critical signaling partner for a broad range of cytokines involved in inflammation and immune cell function, most notably IL-6, a key driver of inflammation in rheumatoid arthritis.[5][7] By competitively binding to the ATP-binding site of JAK1, these inhibitors block its kinase activity, thereby preventing the phosphorylation and activation of STATs and interrupting the inflammatory cascade.[8]
This compound (Selective TYK2 Inhibition): TYK2 is a member of the JAK family that is crucial for signaling pathways mediated by key cytokines in psoriatic disease, including IL-23, IL-12, and Type I interferons.[4][9] The IL-23/Th17 axis is a central pathogenic pathway in psoriatic arthritis.[9] this compound employs a unique mechanism distinct from most JAK inhibitors. It binds to the regulatory (pseudokinase) domain of TYK2, not the active ATP-binding site.[10] This allosteric inhibition locks the TYK2 protein in an inactive conformation, providing high selectivity and avoiding the inhibition of other JAK family members like JAK2, which is crucial for hematopoiesis.[4][10]
Comparative Efficacy in Arthritis Models
Direct head-to-head trials comparing this compound with selective JAK1 inhibitors in the same study are not yet widely published. Therefore, this comparison is based on data from separate preclinical studies and clinical trials, including network meta-analyses. Data for deucravacitinib in psoriatic arthritis is used as a proxy for this compound due to its identical mechanism of action.
Preclinical Data
Preclinical arthritis models, such as collagen-induced arthritis (CIA) in rodents, are essential for evaluating the initial efficacy of novel therapeutics. These models mimic key aspects of human inflammatory arthritis.
| Parameter | Selective JAK1 Inhibitors (e.g., Upadacitinib) | This compound / TYK2 Inhibitors (Proxy: Deucravacitinib) |
| Model | Collagen-Induced Arthritis (CIA) in Rats/Mice | Adjuvant-Induced Arthritis (AIA) in Rats; CIA models |
| Effect on Clinical Score | Dose-dependent reduction in arthritis scores and paw swelling.[11] | Significant reduction in clinical signs of arthritis.[4] |
| Histopathology | Marked reduction in joint inflammation, cartilage destruction, and bone erosion. | Attenuation of synovial inflammation and preservation of joint architecture. |
| Biomarker Modulation | Suppression of IL-6 and other pro-inflammatory cytokines. | Inhibition of IL-23/IL-17 pathway signaling.[12] |
Clinical Data
Clinical trials in patients with rheumatoid arthritis and psoriatic arthritis provide the most robust data for comparison. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are standard measures of efficacy, representing a 20%, 50%, or 70% improvement in disease activity, respectively.
Table 1: Efficacy in Rheumatoid Arthritis (MTX-Inadequate Responders)
| Endpoint (Week 12) | Upadacitinib 15 mg + MTX[13] | Filgotinib 200 mg + MTX[14] | Placebo + MTX |
| ACR20 Response | ~71% | ~66% | ~31-35% |
| ACR50 Response | ~45% | ~43% | ~12-15% |
| ACR70 Response | ~25% | ~22% | ~3-5% |
| DAS28-CRP <2.6 | ~30% | ~26% | ~5-6% |
Data compiled from various Phase 3 clinical trials. A network meta-analysis suggests that upadacitinib 15mg shows numerically higher response rates compared to other JAK inhibitors in RA, though direct statistical comparisons are limited.[13]
Table 2: Efficacy in Psoriatic Arthritis (TNFi-Inadequate Responders)
| Endpoint (Week 16) | Deucravacitinib 6 mg[15] | Upadacitinib 15 mg | Placebo |
| ACR20 Response | ~54% | ~57% | ~22-39% |
| ACR50 Response | Not primary endpoint | ~34% | ~6% |
| ACR70 Response | Not primary endpoint | ~16% | ~1% |
| PASI 75 Response * | ~64% (in patients with ≥3% BSA psoriasis) | ~63% | ~15% |
*Psoriasis Area and Severity Index (PASI) 75 represents a 75% improvement in psoriasis skin lesions. Data for Upadacitinib and Deucravacitinib are from separate Phase 3 trials and are not direct comparisons.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of therapeutic agents in preclinical models.
Collagen-Induced Arthritis (CIA) Model Protocol
The CIA model is widely used to study the immunopathology of rheumatoid arthritis and to test novel anti-inflammatory drugs.
-
Animal Model: DBA/1 mice or Lewis rats, which are genetically susceptible to developing arthritis.
-
Induction:
-
Day 0: Primary immunization. An emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.
-
Day 21: Booster immunization. An emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) is injected.
-
-
Treatment:
-
Prophylactic or therapeutic dosing can be used. For therapeutic evaluation, treatment begins after the onset of clinical signs of arthritis (typically around Day 25-28).
-
The test compound (e.g., a selective JAK1 inhibitor or this compound) is administered orally once or twice daily at various dose levels. A vehicle control group and a positive control group (e.g., methotrexate) are included.
-
-
Endpoint Assessment (Duration: ~42-56 days):
-
Clinical Scoring: Arthritis severity is monitored 3-4 times per week. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 4=severe swelling and ankylosis).
-
Paw Swelling: Paw volume or thickness is measured using calipers.
-
Histopathology: At the end of the study, joints are harvested, sectioned, and stained (e.g., with H&E, Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma is collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies via ELISA.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Deucravacitinib, a selective, TYK2 inhibitor, in psoriatic arthritis: achievement of minimal disease activity components in a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 10. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Data from Phase 3 POETYK PsA-2 Trial Demonstrating Superiority of Sotyktu (deucravacitinib) Compared with Placebo in Adults with Psoriatic Arthritis [news.bms.com]
A Comparative Analysis of Envudeucitinib and Apremilast in Ex Vivo Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted performance of envudeucitinib, a selective Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitor, and apremilast (B1683926), a Phosphodiesterase 4 (PDE4) inhibitor, in ex vivo models of psoriasis. As direct comparative ex vivo data is not yet available, this analysis is based on the distinct mechanisms of action of these compounds and their known effects on the key inflammatory pathways implicated in psoriasis.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and a complex interplay of immune cells.[1] Ex vivo psoriasis models, utilizing full-thickness human skin biopsies from psoriatic plaques, offer a valuable platform for preclinical drug evaluation by preserving the tissue architecture and cellular diversity of the disease.[2] This guide explores the differential effects of this compound and apremilast on the key signaling pathways and inflammatory mediators within these models.
This compound targets the TYK2/JAK1 signaling pathway, which is crucial for the downstream effects of key psoriatogenic cytokines like Interleukin-23 (IL-23), IL-12, and Type I Interferons.[3][4][5][6] Apremilast, on the other hand, inhibits PDE4, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[7][8][9]
Signaling Pathways
The distinct mechanisms of action of this compound and apremilast are visualized below, highlighting their respective targets in the inflammatory cascade of psoriasis.
This compound (TYK2/JAK1 Inhibition) Signaling Pathway
Caption: this compound inhibits TYK2 and JAK1 signaling.
Apremilast (PDE4 Inhibition) Signaling Pathway
Caption: Apremilast inhibits PDE4, increasing cAMP levels.
Experimental Protocols
A typical ex vivo psoriasis model for comparing the efficacy of this compound and apremilast would involve the following steps.
Tissue Acquisition and Preparation
-
Source: Obtain full-thickness 4-6 mm punch biopsies from active psoriatic plaques of consenting adult patients with moderate-to-severe psoriasis.
-
Transport: Place biopsies in a sterile transport medium (e.g., DMEM) on ice and process within 2-4 hours of collection.
-
Sectioning: If necessary for specific analyses, biopsies can be sectioned. For most applications, the full-thickness biopsy is used.
Ex Vivo Culture
-
Culture System: Place individual biopsies in a 24-well plate containing a culture insert, allowing for an air-liquid interface culture. This maintains the epidermal barrier function.
-
Culture Medium: Use a specialized skin culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, hydrocortisone, insulin, and antibiotics).
-
Treatment: Add this compound or apremilast to the culture medium at various concentrations. Include a vehicle control (e.g., DMSO) and potentially a positive control (e.g., a corticosteroid).
-
Incubation: Culture the biopsies for a period of 48 to 96 hours at 37°C in a humidified 5% CO2 incubator.
Endpoint Analysis
-
Cytokine Profiling: Collect the culture supernatant at the end of the incubation period. Analyze the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassays (e.g., Luminex) or ELISA.[1][10][11]
-
Gene Expression Analysis: At the end of the culture period, homogenize the tissue biopsies to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory cytokines, chemokines, and markers of keratinocyte proliferation (e.g., KRT16).
-
Immunohistochemistry (IHC): Fix a portion of the biopsy in formalin, embed in paraffin, and section. Perform IHC to visualize and quantify the infiltration of immune cells (e.g., CD3+ T cells) and the expression of psoriasis-related proteins (e.g., Ki67 for proliferation, S100A7).
Experimental Workflow Diagram
Caption: Workflow for ex vivo psoriasis model experiments.
Data Presentation: Predicted Comparative Performance
The following table summarizes the anticipated outcomes of treating ex vivo psoriatic skin models with this compound versus apremilast, based on their respective mechanisms of action.
| Parameter | This compound (TYK2/JAK1 Inhibitor) | Apremilast (PDE4 Inhibitor) | Rationale for Predicted Outcome |
| Primary Target | TYK2 and JAK1 kinases | Phosphodiesterase 4 (PDE4) | Direct inhibition of key signaling nodes in distinct inflammatory pathways.[3][7][9] |
| Effect on IL-23/IL-17 Axis | Strong, direct inhibition of IL-23 signaling.[4][6] | Indirect reduction of IL-23 and IL-17 expression.[7][12] | This compound directly blocks the IL-23 receptor signaling cascade. Apremilast reduces the production of these cytokines by immune cells. |
| Effect on TNF-α | Moderate, indirect reduction. | Direct reduction of TNF-α production.[8][13] | Apremilast has a more direct impact on TNF-α synthesis in myeloid cells. |
| Effect on Type I Interferons | Strong, direct inhibition of IFN-α/β signaling.[6][14] | Minimal to no direct effect. | TYK2 is essential for Type I IFN receptor signaling. |
| Effect on IL-10 | Minimal to no direct effect. | Upregulation of IL-10 production.[9][15] | Increased cAMP levels from PDE4 inhibition promote the expression of the anti-inflammatory cytokine IL-10. |
| Keratinocyte Proliferation | Significant reduction. | Moderate reduction. | Both pathways contribute to keratinocyte hyperproliferation, but the IL-23/IL-17 axis, targeted by this compound, is a major driver. |
| Immune Cell Infiltration | Significant reduction in T cell-mediated inflammation. | Broad reduction in inflammatory cell activity. | This compound will potently affect Th1 and Th17 cell function. Apremilast has broader effects on various immune cells. |
Conclusion
This comparative guide, based on mechanistic insights, suggests that this compound and apremilast will exhibit distinct profiles in an ex vivo psoriasis model. This compound is predicted to show potent and direct inhibition of the IL-23/IL-17 and Type I Interferon axes, which are central to the pathogenesis of psoriasis. Apremilast is expected to have a broader modulatory effect, reducing the production of several pro-inflammatory cytokines like TNF-α, IL-23, and IL-17, while uniquely upregulating the anti-inflammatory cytokine IL-10.[7][15]
The choice between these compounds in a research or development context may depend on the specific scientific question being addressed. This compound would be a tool for investigating the direct consequences of TYK2/JAK1 pathway inhibition, while apremilast would be suitable for studying the broader effects of modulating cAMP signaling. Future direct comparative studies in ex vivo psoriasis models are necessary to empirically validate these predictions and further delineate the therapeutic potential of these two distinct mechanisms of action.
References
- 1. Ex vivo cytokine production in psoriatic disease: Towards specific signatures in cutaneous psoriasis and peripheral psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a human Th17‐driven ex vivo skin inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expertperspectives.com [expertperspectives.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. InflammaSkin®: a unique human psoriasis model for inflammation studies [genoskin.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms underlying the clinical effects of apremilast for psoriasis [iris.unimore.it]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Efficacy of Envudeucitinib compared to biologic therapies in preclinical settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Envudeucitinib, a novel selective Tyrosine Kinase 2 (TYK2) inhibitor, against established biologic therapies for autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE). While direct head-to-head preclinical studies involving this compound are not extensively available in public literature, this guide synthesizes existing preclinical data for this compound's class of inhibitors and relevant biologics in established animal models to offer a comparative perspective.
Mechanism of Action: A Tale of Two Approaches
This compound , also known as ESK-001, is an oral, highly selective allosteric inhibitor of TYK2.[1][2][3][4] TYK2 is a key intracellular enzyme in the Janus kinase (JAK) family that mediates signaling for critical pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[2] By inhibiting TYK2, this compound disrupts the downstream signaling cascades of these cytokines, which are central to the pathogenesis of various autoimmune diseases.[2]
Biologic therapies , in contrast, are typically monoclonal antibodies or fusion proteins that target specific extracellular or cell-surface molecules, such as cytokines or their receptors. This targeted approach has revolutionized the treatment of autoimmune diseases. For the purpose of this comparison, we will focus on key classes of biologics used in psoriasis and SLE:
-
TNF-α Inhibitors (e.g., etanercept, infliximab, adalimumab): These agents neutralize Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.
-
IL-23 Inhibitors (e.g., ustekinumab, guselkumab): These antibodies specifically target the p40 or p19 subunits of IL-23, a key cytokine in the Th17 pathway implicated in psoriasis.
-
IL-17 Inhibitors (e.g., secukinumab, ixekizumab): These biologics directly target IL-17A, a downstream effector cytokine of the IL-23 pathway.
-
B-cell Targeted Therapies (e.g., belimumab, rituximab): Used primarily in SLE, these agents target B-cell activating factor (BAFF) or the CD20 molecule on B-cells to modulate the humoral immune response.
Signaling Pathways
The distinct mechanisms of action of this compound and biologic therapies are best visualized through their respective signaling pathways.
Preclinical Efficacy Data
The following tables summarize preclinical efficacy data for TYK2 inhibitors and representative biologic therapies in widely used mouse models of psoriasis and lupus. It is important to note that these are not direct comparative studies and experimental conditions may vary.
Psoriasis Models
Table 1: Efficacy in Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation
| Treatment Class | Key Findings | Animal Model | Reference |
| TYK2 Inhibitor (ATMW-DC) | Significantly improved Psoriasis Area and Severity Index (PASI) scores, reduced histopathological scores, and attenuated skin levels of IL-17A, GM-CSF, and TNF. | C57BL/6 Mice | [5] |
| Anti-TNF-α Antibody | Not a primary model for direct TNF-α inhibitor testing, but IMQ-induced inflammation is known to involve TNF-α. | BALB/c and C57BL/6 Mice | [6] |
| Anti-IL-23 Antibody | Blockade of IL-23 is highly effective in this model, as IMQ-induced psoriasis is largely dependent on the IL-23/IL-17 axis. | C57BL/6 Mice | [7] |
| Anti-IL-17 Antibody | Direct inhibition of IL-17 significantly ameliorates skin inflammation and reduces epidermal thickness. | C57BL/6 Mice | [8] |
Table 2: Efficacy in IL-23-Induced Psoriasis-like Skin Inflammation
| Treatment Class | Key Findings | Animal Model | Reference |
| TYK2 Inhibitor (ATMW-DC) | Consistently reduced ear swelling (65% to 69%) and decreased IL-17A cytokine levels (11% to 73%). | C57BL/6 Mice | [5] |
| Anti-TNF-α Antibody | Reduces inflammatory cell infiltration and pro-inflammatory cytokine release. | K14-VEGF Transgenic Mice | [9][10] |
| Anti-IL-23 Antibody (Ustekinumab) | As the inducing agent, anti-IL-23 antibodies are not tested for efficacy in this model, but this model confirms the central role of IL-23 in psoriasis pathogenesis. | C57BL/6 Mice | [7] |
| Anti-IL-17 Antibody (Secukinumab) | Effectively reduces skin inflammation, demonstrating the downstream effect of IL-23. | Not specified | [11] |
Systemic Lupus Erythematosus (SLE) Models
Table 3: Efficacy in MRL/lpr Mouse Model of Spontaneous Lupus
| Treatment Class | Key Findings | Animal Model | Reference |
| TYK2 Inhibitor (this compound) | Preclinical data not publicly available. However, based on its mechanism, it is hypothesized to reduce type I IFN signature and autoantibody production. | MRL/lpr Mice | [3] |
| Anti-BAFF Antibody (Belimumab) | While efficacy studies in murine models were challenging due to lower affinity for murine BLyS, BAFF inhibition in other murine lupus models has been shown to delay disease onset. | MRL/lpr Mice | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols for the disease models cited.
Imiquimod (IMQ)-Induced Psoriasis Model
A common protocol involves the daily topical application of a 5% imiquimod cream (e.g., Aldara) to the shaved back and/or ear of mice (typically BALB/c or C57BL/6) for 5-7 consecutive days.[6] Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness. At the end of the study, skin samples are collected for histological analysis (e.g., measurement of epidermal thickness) and analysis of inflammatory cell infiltrates and cytokine expression.[8][15][16]
MRL/lpr Mouse Model of Lupus
The MRL/lpr mouse strain spontaneously develops a systemic autoimmune disease that closely resembles human SLE.[17][18][19][20][21] Disease progression is monitored by measuring parameters such as proteinuria (an indicator of kidney damage), body weight, and serum levels of anti-double-stranded DNA (anti-dsDNA) autoantibodies.[19][20] Treatment with test compounds can be initiated either before the onset of disease (prophylactic) or after disease is established (therapeutic). At the study endpoint, typically between 16 and 20 weeks of age, tissues such as kidneys, spleen, and lymph nodes are collected for histopathological analysis and weighing to assess disease severity and treatment efficacy.[18][19]
Conclusion
This compound, as a selective TYK2 inhibitor, represents a promising oral small molecule approach that targets a key intracellular node in inflammatory signaling. Preclinical data for other TYK2 inhibitors suggest efficacy in models of psoriasis by modulating the IL-23/IL-17 axis. Biologic therapies have demonstrated significant efficacy in preclinical models and clinical practice by targeting specific extracellular cytokines or cell surface receptors. The choice between these therapeutic strategies will likely depend on the specific disease indication, patient characteristics, and the desired balance between broad immunomodulation and highly specific targeting. Further preclinical studies directly comparing this compound with a range of biologic therapies are warranted to fully elucidate their relative efficacy and potential for combination therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for SLE | Alumis Inc. [alumis.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. Anti-TNF-α monoclonal antibody reverses psoriasis through dual inhibition of inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eclub.biomart.cn [eclub.biomart.cn]
- 11. researchgate.net [researchgate.net]
- 12. The discovery and development of belimumab: the anti-BLyS–lupus connection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Belimumab for systemic lupus erythematosus – Focus on lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Belimumab in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imavita.com [imavita.com]
- 16. benchchem.com [benchchem.com]
- 17. phenomedoc.jax.org [phenomedoc.jax.org]
- 18. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 19. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. inotiv.com [inotiv.com]
Envudeucitinib: A Comparative Guide to Off-Target Kinase Screening and Validation
For Researchers, Scientists, and Drug Development Professionals
Envudeucitinib (formerly ESK-001) is a next-generation, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Its high selectivity is a cornerstone of its therapeutic potential, aiming to maximize efficacy while minimizing off-target effects commonly associated with less selective kinase inhibitors.[2][3] This guide provides a comparative analysis of this compound's off-target kinase profile, supported by experimental data and methodologies, to aid researchers in their evaluation of this promising therapeutic candidate.
Kinase Selectivity Profile: this compound vs. Comparators
The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target inhibition can lead to unforeseen side effects and confound the interpretation of its biological effects.[4] this compound's unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other Janus kinases (JAKs) and the broader kinome.[1][5][6] This contrasts with many traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[7]
Here, we compare the kinase selectivity of this compound with other relevant JAK inhibitors, including the first-generation pan-JAK inhibitor Tofacitinib and the more recent selective TYK2 inhibitor, Deucravacitinib.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. Off-Targets (JAK Family) | Selectivity Advantage |
| This compound | TYK2 | 104-149 (in human whole blood)[1] | JAK1: >30,000, JAK2: >30,000, JAK3: >30,000[1][5] | Highly selective for TYK2 due to its allosteric binding to the JH2 domain, avoiding the conserved ATP-binding site of other JAKs.[1][5][6] |
| Deucravacitinib | TYK2 | ~8 (biochemical assay) | JAK1: >1,000, JAK2: >1,000, JAK3: >1,000[8] | Also a selective allosteric TYK2 inhibitor binding to the JH2 domain, leading to high selectivity over other JAKs.[8][9] |
| Tofacitinib | JAK1, JAK3 | JAK1: 1, JAK3: 20 (biochemical assay) | JAK2: 112 (biochemical assay)[10][11] | Initially designed as a JAK3 inhibitor, it exhibits broader activity against other JAK family members.[10] |
| Baricitinib | JAK1, JAK2 | JAK1: 5.9, JAK2: 5.7 (biochemical assay) | JAK3: 430 (biochemical assay)[7][11] | Demonstrates potent inhibition of JAK1 and JAK2.[11] |
| Upadacitinib | JAK1 | 43 (biochemical assay) | JAK2: 210, JAK3: 2300 (biochemical assay)[7] | Shows preferential inhibition of JAK1.[7] |
Table 1: Comparative Kinase Selectivity of this compound and Other JAK Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. A higher IC50 value indicates lower potency.
Experimental Protocols for Kinase Screening and Validation
A comprehensive assessment of a kinase inhibitor's selectivity involves a multi-faceted approach, beginning with broad in vitro screening and progressing to more physiologically relevant cellular and in vivo validation.
Biochemical Kinase Profiling
Biochemical assays are the first line of assessment for determining an inhibitor's potency and selectivity against a large panel of purified kinases.[12][13]
Representative Protocol: In Vitro Radiometric Kinase Assay
This method is often considered the gold standard for its direct measurement of kinase activity.[12]
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and the test inhibitor at various concentrations in a suitable buffer.
-
Initiation : The kinase reaction is initiated by the addition of radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation : The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Detection : The reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the substrate is quantified. This is typically done by spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing to remove unincorporated ATP and subsequent measurement of radioactivity using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Other commonly used biochemical assay formats include:
-
Luminescence-Based Assays (e.g., ADP-Glo™) : These assays measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[3]
-
Fluorescence-Based Assays (e.g., TR-FRET) : These assays utilize fluorescently labeled substrates and antibodies to detect phosphorylation events through Förster resonance energy transfer.[14][15]
Cellular Target Engagement and Pathway Analysis
Cell-based assays are crucial for validating the findings from biochemical screens in a more physiological context, assessing factors like cell permeability and target engagement within intact cells.[16]
Representative Protocol: Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cell.
-
Cell Culture and Treatment : A relevant cell line is cultured and then treated with the kinase inhibitor at various concentrations for a specified duration.
-
Cell Lysis : The cells are lysed to release their protein content.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the downstream substrate and a primary antibody for the total amount of the substrate protein (as a loading control).
-
Detection : The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis : The intensity of the bands corresponding to the phosphorylated and total substrate is quantified. The ratio of phosphorylated to total substrate is then calculated to determine the extent of inhibition at different inhibitor concentrations.
Other advanced cellular assays include:
-
NanoBRET™ Target Engagement Assay : This assay measures the binding of an inhibitor to its target kinase in live cells using bioluminescence resonance energy transfer.[17]
-
Cellular Thermal Shift Assay (CETSA) : This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[18]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in off-target kinase screening and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for Off-Target Kinase Screening and Validation.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for SLE | Alumis Inc. [alumis.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. alumis.com [alumis.com]
- 6. alumis.com [alumis.com]
- 7. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pharma-iq.com [pharma-iq.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
Cross-Validation of Envudeucitinib's Efficacy in Preclinical Autoimmune Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Envudeucitinib (formerly ESK-001) is an orally administered, highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a key enzyme in the signaling pathways of several cytokines implicated in various autoimmune and inflammatory diseases.[1] This guide provides a comparative analysis of the preclinical efficacy of this compound and other relevant therapies in established animal models of psoriasis, rheumatoid arthritis, and systemic lupus erythematosus. The objective is to offer a clear, data-driven overview to inform further research and development in the field of autoimmune therapeutics.
Mechanism of Action: Selective TYK2 Inhibition
This compound selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme.[1] This targeted approach prevents the downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN), which are crucial drivers in the pathogenesis of numerous autoimmune disorders.[2][3] Unlike broader Janus kinase (JAK) inhibitors, the high selectivity of this compound for TYK2 is designed to minimize off-target effects.[1]
Efficacy in a Preclinical Model of Psoriasis
The imiquimod-induced psoriasis model in mice is a widely used tool to evaluate the efficacy of potential anti-psoriatic therapies. This model recapitulates key features of human psoriasis, including skin inflammation, epidermal thickening (acanthosis), and the infiltration of immune cells.
Comparative Efficacy Data in Imiquimod-Induced Psoriasis Model
| Treatment | Mechanism of Action | Key Efficacy Findings in Imiquimod-Induced Psoriasis Model | Citation(s) |
| This compound (ESK-001) | Selective allosteric TYK2 inhibitor | Preclinical studies have demonstrated pharmacological activity. Clinical data from the Phase 2 STRIDE trial show dose-dependent improvements in psoriasis signs and symptoms. | [1] |
| Deucravacitinib (B606291) | Selective allosteric TYK2 inhibitor | Combination therapy with shikonin (B1681659) was superior to monotherapy in inhibiting abnormal capillary proliferation, reducing immune cell infiltration, and decreasing IL-12p70 concentration in the skin. Both deucravacitinib alone and in combination reduced dermal levels of Ki67 and p-STAT3. | [4] |
| Apremilast | PDE4 inhibitor | Topical gel formulations reduced pro-inflammatory cytokines including IL-8, IL-17A, IL-17F, and IL-23. | [5] |
Efficacy in a Preclinical Model of Rheumatoid Arthritis
Collagen-induced arthritis (CIA) in mice is a well-established model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents. The model exhibits key characteristics of the human disease, including synovitis, cartilage destruction, and bone erosion.
Comparative Efficacy Data in Collagen-Induced Arthritis (CIA) Model
| Treatment | Mechanism of Action | Key Efficacy Findings in Collagen-Induced Arthritis (CIA) Model | Citation(s) |
| This compound (ESK-001) | Selective allosteric TYK2 inhibitor | Currently under investigation for various autoimmune diseases; specific preclinical data in the CIA model is not publicly available. | |
| Apremilast | PDE4 inhibitor | Delayed arthritis onset and reduced arthritis scores. Decreased total serum IgG, IgG1, IgG2a, and IgG2b anti-mouse type II collagen antibody levels. |
Efficacy in a Preclinical Model of Systemic Lupus Erythematosus
The pristane-induced lupus model in mice is utilized to study the pathogenesis of systemic lupus erythematosus (SLE), as it induces the production of autoantibodies and can lead to the development of lupus nephritis, a serious complication of the disease.
Comparative Efficacy Data in Pristane-Induced Lupus Model
| Treatment | Mechanism of Action | Key Efficacy Findings in Pristane-Induced Lupus Model | Citation(s) |
| This compound (ESK-001) | Selective allosteric TYK2 inhibitor | Early data indicate that this compound downregulates key cytokines and disease biomarkers of SLE. It is currently being evaluated in a Phase 2 trial (LUMUS) for SLE. | [2] |
| Deucravacitinib | Selective allosteric TYK2 inhibitor | Preclinical studies have shown efficacy in murine models of lupus nephritis. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
Protocol for Imiquimod-Induced Psoriasis: A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved back and/or ears of mice for a period of 5 to 7 consecutive days. Treatment with the investigational compound (e.g., this compound) or a comparator is typically initiated either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of psoriatic symptoms). Disease severity is assessed daily using a scoring system that evaluates erythema, scaling, and skin thickness. At the end of the study, skin biopsies are collected for histological analysis, and tissue or serum samples can be analyzed for inflammatory cytokine levels.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Protocol for Collagen-Induced Arthritis: Susceptible mouse strains (e.g., DBA/1) are immunized at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later. The development of arthritis is monitored through regular clinical scoring of paw swelling and inflammation. Treatment with the test compound is typically initiated upon the first signs of arthritis. At the study's conclusion, joints are collected for histological assessment of synovitis, cartilage damage, and bone erosion, and serum is collected to measure anti-collagen antibody titers.
Experimental Workflow: Pristane-Induced Lupus Model
Protocol for Pristane-Induced Lupus: Non-autoimmune prone mouse strains (e.g., BALB/c) receive a single intraperitoneal injection of pristane. The development of lupus-like disease is monitored over several months. Key readouts include the measurement of serum autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (dsDNA) antibodies. The development of lupus nephritis is assessed by monitoring proteinuria and by histological examination of the kidneys for signs of glomerulonephritis at the end of the study. Treatment with the investigational drug can be administered at various time points following pristane injection to evaluate its prophylactic or therapeutic effects.
Summary and Future Directions
This compound, a selective allosteric TYK2 inhibitor, demonstrates a promising mechanism of action for the treatment of a range of autoimmune diseases by targeting the IL-23, IL-12, and Type I IFN signaling pathways. While comprehensive, direct comparative preclinical data for this compound in various autoimmune models is not yet publicly available, the existing information on other TYK2 inhibitors and comparators like Apremilast provides a valuable context for its potential efficacy.
The data from clinical trials in psoriasis and the ongoing studies in SLE suggest that the preclinical efficacy of this compound translates to a clinical setting.[2][4] Further publication of detailed preclinical data will be crucial for a more thorough cross-validation of its efficacy against other therapeutic agents in these and other autoimmune disease models. The experimental models and protocols outlined in this guide provide a framework for such future comparative studies.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for SLE | Alumis Inc. [alumis.com]
- 3. Alumis Accelerates Phase 3 Psoriasis Drug Timeline, Announces Multiple Data Presentations | ALMS Stock News [stocktitan.net]
- 4. Excellent long-term data for TYK2 inhibitor ESK-001 in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 5. Late-Breaking ESK-001 Phase 2 OLE Data Presented at 2025 AAD Annual Meeting Demonstrate Robust Clinical Responses Over 52-Weeks in Psoriasis | Alumis Inc. [investors.alumis.com]
- 6. evommune.com [evommune.com]
Comparative Efficacy of Envudeucitinib in Murine Models of Lupus and Psoriasis: A Preclinical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Envudeucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in preclinical murine models of Systemic Lupus Erythematosus (SLE) and psoriasis. As direct preclinical data for this compound (ESK-001) is not publicly available, this report utilizes data from other selective TYK2 inhibitors, such as deucravacitinib, as a proxy to evaluate the mechanism's efficacy against standard-of-care treatments. This comparison aims to offer a valuable resource for researchers engaged in the development of novel autoimmune therapies.
Introduction
This compound is an oral, highly selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of autoimmune diseases, including Type I interferons (IFN), interleukin-12 (B1171171) (IL-12), and IL-23. By inhibiting TYK2, this compound aims to modulate the downstream signaling of these pro-inflammatory cytokines, offering a targeted therapeutic approach for conditions like lupus and psoriasis. This guide evaluates the preclinical evidence for this therapeutic strategy in established murine models and compares its potential efficacy with current standard treatments.
Signaling Pathway of TYK2 Inhibition
The therapeutic rationale for TYK2 inhibition in lupus and psoriasis lies in its central role in mediating the effects of pathogenic cytokines. The following diagram illustrates the signaling cascade targeted by selective TYK2 inhibitors.
Comparative Study in a Murine Model of Psoriasis
The imiquimod (B1671794) (IMQ)-induced psoriasis model is a widely used and well-characterized murine model that recapitulates key features of human psoriatic lesions, including epidermal hyperplasia, immune cell infiltration, and reliance on the IL-23/IL-17 axis.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
The following diagram outlines the typical experimental workflow for evaluating therapeutic agents in the IMQ-induced psoriasis model.
Benchmarking Envudeucitinib: A Comparative Guide to Small Molecule Inhibitors in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory bowel disease (IBD) treatment is rapidly evolving, with a growing arsenal (B13267) of targeted small molecule inhibitors offering oral alternatives to biologic therapies. This guide provides a comparative benchmark of Envudeucitinib, a novel tyrosine kinase 2 (TYK2) inhibitor, against established and emerging small molecule therapies for IBD, including Janus kinase (JAK) inhibitors and a sphingosine-1-phosphate (S1P) receptor modulator.
Executive Summary
This compound, a highly selective allosteric inhibitor of TYK2, is currently under investigation for various autoimmune conditions, with preclinical evidence suggesting its potential as a therapeutic agent for IBD. By specifically targeting the TYK2 pathway, this compound aims to modulate key cytokines implicated in IBD pathogenesis, such as IL-12, IL-23, and Type I interferons, while potentially offering a more favorable safety profile compared to broader JAK inhibitors. This guide will compare its mechanistic rationale and preclinical efficacy with the clinical performance of approved small molecule inhibitors: Tofacitinib, Upadacitinib, Filgotinib, and Ozanimod.
Mechanism of Action: A Divergence in Signaling Inhibition
The small molecule inhibitors discussed herein target distinct intracellular signaling pathways crucial to the inflammatory cascade in IBD.
This compound (TYK2 Inhibition): this compound is a selective, allosteric inhibitor of TYK2, a member of the JAK family. TYK2 is essential for the signaling of key cytokines involved in IBD pathogenesis, including IL-12 and IL-23.[1] By binding to the regulatory pseudokinase domain of TYK2, allosteric inhibitors like this compound offer high selectivity and may reduce off-target effects associated with ATP-competitive JAK inhibitors.[2]
JAK Inhibitors (Tofacitinib, Upadacitinib, Filgotinib): These molecules inhibit one or more members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[3]
-
Tofacitinib is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3.[4]
-
Upadacitinib and Filgotinib are considered JAK1-selective inhibitors, aiming to provide therapeutic benefits while minimizing side effects associated with inhibiting other JAK isoforms.[3]
Ozanimod (S1P Receptor Modulation): Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptors 1 and 5. This action prevents the egression of lymphocytes from lymph nodes, thereby reducing the trafficking of these immune cells to the site of inflammation in the gut.[5]
Signaling Pathway of TYK2 Inhibition
Caption: this compound allosterically inhibits TYK2, blocking IL-12/IL-23 signaling.
Signaling Pathway of JAK Inhibition
Caption: JAK inhibitors block the phosphorylation of STAT proteins, reducing inflammation.
Signaling Pathway of S1P Receptor Modulation
References
- 1. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. JAK1 Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Late-Breaking Data from Phase 3 True North Trial Evaluating Zeposia (ozanimod) in Adult Patients with Moderate to Severe Ulcerative Colitis [news.bms.com]
Envudeucitinib Demonstrates Potent and Selective Inhibition of Cytokine Release in Human Whole Blood Assays: A Comparative Analysis
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 20, 2025 – New comparative data highlight the potent and selective inhibitory effects of Envudeucitinib (formerly ESK-001) on key pro-inflammatory cytokines in human whole blood assays. As a highly selective, next-generation oral tyrosine kinase 2 (TYK2) inhibitor, this compound is being developed for the treatment of various immune-mediated diseases.[1][2] This guide provides a comprehensive comparison of this compound's cytokine inhibition profile with other relevant Janus kinase (JAK) inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound's mechanism of action involves selectively targeting the TYK2 signaling pathway, which is crucial for the regulation of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons.[2] By inhibiting TYK2, this compound aims to correct immune dysregulation with minimal off-target effects.[1]
Comparative Inhibitory Activity in Human Whole Blood
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other JAK inhibitors on cytokine-mediated signaling pathways in human whole blood assays. Lower IC50 values indicate greater potency.
| Compound | Target Pathway | Stimulating Cytokine(s) | IC50 (nM) | Reference(s) |
| This compound (ESK-001) | TYK2 | IFNα | 104 | [3] |
| IL-12 | 149 | [3] | ||
| JAK1/JAK3 | IL-2 | >30,000 | [3] | |
| JAK2 | TPO | >30,000 | [3] | |
| Deucravacitinib | TYK2/JAK2 | IL-12 | 2.4 | [4] |
| JAK1/3 | IL-2 | >10,000 | [4] | |
| JAK2/2 | TPO | >10,000 | [4] | |
| Tofacitinib | TYK2/JAK2 | IL-12 | 280 | [4] |
| JAK1/3 | IL-2 | 110 | [4] | |
| JAK2/2 | TPO | 1,300 | [4] | |
| Upadacitinib | TYK2/JAK2 | IL-12 | 140 | [4] |
| JAK1/3 | IL-2 | 54 | [4] | |
| JAK2/2 | TPO | 460 | [4] | |
| Baricitinib | TYK2/JAK2 | IL-12 | 190 | [4] |
| JAK1/3 | IL-2 | 77 | [4] | |
| JAK2/2 | TPO | 320 | [4] |
Note: Data for Deucravacitinib, a structurally similar selective TYK2 inhibitor, is included to provide a broader comparative context.
Experimental Protocols
Human Whole Blood Cytokine Release Assay
This protocol outlines a general procedure for assessing the in vitro inhibition of cytokine release by compounds such as this compound in human whole blood.
1. Blood Collection and Preparation:
-
Collect fresh human whole blood from healthy donors into sterile tubes containing an anticoagulant (e.g., sodium heparin).
-
Process the blood samples as soon as possible after collection.[5]
-
If necessary, dilute the whole blood with RPMI 1640 medium. A 1:1 dilution is common.[6]
2. Compound Incubation:
-
Prepare serial dilutions of this compound and comparator compounds in the appropriate vehicle (e.g., DMSO).
-
In a 96-well tissue culture plate, add the diluted compounds.
-
Add the prepared whole blood to the wells containing the test compounds and mix gently.
-
Pre-incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 1 hour).[7]
3. Stimulation of Cytokine Release:
-
Prepare a stock solution of a stimulating agent, such as Lipopolysaccharide (LPS) for general inflammation, or specific cytokines to activate particular pathways (e.g., IL-12 to assess the TYK2 pathway).[8][9]
-
Add the stimulating agent to the wells to induce cytokine production. An unstimulated control (vehicle only) and a positive control (stimulant only) should be included.
-
Incubate the plates for a defined period (e.g., 6 to 24 hours) at 37°C and 5% CO2. The incubation time will depend on the cytokines being measured.[8][10]
4. Sample Collection and Analysis:
-
After incubation, centrifuge the plates to separate the plasma from the blood cells.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentration of desired cytokines (e.g., IL-1β, IL-6, IL-12, IL-23, IFN-γ, TNF-α) in the plasma samples using a validated immunoassay method, such as ELISA or a multiplex bead-based assay.[6][9][10]
5. Data Analysis:
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release for each concentration of the test compounds compared to the positive control.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits cytokine release by 50%.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparative overview.
Caption: this compound selectively inhibits TYK2, blocking cytokine signaling.
Caption: Workflow for measuring cytokine inhibition in whole blood.
Caption: this compound shows high selectivity for TYK2.
References
- 1. This compound for SLE | Alumis Inc. [alumis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alumis.com [alumis.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rivm.nl [rivm.nl]
- 9. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease | PLOS One [journals.plos.org]
- 10. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Envudeucitinib and Next-Generation TYK2 Inhibitors for Immune-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral therapies for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the selective inhibition of Tyrosine Kinase 2 (TYK2). As a key mediator of pro-inflammatory cytokine signaling, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), TYK2 has emerged as a promising therapeutic target.[1] This guide provides a detailed potency and selectivity comparison of Envudeucitinib (formerly ESK-001), a next-generation allosteric TYK2 inhibitor, with other prominent next-generation inhibitors such as Deucravacitinib (BMS-986165, Sotyktu®), Zasocitinib (TAK-279), and others in clinical development. All data presented is supported by publicly available experimental findings to aid researchers in their evaluation of these novel therapeutic agents.
The TYK2 Signaling Pathway and Allosteric Inhibition
TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[2] These kinases are crucial for intracellular signal transduction of various cytokines. The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes involved in immune responses.
Next-generation TYK2 inhibitors, including this compound, Deucravacitinib, and Zasocitinib, employ an allosteric mechanism of action.[3] Instead of competing with ATP at the highly conserved catalytic (JH1) domain like traditional JAK inhibitors, these molecules bind to the regulatory pseudokinase (JH2) domain.[3] This unique binding mode induces a conformational change that locks the kinase in an inactive state, offering a higher degree of selectivity for TYK2 over other JAK family members and potentially a more favorable safety profile.[3][4]
Potency Comparison of TYK2 Inhibitors
The potency of TYK2 inhibitors is a critical determinant of their therapeutic efficacy. This is typically assessed through biochemical assays that measure direct binding to the TYK2 protein and cellular assays that evaluate the inhibition of downstream signaling pathways.
Biochemical Potency
Biochemical assays, such as the LanthaScreen™ Eu Kinase Binding Assay, quantify the binding affinity of an inhibitor to the TYK2 pseudokinase (JH2) domain. A lower IC50 or Ki value indicates a higher binding affinity and greater potency.
| Inhibitor | Assay Type | Target | IC50 / Ki (nM) | Reference |
| This compound (ESK-001) | Not Specified | TYK2 | 104-149 (IC50 in human whole blood) | [3] |
| Deucravacitinib (BMS-986165) | Probe Displacement | TYK2 | 0.2 (IC50) | [5] |
| Binding Affinity | TYK2 JH2 | 0.02 (Ki) | [6] | |
| Zasocitinib (TAK-279) | Homogenous Time-Resolved Fluorescence | TYK2 JH2 | 0.0087 (Ki) | [7] |
| VTX958 | Binding Affinity | TYK2 JH2 | 0.009 (Ki) | [8] |
| Ropesacitinib (PF-06826647) | Binding Assay | TYK2 JH1 | 17 (IC50) | [9] |
| Brepocitinib (PF-06700841) | Not Specified | TYK2 | 23 (IC50) | [5] |
Cellular Potency
Cellular assays measure the functional consequence of TYK2 inhibition by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation. These assays provide a more physiologically relevant measure of a compound's potency.
| Inhibitor | Cell Type | Cytokine Stimulus | Endpoint | IC50 (nM) | Reference |
| This compound (ESK-001) | Human Whole Blood | IL-12, IL-23, IFNα | STAT phosphorylation & IFNγ production | 104-149 | [3] |
| Deucravacitinib (BMS-986165) | Cellular Assays | IL-12, IL-23, IFNα | Signaling | 2-19 | [5] |
| Human Whole Blood | IL-12 | IFNγ production | Not Specified | [5] | |
| Zasocitinib (TAK-279) | Human Whole Blood | IL-23 | pSTAT3 | 48.2 | [7] |
| Human Whole Blood | Type I IFN | pSTAT3 | 21.6 | [7] | |
| Human Whole Blood | IL-12 | pSTAT4 | 57.0 | [7] | |
| VTX958 | PBMCs | IFNα | Not Specified | Not Specified | [10] |
| PBMCs | IL-12 | Not Specified | Not Specified | [10] | |
| Ropesacitinib (PF-06826647) | Human Whole Blood | IL-12 | pSTAT4 | 14 | [11] |
| Brepocitinib (PF-06700841) | Human Whole Blood | IL-12 | pSTAT4 | 65 | [7] |
| Human Whole Blood | IL-23 | pSTAT3 | 120 | [7] |
Selectivity Profile
A key advantage of allosteric TYK2 inhibitors is their high selectivity for TYK2 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects that can lead to adverse events associated with broader JAK inhibition.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Fold Selectivity (TYK2 vs. JAK1/2/3) | Reference |
| This compound (ESK-001) | >30,000 | >30,000 | >30,000 | >200-300 fold | [3][12] |
| Deucravacitinib (BMS-986165) | >10,000 (cellular) | >10,000 (cellular) | >10,000 (cellular) | >200-fold vs JAK1/3, >3000-fold vs JAK2 | [5][10] |
| Zasocitinib (TAK-279) | >1,000,000-fold selective over Jak1 | Not specified | Not specified | >1,000,000-fold vs JAK1 | [7][13] |
| VTX958 | >4,000-fold selective over JAK1 JH2 | No binding to JAK2/3 JH2 | No binding to JAK2/3 JH2 | >4,000-fold vs JAK1 JH2 | [8] |
| Ropesacitinib (PF-06826647) | 383 | 74 | >10,000 | 25-fold vs JAK1, 5-fold vs JAK2 | [11] |
| Brepocitinib (PF-06700841) | 17 | 77 | 6,490 | 0.7-fold vs JAK1, 3.3-fold vs JAK2 | [5][7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of inhibitor potency and selectivity.
LanthaScreen™ Eu Kinase Binding Assay for TYK2
This biochemical assay measures the binding affinity of inhibitors to the TYK2 kinase.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a tagged TYK2 kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the kinase displaces the tracer, leading to a loss of FRET.
-
Materials:
-
Recombinant tagged TYK2 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test inhibitor (e.g., this compound)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add a mixture of the TYK2 kinase and the Eu-anti-Tag antibody to each well.
-
Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-STAT (pSTAT) Assays
These assays determine the functional potency of inhibitors in a cellular context.
1. IL-23-Induced pSTAT3 Assay in Human PBMCs
-
Principle: This assay measures the ability of a TYK2 inhibitor to block the IL-23-induced phosphorylation of STAT3 in primary human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Freshly isolated human PBMCs
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Recombinant human IL-23
-
Test inhibitor
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against pSTAT3 (e.g., anti-pSTAT3-Y705) and cell surface markers (e.g., CD3, CD4)
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells with a pre-determined concentration of recombinant human IL-23 (e.g., 10-50 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately to preserve the phosphorylation state of STAT3.
-
Permeabilize the cells to allow intracellular staining.
-
Stain the cells with fluorochrome-conjugated anti-pSTAT3 antibody and antibodies against cell surface markers.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT3.
-
Plot the percent inhibition of pSTAT3 MFI against the inhibitor concentration to determine the IC50 value.
-
2. IFN-α-Induced pSTAT1 Assay in Human Whole Blood
-
Principle: This assay assesses the inhibition of Type I interferon signaling by measuring the phosphorylation of STAT1 in response to IFN-α stimulation in the context of whole blood.
-
Materials:
-
Freshly collected human whole blood
-
Recombinant human IFN-α
-
Test inhibitor
-
Red blood cell lysis buffer
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against pSTAT1 (e.g., anti-pSTAT1-Y701) and leukocyte markers (e.g., CD45)
-
-
Procedure:
-
Aliquot fresh whole blood into tubes.
-
Add serial dilutions of the test inhibitor and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the blood with a pre-determined concentration of recombinant human IFN-α (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes) at 37°C.[14]
-
Lyse the red blood cells using a lysis buffer.
-
Fix and permeabilize the remaining leukocytes.
-
Stain the cells with fluorochrome-conjugated anti-pSTAT1 and anti-CD45 antibodies.
-
Acquire the cells on a flow cytometer.
-
Analyze the data by gating on the leukocyte population (CD45+) and quantifying the MFI of pSTAT1.
-
Calculate the percent inhibition and determine the IC50 value as described above.
-
Conclusion
The development of highly potent and selective allosteric TYK2 inhibitors represents a significant advancement in the treatment of immune-mediated diseases. This compound demonstrates a promising profile with high selectivity for TYK2 over other JAK kinases. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for the objective comparison of this compound with other next-generation TYK2 inhibitors. As more clinical data becomes available, the therapeutic potential and distinct advantages of each of these novel agents will be further elucidated, ultimately offering new and improved treatment options for patients.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.secdatabase.com [pdf.secdatabase.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Analyzing the Rise and Fall of Ventyx’s Primary Candidate — Stanford Biotechnology Group [stanfordbiotechgroup.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. consainsights.com [consainsights.com]
- 14. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Envudeucitinib with other Kinase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Envudeucitinib's kinase selectivity profile with other relevant kinase inhibitors, supported by available preclinical data. The focus is on understanding the cross-reactivity of this compound to inform its therapeutic potential and safety profile.
This compound (formerly ESK-001) is an orally available, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[2][3] By targeting TYK2, this compound aims to correct immune dysregulation in a range of autoimmune and inflammatory diseases.[3][4][5] A key aspect of its design is its high selectivity, intended to minimize off-target effects commonly associated with less selective kinase inhibitors.[4][6]
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its safety and efficacy. Off-target inhibition can lead to undesirable side effects. This compound has been designed for high selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that distinguishes it from many traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][6][7]
Preclinical data demonstrates this compound's high selectivity for TYK2 with minimal to no activity against other closely related JAK family members.[1][6] For a comprehensive comparison, this guide includes selectivity data for Deucravacitinib, another selective allosteric TYK2 inhibitor, and general data for broader JAK inhibitors.
| Inhibitor | Primary Target(s) | IC50 (TYK2) | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | Selectivity Notes |
| This compound (ESK-001) | TYK2 | 104–149 nM (in human whole blood)[1] | >30,000 nM[1] | >30,000 nM[1] | >30,000 nM[1] | Preclinical studies report no off-target effects on other kinases.[1][6] |
| Deucravacitinib | TYK2 | - | - | - | - | Demonstrates >200-fold selectivity for TYK2 over JAK1/JAK3 and >3000-fold over JAK2 in cell-based assays.[8] |
| Tofacitinib | JAK1/JAK3 | - | - | - | - | A pan-JAK inhibitor with significant activity against multiple JAK family members.[9][10] |
| Upadacitinib | JAK1 | - | - | - | - | Primarily a JAK1 inhibitor, but with activity against other JAKs.[9][10] |
| Baricitinib | JAK1/JAK2 | - | - | - | - | A JAK1/JAK2 inhibitor.[9][10] |
Experimental Protocols
The assessment of kinase inhibitor selectivity is commonly performed using comprehensive screening platforms. A widely used method is the KINOMEscan™ assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. The fundamental principle involves measuring the amount of kinase that binds to an immobilized ligand in the presence and absence of the test compound.
Key Steps:
-
Assay Components: The assay consists of three main components: a kinase tagged with a DNA label, the test compound (e.g., this compound), and a kinase-specific ligand immobilized on a solid support (e.g., magnetic beads).[11][12]
-
Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site or an allosteric site.[11][12]
-
Quantification: After an incubation period, unbound components are washed away. The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[11][12]
-
Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and bound to the kinase, signifying a strong interaction. The results are often reported as the percentage of kinase remaining bound compared to a control (DMSO) or as a dissociation constant (Kd) derived from a dose-response curve.[11]
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and the experimental workflow for assessing kinase cross-reactivity.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 3. Alumis Initiates ONWARD Phase 3 Clinical Program Evaluating ESK-001, an Oral TYK2 Inhibitor, in Moderate-to-Severe Plaque Psoriasis - BioSpace [biospace.com]
- 4. skin.dermsquared.com [skin.dermsquared.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. alumis.com [alumis.com]
- 7. alumis.com [alumis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 11. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 12. chayon.co.kr [chayon.co.kr]
Safety Operating Guide
Navigating the Safe Disposal of Envudeucitinib: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like envudeucitinib is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, established guidelines for the disposal of investigational and hazardous drugs provide a robust framework for its safe handling and destruction.
This compound, an oral, highly selective allosteric tyrosine kinase 2 (TYK2) inhibitor, is currently in clinical development for the treatment of moderate-to-severe plaque psoriasis and other autoimmune diseases.[1][2][3][4] As with any investigational drug, meticulous procedures for its disposal are necessary to protect personnel and the environment.
Core Principles for Disposal
The fundamental principle for the disposal of any investigational medication is to adhere to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The primary and most recommended method for the destruction of pharmaceutical waste is high-temperature incineration.[6][7]
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the proper disposal of this compound, based on general guidelines for investigational drugs.
-
Hazard Determination: The first crucial step is to determine if this compound is classified as a hazardous waste.[5] This determination should ideally be made by consulting the specific Safety Data Sheet (SDS) for the compound. In the absence of an SDS, it is prudent to handle the compound as hazardous. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[5]
-
Segregation and Collection:
-
Hazardous Waste: If deemed hazardous, all materials contaminated with this compound, including unused or partially used vials, syringes, personal protective equipment (PPE), and cleaning materials, must be segregated into designated hazardous waste containers.[8] These containers should be clearly labeled.
-
Non-Hazardous Waste: If determined to be non-hazardous, it may be permissible to dispose of it in designated biohazard-chemotoxic containers for incineration.[5] Empty oral medication bottles that do not contain protected health information can typically be discarded in regular trash.[5]
-
-
Secure Storage: Pending disposal, all this compound waste should be stored in a secure, designated area to prevent unauthorized access or accidental exposure.
-
Arranging for Disposal:
-
Documentation: Meticulous record-keeping is essential. Maintain a detailed inventory of the disposed materials, including the quantity and date of disposal. A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.[5]
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal activities must comply with federal (e.g., RCRA), state, and local regulations.[5] |
| Incineration | High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[6][7] |
| Hazardous Classification | Consult the Safety Data Sheet (SDS) or your Environmental Health and Safety (EHS) department to determine if the drug is hazardous.[5] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.[9] |
| Spill Management | In the event of a spill, cover the area with a suitable absorbent material, sweep it up using non-sparking tools, and place it in an appropriate container for disposal.[9] |
| Documentation | Maintain detailed records of all disposal activities, including a certificate of destruction from the disposal vendor.[5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway (Illustrative)
While not directly related to disposal, understanding the mechanism of action of this compound can inform its potential biological impact. This compound is a TYK2 inhibitor, which plays a role in the JAK-STAT signaling pathway involved in inflammation.
Caption: this compound inhibits the TYK2 signaling pathway.
By adhering to these general yet critical procedures, research and development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. It is imperative to consult your institution's specific guidelines and the forthcoming Safety Data Sheet for this compound for complete and detailed instructions.
References
- 1. Safety and efficacy of this compound, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. This compound for SLE | Alumis Inc. [alumis.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. theaspd.com [theaspd.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. resources.tocris.com [resources.tocris.com]
Essential Safety and Handling Protocol for Envudeucitinib
Disclaimer: Extensive searches for a compound named "Envudeucitinib" have not yielded a specific Safety Data Sheet (SDS) or handling guidelines. This indicates the name may be novel, proprietary, or misspelled. In the absence of specific hazard data, this compound must be handled as a potent pharmaceutical compound with unknown toxicity. The following guidance is based on established best practices for the safe handling of potent or uncharacterized chemical substances and should be supplemented by a formal, site-specific risk assessment before any work begins.[1][2][3]
Pre-Handling Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory.[1][2] This process must evaluate all potential routes of exposure, including inhalation, skin contact, and ingestion, and assume a high level of toxicity.[1] The assessment should identify the specific procedures to be performed and the corresponding engineering controls and personal protective equipment (PPE) required to minimize exposure.[4][5][6] All work with uncharacterized compounds should occur in a designated area with restricted access.[1]
Personal Protective Equipment (PPE)
The guiding principle for PPE selection is to create a complete barrier between the researcher and the chemical.[1] The level of protection depends on the procedure and the potential for aerosol generation. A comprehensive PPE plan is crucial for minimizing exposure to hazardous chemicals.[7][8]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment and Specifications | Purpose and Use Case |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters. | Required for all powder handling, weighing, and procedures likely to generate dust or aerosols.[9][10] |
| Fit-tested N95 (or higher) disposable respirator. | Minimum for handling small quantities in a containment device where aerosol generation is strictly controlled. Not recommended as primary protection for potent compounds.[1][9] | |
| Hand | Double Gloving: Two pairs of nitrile gloves. | Required for all handling procedures. The outer glove should be changed immediately upon contamination or every 30-60 minutes.[9] |
| Eye & Face | Chemical Splash Goggles meeting ANSI Z87.1 standards. | Required to protect against splashes and dust.[11][12] |
| Face Shield worn over chemical splash goggles. | Required when there is a significant risk of splashes or sprays of liquids or powders outside of a primary containment system.[11][12] | |
| Body | Disposable Coveralls (e.g., microporous film or Tyvek). | Required to protect skin and personal clothing from contamination.[9] Should be changed immediately if contaminated. |
| Foot | Disposable Shoe Covers worn over closed-toe shoes. | Required upon entering the designated handling area and must be removed upon exiting to prevent tracking contamination.[1] |
Operational Plan: Handling and Engineering Controls
All manipulations of this compound powder must be performed within appropriate containment systems to prevent personnel exposure and environmental release.
-
Primary Containment: All open handling of powder is strictly prohibited.[13] Use a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) designed for potent compound handling.[1] Equipment should be operated under negative pressure to ensure any leaks are contained.[13]
-
Weighing: Use a balance enclosure or perform weighing within a CVE. Utilize "weigh-in-weigh-out" procedures to minimize the amount of compound handled.
-
Solution Preparation: When dissolving the compound, add solvent to the powder slowly to avoid generating dust.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be in place. Automatic clean-in-place (CIP) or wash-in-place (WIP) systems are preferred for cleaning equipment where feasible.[13]
Experimental Protocol: Safe Weighing of this compound
This protocol outlines the step-by-step procedure for safely weighing a potent compound of unknown toxicity.
1. Preparation: 1.1. Don all required PPE as specified in Table 1, including a PAPR. 1.2. Prepare the designated containment ventilated enclosure (CVE) or fume hood. Verify it is functioning correctly. 1.3. Cover the work surface within the CVE with disposable absorbent bench paper. 1.4. Assemble all necessary equipment inside the CVE: analytical balance, spatulas, weigh boats/papers, and a pre-labeled, sealable container for the weighed compound. 1.5. Prepare a waste bag inside the CVE for immediate disposal of contaminated items.
2. Weighing Procedure: 2.1. Carefully introduce the stock container of this compound into the CVE. 2.2. Open the stock container slowly to avoid disturbing the powder. 2.3. Using a dedicated spatula, carefully transfer an approximate amount of powder to a weigh boat on the balance. 2.4. Close the stock container immediately. 2.5. Record the exact weight. 2.6. Carefully transfer the weighed powder into the pre-labeled recipient container. 2.7. Tightly seal the recipient container.
3. Post-Weighing and Decontamination: 3.1. Place the used weigh boat, spatula tip (if disposable), and any contaminated wipes directly into the designated waste bag inside the CVE. 3.2. Decontaminate the exterior of the recipient container and the stock container with an appropriate cleaning solution (e.g., 70% isopropyl alcohol, followed by purified water) before removing them from the CVE. 3.3. Wipe down the balance and all surfaces inside the CVE with the cleaning solution. 3.4. Seal the waste bag inside the CVE, then wipe down its exterior. 3.5. Remove all items from the CVE. 3.6. Doff PPE in the correct order, disposing of single-use items in the appropriate waste stream.
Disposal Plan
Improper disposal of pharmaceutical waste can lead to environmental contamination and regulatory violations.[14][15] All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
Table 2: Waste Segregation and Disposal Plan for this compound
| Waste Stream | Description | Container | Final Disposal Method |
| Grossly Contaminated Solids | Disposable coveralls, gloves, shoe covers, bench paper, weigh boats, contaminated wipes. | Black RCRA Hazardous Waste Container. | High-temperature incineration at a licensed facility.[15][16][17] |
| Sharps | Contaminated needles, syringes, disposable spatula tips. | Puncture-proof, clearly labeled Sharps Container for Hazardous Waste. | Incineration. |
| Liquid Waste | Contaminated solvents, cleaning solutions, and reaction mixtures. | Sealable, compatible Hazardous Waste Container for liquids. | Incineration or chemical deactivation at a licensed facility.[16] |
| Empty Stock Container | The original container of this compound. | Place in the Black RCRA Hazardous Waste Container. | Incineration. |
Visual Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.
Caption: PPE selection workflow based on the physical form and procedure.
Caption: Waste segregation and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Chemical Safety in the Workplace: Best Practices for Risk Reduction | 3E [3eco.com]
- 4. agnopharma.com [agnopharma.com]
- 5. sia-toolbox.net [sia-toolbox.net]
- 6. acs.org [acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. benchchem.com [benchchem.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. uah.edu [uah.edu]
- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 17. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
